3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1h)-one
Description
Properties
IUPAC Name |
3-bromo-5-iodo-4-methoxy-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrINO2/c1-10-3-4(9)6(12-2)5(8)7(10)11/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXHAOUKKXHJAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=C(C1=O)Br)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30580401 | |
| Record name | 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30580401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920490-71-7 | |
| Record name | 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30580401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one: A Scaffold for Advanced Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one (CAS 920490-71-7), a halogenated pyridinone with significant potential as a versatile intermediate in medicinal chemistry. Given the limited publicly available data on this specific molecule, this guide synthesizes known information with established principles of pyridinone chemistry to present its physicochemical properties, a plausible synthetic strategy, and its prospective applications in drug development. The pyridinone core is a privileged scaffold in numerous FDA-approved drugs, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1] The unique substitution pattern of the title compound offers a valuable platform for the creation of diverse chemical libraries for screening against various therapeutic targets.[2][3][4]
Physicochemical Properties and Structural Features
This compound is a multifaceted molecule whose reactivity is governed by its distinct functional groups. The presence of both bromine and iodine atoms at positions 3 and 5 respectively, provides orthogonal handles for sequential, site-selective cross-coupling reactions, a highly desirable feature in complex molecule synthesis.[5][6] The methoxy group at position 4 and the N-methyl group can influence the compound's solubility, electronic properties, and steric interactions with biological targets.[7]
| Property | Value | Source |
| CAS Number | 920490-71-7 | [8][9][10] |
| Molecular Formula | C₇H₇BrINO₂ | [8][9] |
| Molecular Weight | 343.94 g/mol | [8][9] |
| Purity | ≥97% (typical) | [8][10] |
| Canonical SMILES | COC1=C(C(=O)N(C=C1I)C)Br | N/A |
| InChI Key | N/A | N/A |
digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,-0.7!"]; C3 [label="C", pos="1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="-1.2,-2.1!"]; C6 [label="C", pos="-1.2,-0.7!"]; O_C2 [label="O", pos="2.2,0!"]; Br_C3 [label="Br", pos="2.4,-2.8!"]; O_C4 [label="O", pos="0,-4!"]; C_O_C4 [label="CH3", pos="-1.2,-4.7!"]; I_C5 [label="I", pos="-2.4,-2.8!"]; C_N1 [label="CH3", pos="-2.4,0!"];
// Bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C2 -- O_C2 [label="="]; C3 -- Br_C3 [label=""]; C4 -- O_C4 [label=""]; O_C4 -- C_O_C4 [label=""]; C5 -- I_C5 [label=""]; N1 -- C_N1 [label=""];
// Invisible nodes for ring double bonds p1 [pos="0.6,-1.4!", shape=point, width=0]; p2 [pos="-0.6,-1.4!", shape=point, width=0]; C3 -- C4 [style=invis]; C5 -- C6 [style=invis];
// Double bonds in the ring edge [style=solid]; C3 -- C4 [label="", constraint=false]; C5 -- C6 [label="", constraint=false]; }
Caption: Chemical structure of this compound.
Proposed Synthetic Workflow
The synthesis could commence with a commercially available dihalopyridine, which undergoes nucleophilic substitution to introduce the methoxy group.[14] Subsequent N-methylation followed by selective iodination and bromination would yield the target compound. The order of halogenation is critical to control regioselectivity.
Caption: Proposed synthetic workflow for the target compound.
Hypothetical Experimental Protocol:
-
Step 1: Methoxylation: A suitable dihalopyridine precursor would be reacted with sodium methoxide in methanol at elevated temperatures in a sealed vessel.[14]
-
Step 2: N-Methylation: The resulting methoxypyridine would be treated with an alkylating agent such as methyl iodide in the presence of a base like silver carbonate to achieve N-methylation.[11]
-
Step 3 & 4: Halogenation: The N-methylated pyridinone would undergo sequential electrophilic halogenation. Selective iodination could be achieved using N-iodosuccinimide (NIS), followed by bromination with N-bromosuccinimide (NBS) under controlled conditions to afford the final product. The purification at each step would likely involve column chromatography.
Potential Applications in Drug Discovery
The structural attributes of this compound make it a highly attractive scaffold for the development of novel therapeutics. Pyridinone derivatives are known to possess a broad spectrum of pharmacological activities.[1]
Kinase Inhibitors
The pyridinone moiety is a well-established hinge-binding motif for protein kinases, which are critical targets in oncology and inflammatory diseases.[1] The dihalogenated nature of this compound allows for its use in fragment-based drug design and the generation of libraries for screening against various kinases. For instance, substituted pyridinones have shown promise as inhibitors of IRAK4, a key kinase in inflammatory signaling pathways, with potential applications in neurodegenerative diseases.[15]
Central Nervous System (CNS) Agents
The ability to modulate the physicochemical properties of the pyridinone scaffold through substitution can lead to compounds with improved blood-brain barrier permeability.[16] This makes this compound a promising starting point for the development of CNS-penetrant drugs targeting neurological disorders.
Agrochemicals and Materials Science
Beyond pharmaceuticals, halogenated pyridines serve as crucial intermediates in the synthesis of agrochemicals and advanced materials.[5] The reactivity of the carbon-halogen bonds can be exploited to construct complex molecules with desired properties for these applications.
Caption: Potential application pathways for the title compound.
Conclusion
While detailed experimental data for this compound remains scarce in the public domain, its structural features firmly place it as a compound of high interest for chemical and pharmaceutical research. The dihalogenated pyridinone core provides a versatile platform for the synthesis of complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors and CNS-active agents. Further investigation into the synthesis and biological activity of this compound and its derivatives is warranted to fully explore its potential in drug discovery and materials science.
References
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Recent Advances of Pyridinone in Medicinal Chemistry - PMC. (2022-03-23). PubMed Central. [Link]
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The Role of Pyridine Intermediates in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. PubMed Central. [Link]
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Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC. (2018-01-15). NIH. [Link]
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Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. [Link]
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Synthesis of pyridinone with various reactions. ResearchGate. [Link]
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A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors - PMC. (2024-04-26). PubMed Central. [Link]
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Synthesis of some pyridone derivatives. ResearchGate. [Link]
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This compound - MySkinRecipes. MySkinRecipes. [Link]
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Design, synthesis and structure-activity evaluation of novel 2-pyridone-based inhibitors of α-synuclein aggregation with potentially improved BBB permeability. Semantic Scholar. [Link]
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Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. [Link]
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This compound - 北京欣恒研科技有限公司. 北京欣恒研科技有限公司. [Link]
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This compound - 阿镁生物. 阿镁生物. [Link]
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Optimizing Your Synthesis: The Role of 3-Bromo-4-iodoanisole. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1h)-one synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a highly substituted pyridinone derivative with potential applications in medicinal chemistry and drug development. The synthesis of such polysubstituted heterocyclic compounds is a significant challenge in organic chemistry. This document outlines a multi-step synthetic route, starting from commercially available 4-methoxypyridine. Each step is detailed with proposed reagents, reaction conditions, and underlying mechanistic considerations. The guide is designed to provide researchers with the foundational knowledge to approach the synthesis of this and structurally related molecules.
Introduction and Retrosynthetic Analysis
Substituted pyridin-2(1H)-ones are a class of heterocyclic compounds that are prevalent in many biologically active molecules and natural products. Their unique electronic and structural features make them attractive scaffolds in drug discovery. The target molecule, this compound, is a highly functionalized pyridinone with a specific substitution pattern that could be of interest for structure-activity relationship (SAR) studies.
A retrosynthetic analysis of the target molecule suggests a convergent approach, where the pyridinone core is first assembled and then functionalized. The final N-methylation step is straightforward. The key challenge lies in the regioselective introduction of the bromine and iodine atoms at the C3 and C5 positions, respectively, and the presence of the methoxy group at the C4 position.
Our proposed synthetic strategy commences with the readily available 4-methoxypyridine and proceeds through a series of electrophilic aromatic substitutions and a final N-alkylation.
Overall Proposed Synthetic Pathway:
Caption: Proposed multi-step synthesis of this compound.
Step-by-Step Synthesis Protocol
Step 1: Bromination of 4-Methoxypyridine
The initial step involves the regioselective bromination of 4-methoxypyridine. The methoxy group is an activating group and directs electrophilic substitution to the ortho and para positions. In the case of 4-methoxypyridine, the positions ortho to the methoxy group (C3 and C5) are electronically enriched.
Reaction:
Caption: Bromination of 4-methoxypyridine.
Protocol:
-
Dissolve 4-methoxypyridine (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The use of acetic acid as a solvent helps to moderate the reactivity of bromine. The electron-donating nature of the methoxy group directs the bromination to the C3 position.
Step 2: N-Oxidation of 3-Bromo-4-methoxypyridine
The pyridine nitrogen is then oxidized to the corresponding N-oxide. This transformation is crucial as it activates the C2 and C6 positions for subsequent nucleophilic attack and facilitates the introduction of the hydroxyl group.
Reaction:
Caption: N-Oxidation of 3-Bromo-4-methoxypyridine.
Protocol:
-
Dissolve 3-Bromo-4-methoxypyridine (1.0 eq) in dichloromethane (CH2Cl2).
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.
-
Extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude N-oxide is often of sufficient purity for the next step, or it can be purified by recrystallization.
Causality: m-CPBA is a common and effective reagent for the oxidation of pyridines to their N-oxides under mild conditions.[1]
Step 3: Rearrangement to 3-Bromo-4-methoxy-2-hydroxypyridine
The N-oxide intermediate undergoes a rearrangement reaction to introduce a hydroxyl group at the C2 position, forming the pyridin-2(1H)-one tautomer. This is typically achieved by treatment with acetic anhydride followed by hydrolysis.
Reaction:
Caption: Rearrangement to the pyridin-2-one core.
Protocol:
-
Heat the 3-Bromo-4-methoxypyridine N-oxide (1.0 eq) in acetic anhydride (Ac2O) at reflux for 2-4 hours.
-
Cool the reaction mixture and carefully add water to hydrolyze the excess acetic anhydride and the acetate intermediate.
-
The hydrolysis can be promoted by adding a catalytic amount of acid or base.
-
The product, 3-Bromo-4-methoxy-2-hydroxypyridine (which exists in tautomeric equilibrium with 3-Bromo-4-methoxypyridin-2(1H)-one), will precipitate from the solution.
-
Collect the solid by filtration, wash with water, and dry.
Causality: The reaction proceeds through an initial acetylation of the N-oxide oxygen, followed by a[2][2]-sigmatropic rearrangement (a variation of the Boekelheide reaction) to form an intermediate that, upon hydrolysis, yields the desired 2-hydroxypyridine.
Step 4: Iodination of 3-Bromo-4-methoxy-2-hydroxypyridine
The next step is the regioselective iodination at the C5 position. The pyridinone ring is now activated for further electrophilic substitution.
Reaction:
Caption: Iodination of the pyridinone intermediate.
Protocol:
-
Dissolve 3-Bromo-4-methoxy-2-hydroxypyridine (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Add N-iodosuccinimide (NIS) (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. The reaction can be gently heated to increase the rate if necessary.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium thiosulfate to remove any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Causality: N-iodosuccinimide is a mild and effective electrophilic iodinating agent for electron-rich aromatic and heterocyclic systems.[3] The existing substituents on the pyridinone ring direct the iodination to the C5 position.
Step 5: N-Methylation of 3-Bromo-5-iodo-4-methoxy-2-hydroxypyridine
The final step is the methylation of the nitrogen atom of the pyridinone ring to yield the target molecule.
Reaction:
Caption: N-Methylation to the final product.
Protocol:
-
Suspend 3-Bromo-5-iodo-4-methoxy-2-hydroxypyridine (1.0 eq) and potassium carbonate (K2CO3) (1.5 eq) in acetone.
-
Add methyl iodide (CH3I) (1.2 eq) to the suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter off the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water.
-
Dry the organic layer, filter, and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography to yield this compound.
Causality: Potassium carbonate acts as a base to deprotonate the pyridinone nitrogen, forming a nucleophilic anion that readily reacts with the electrophilic methyl iodide in an SN2 reaction.
Data Summary
| Step | Starting Material | Product | Reagents | Yield (Expected) | Purity (Expected) |
| 1 | 4-Methoxypyridine | 3-Bromo-4-methoxypyridine | Br2, Acetic Acid | 70-80% | >95% |
| 2 | 3-Bromo-4-methoxypyridine | 3-Bromo-4-methoxypyridine N-oxide | m-CPBA, CH2Cl2 | 85-95% | >95% |
| 3 | 3-Bromo-4-methoxypyridine N-oxide | 3-Bromo-4-methoxy-2-hydroxypyridine | Ac2O, H2O | 75-85% | >98% |
| 4 | 3-Bromo-4-methoxy-2-hydroxypyridine | 3-Bromo-5-iodo-4-methoxy-2-hydroxypyridine | NIS, Acetonitrile | 60-70% | >95% |
| 5 | 3-Bromo-5-iodo-4-methoxy-2-hydroxypyridine | This compound | CH3I, K2CO3, Acetone | 80-90% | >98% |
Conclusion
This technical guide has detailed a plausible and scientifically sound synthetic pathway for the preparation of this compound. The proposed route leverages well-established synthetic transformations in heterocyclic chemistry. While this guide provides a robust framework, researchers should note that optimization of reaction conditions for each step may be necessary to achieve optimal yields and purity. The successful synthesis of this molecule will provide a valuable building block for the development of novel therapeutic agents.
References
-
Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry. (Provides general context on the synthesis of substituted pyridines).
-
Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. (Provides information on iodination of aromatic compounds).
-
Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. PubMed. (Details the halogenation of pyridine N-oxides, relevant to the proposed synthesis).
-
Synthesis of 3-bromo-5-(4-pyrimidyl)-2 (1H)-pyridone. PrepChem.com. (Describes the bromination of a pyridinone, a key step in the proposed pathway).
-
Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate. (Discusses the synthesis of various substituted alkoxypyridines).
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC - NIH. (Provides background on the challenges and methods of pyridine halogenation).
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An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the novel heterocyclic compound, 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one. The methodologies and data interpretation are presented from the perspective of experienced application scientists, offering practical insights for researchers in drug discovery and materials science. While specific experimental data for this compound is not publicly available, this document will serve as a robust predictive guide based on the analysis of structurally similar molecules and foundational spectroscopic principles.
Molecular Structure and Spectroscopic Overview
This compound is a highly substituted pyridinone derivative with a unique combination of functional groups that give rise to distinct spectroscopic signatures. The presence of bromine and iodine atoms, a methoxy group, and an N-methyl group on the pyridinone core allows for a detailed structural elucidation using a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be relatively simple, exhibiting three distinct singlets corresponding to the methoxy, N-methyl, and the lone aromatic protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.5 - 8.0 | Singlet | 1H | C6-H | The lone proton on the pyridinone ring is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent carbonyl group and the halogen substituents. |
| ~ 3.8 - 4.2 | Singlet | 3H | O-CH₃ | The methoxy protons will appear as a singlet in the typical range for ethers. |
| ~ 3.3 - 3.7 | Singlet | 3H | N-CH₃ | The N-methyl protons are also expected to be a singlet, slightly upfield from the methoxy protons. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 | C=O | The carbonyl carbon of the pyridinone ring will be the most downfield signal. |
| ~ 155 | C4-O | The carbon attached to the methoxy group will be significantly deshielded. |
| ~ 140 | C6 | The carbon bearing the single proton will appear in the aromatic region. |
| ~ 110 | C3-Br | The carbon attached to the bromine atom will be shielded relative to other aromatic carbons but influenced by the halogen's electronegativity. |
| ~ 90 | C5-I | The carbon attached to the iodine atom is expected to be significantly shielded due to the heavy atom effect of iodine. |
| ~ 60 | O-CH₃ | The methoxy carbon will appear in the typical upfield region for sp³ hybridized carbons attached to an oxygen. |
| ~ 40 | N-CH₃ | The N-methyl carbon will be found in the aliphatic region. |
Experimental Protocol for NMR Data Acquisition
A detailed workflow for acquiring high-quality NMR data is crucial for unambiguous structure confirmation.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 1650 - 1680 | Strong | C=O stretch | The carbonyl group of the pyridinone ring will exhibit a strong absorption in this region. |
| ~ 1550 - 1600 | Medium | C=C stretch | Aromatic ring stretching vibrations. |
| ~ 1250 - 1300 | Strong | C-O stretch | Asymmetric stretching of the aryl-ether bond of the methoxy group. |
| ~ 1000 - 1050 | Medium | C-O stretch | Symmetric stretching of the aryl-ether bond. |
| ~ 500 - 600 | Medium | C-Br stretch | Carbon-bromine stretching vibration. |
| ~ 450 - 550 | Medium | C-I stretch | Carbon-iodine stretching vibration. |
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.
Predicted Mass Spectrum (Electron Ionization - EI)
The molecular ion peak (M⁺) is expected to be observed, and its isotopic pattern will be characteristic of the presence of one bromine and one iodine atom.
| m/z (relative intensity) | Assignment | Rationale |
| 343/345 | [M]⁺ | The molecular ion peak. The presence of bromine will result in two peaks of nearly equal intensity separated by 2 Da (⁷⁹Br and ⁸¹Br). |
| 328/330 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy or N-methyl group. |
| 315/317 | [M - CO]⁺ | Loss of carbon monoxide from the pyridinone ring. |
| 216/218 | [M - I]⁺ | Loss of an iodine radical. |
| 127 | [I]⁺ | Iodine cation. |
High-Resolution Mass Spectrometry (HRMS)
For unambiguous elemental composition confirmation, HRMS is indispensable.
-
Calculated Exact Mass for C₇H₇⁷⁹Br¹²⁷INO₂: 342.8705
-
Calculated Exact Mass for C₇H₇⁸¹Br¹²⁷INO₂: 344.8684
Experimental Protocol for MS Data Acquisition (Direct Infusion ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and is commonly coupled with high-resolution mass analyzers.
Caption: Workflow for direct infusion ESI-MS analysis.
Conclusion
The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS. By carefully acquiring and interpreting the data from these techniques, researchers can confidently confirm the structure and purity of this novel compound, paving the way for its further investigation in various scientific disciplines. The protocols and predicted data presented in this guide provide a solid framework for the successful spectroscopic analysis of this and structurally related molecules.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved January 17, 2026, from [Link][1]
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An In-depth Technical Guide to the Synthesis of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The presence of multiple reactive sites, including two distinct halogens, offers a platform for sequential and site-selective cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of a plausible and efficient synthetic route to this target molecule, detailing the selection of starting materials, step-by-step experimental protocols, and the underlying chemical principles.
Retrosynthetic Analysis and Strategic Considerations
A retrosynthetic analysis of the target molecule suggests a convergent approach, starting from a readily available pyridin-2-one scaffold. The key disconnections involve the sequential introduction of the bromine and iodine atoms, the N-methyl group, and the O-methyl group.
Caption: Retrosynthetic pathway for the target molecule.
The proposed forward synthesis commences with the commercially available 4-hydroxypyridin-2(1H)-one. The synthetic strategy prioritizes the introduction of the thermally and chemically stable methyl groups before the sensitive halogenation steps. The order of halogenation is crucial; bromination is proposed to precede iodination to control regioselectivity, as the presence of the electron-withdrawing bromine at the 3-position is expected to direct the subsequent bulky iodine electrophile to the less sterically hindered and electronically favorable 5-position.
Selection of Starting Materials
The primary starting material for this synthesis is 4-hydroxypyridin-2(1H)-one . This compound is commercially available from various suppliers, including but not limited to SRIRAMCHEM and BLD Pharm.[1][2] Its tautomeric nature with 2,4-dihydroxypyridine is an important consideration for its reactivity.[3][4]
| Starting Material | Supplier Examples | CAS Number | Key Properties |
| 4-Hydroxypyridin-2(1H)-one | SRIRAMCHEM, BLD Pharm, ChemicalBook | 626-03-9 | White to off-white solid, tautomerizes with 2,4-dihydroxypyridine. |
Alternatively, 4-hydroxypyridine can be utilized as a starting material, which can be converted to 4-hydroxypyridin-2(1H)-one.[5][6][7]
Experimental Protocols
The overall synthetic workflow is depicted below:
Caption: Proposed synthetic workflow.
Step 1: Synthesis of 4-Hydroxy-1-methylpyridin-2(1H)-one
The N-methylation of 4-hydroxypyridin-2(1H)-one can be achieved using a suitable methylating agent in the presence of a base. A literature procedure for a similar N-methylation of a protected pyridinone provides a reliable starting point.[8]
Protocol:
-
To a solution of 4-hydroxypyridin-2(1H)-one (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2 equivalents).
-
Add methyl iodide (MeI, 1.5 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 4-hydroxy-1-methylpyridin-2(1H)-one.
Step 2: Synthesis of 4-Methoxy-1-methylpyridin-2(1H)-one
The subsequent O-methylation of the 4-hydroxy group can be performed using a methylating agent. To favor O-alkylation over potential N-alkylation of the pyridinone ring, specific conditions are employed.[9]
Protocol:
-
Suspend 4-hydroxy-1-methylpyridin-2(1H)-one (1 equivalent) and silver carbonate (Ag₂CO₃, 1.4 equivalents) in an anhydrous solvent such as toluene.
-
Add an excess of methyl iodide (MeI, 10 equivalents).
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove silver salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford 4-methoxy-1-methylpyridin-2(1H)-one.
Step 3: Synthesis of 3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one
The regioselective bromination at the 3-position is a critical step. The electron-donating methoxy group and the ring-activating nature of the N-methylpyridinone system direct electrophilic substitution to the 3- and 5-positions. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such systems.[10]
Protocol:
-
Dissolve 4-methoxy-1-methylpyridin-2(1H)-one (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-bromosuccinimide (NBS, 1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate 3-bromo-4-methoxy-1-methylpyridin-2(1H)-one.
Step 4: Synthesis of this compound
The final iodination step is directed to the 5-position due to the presence of the bromo substituent at the 3-position. Various iodinating reagents can be employed, such as N-iodosuccinimide (NIS) or a combination of molecular iodine and an oxidant.[11][12][13]
Protocol:
-
Dissolve 3-bromo-4-methoxy-1-methylpyridin-2(1H)-one (1 equivalent) in a suitable solvent, such as dichloromethane or acetonitrile.
-
Add N-iodosuccinimide (NIS, 1.2 equivalents) at room temperature.
-
Stir the reaction mixture in the dark to prevent light-induced side reactions.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Characterization
The identity and purity of the synthesized compounds at each step should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and substitution pattern.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.
Safety Considerations
This synthesis involves the use of hazardous chemicals. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for each reagent before use.
Conclusion
The synthetic route outlined in this guide provides a logical and experimentally viable pathway for the preparation of this compound from commercially available starting materials. The key to this synthesis lies in the strategic sequence of N- and O-methylation followed by regioselective halogenations. This highly functionalized pyridinone is a valuable intermediate for further synthetic elaborations, offering numerous possibilities for the development of novel compounds in various fields of chemical research.
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1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson's Disease. PMC - NIH. [Link]
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Catalyst-Free Trans-Selective Oxyiodination and Oxychlorination of Alkynes Employing N–X (Halogen) Reagents. MDPI. [Link]
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4-Bromo-2-methoxypyridine. Oakwood Chemical. [Link]
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Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation. PMC - NIH. [Link]
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How to carry out bromination of pyridine at 2- or 4- positions? ResearchGate. [Link]
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The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. [Link]
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Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation. ResearchGate. [Link]
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Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid with I2/NaIO4 and KI/NaIO4 Iodinating Systems. Organic Chemistry Portal. [Link]
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(PDF) Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide. ResearchGate. [Link]
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commercial availability of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1h)-one
An In-Depth Technical Guide to 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one for Advanced Research
Introduction: A Versatile Heterocyclic Building Block
This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. Its unique polysubstituted pyridinone core, featuring distinct halogen atoms (bromine and iodine) at positions 3 and 5, offers orthogonal reactivity. This dual halogenation allows for selective, stepwise functionalization, making it an invaluable intermediate for constructing complex molecular architectures.
The presence of both a bromine and an iodine atom on the pyridinone ring provides two distinct reactive handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] This capability is crucial for the synthesis of novel pharmaceutical candidates and advanced materials. The pyridin-2(1H)-one scaffold itself is a well-established pharmacophore found in numerous biologically active molecules, exhibiting potential as enzyme inhibitors or antimicrobial agents.[2][3] This guide provides a comprehensive overview of the compound's commercial availability, physicochemical properties, a plausible synthetic strategy, and its applications, grounded in established chemical principles.
Physicochemical Properties and Identification
A clear understanding of the compound's fundamental properties is the starting point for any research application. These identifiers are critical for accurate sourcing, experimental planning, and regulatory compliance.
| Property | Value | Source |
| CAS Number | 920490-71-7 | [2][4] |
| Molecular Formula | C₇H₇BrINO₂ | [4] |
| Molecular Weight | 343.94 g/mol | [2][4] |
| MDL Number | MFCD22380410 | [2][4] |
| SMILES Code | O=C1C(Br)=C(OC)C(I)=CN1C | [4] |
| InChI Key | Not explicitly available, derived from structure. | |
| Appearance | Solid (inferred from storage conditions) | |
| Purity | Typically ≥97% | [2][5] |
| Storage | 2-8°C, sealed in dry, dark place | [4] |
Commercial Availability and Sourcing
This compound is available as a research chemical from several specialized suppliers. It is typically offered in small quantities suitable for laboratory-scale synthesis and discovery research. Researchers should note that this is a specialized reagent and may be subject to lead times.
| Supplier | Catalog Number (Example) | Available Quantities | Notes |
| BLDpharm | BD1098492 | Inquire for bulk | Temporarily out of stock online, email inquiry suggested.[4] |
| MySkinRecipes | #194179 | 100mg, 250mg | Lists pricing and a 10-20 day lead time.[2] |
| Aladdin | B1044416 | 100mg | Lists purity of ≥97%.[5] |
| ChemShuttle | (Similar Structures Available) | 1g, 5g | While not listing the exact compound, they supply structurally related dihalogenated pyridines, indicating capability for custom synthesis. |
Note: Availability and pricing are subject to change. It is recommended to contact suppliers directly for the most current information.
Synthetic Strategy: A Plausible Retrosynthetic Approach
The causality behind this proposed multi-step synthesis is rooted in controlling the regioselectivity of the halogenation reactions. Starting with a pre-formed pyridinone ring allows for directed installation of the bromine and iodine atoms, leveraging the activating or deactivating effects of the existing substituents.
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safety and handling of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1h)-one
An In-Depth Technical Guide to the Safe Handling of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
This compound (CAS No. 920490-71-7) is a halogenated pyridinone derivative.[1][2] Its structure, featuring bromine, iodine, and a methoxy group on a pyridinone core, suggests its utility as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[3][4] The presence of two different halogens (bromo and iodo) allows for selective, stepwise reactions such as cross-coupling, making it a valuable building block in medicinal chemistry.[3][4] However, the same reactive sites necessitate a cautious approach to its handling.
Hazard Identification and Risk Assessment
Due to the lack of specific toxicological data, a risk assessment must be based on the potential hazards associated with its functional groups and related molecules.
Inferred Potential Hazards:
-
Toxicity: Halogenated organic compounds can exhibit varying levels of toxicity. Based on safety data for similar structures, this compound should be considered potentially harmful if swallowed, inhaled, or absorbed through the skin.
-
Skin and Eye Irritation: Many bromo- and iodo-substituted aromatic compounds are known to cause skin and eye irritation.[5][6] Direct contact should be strictly avoided.
-
Respiratory Irritation: If the compound is a dust or powder, inhalation may lead to respiratory irritation.[6]
-
Environmental Hazards: The environmental impact of this compound is unknown. As a precautionary measure, it should not be allowed to enter drains or the environment.
Risk Assessment Workflow
A systematic approach to risk assessment is crucial before any experimental work begins.
Caption: General Emergency Response Workflow.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention. [7]* Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [7]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, state, and federal regulations. It should be treated as hazardous waste. Do not dispose of it down the drain or with general laboratory trash.
Summary of Key Information
| Property | Information | Source |
| CAS Number | 920490-71-7 | [1][2][8] |
| Molecular Formula | C₇H₇BrINO₂ | [1][8] |
| Molecular Weight | 343.94 g/mol | [1][8] |
| Appearance | Solid (form not specified) | Inferred |
| Storage | 2-8°C, sealed, dry, dark place | [8] |
| Inferred Hazards | Harmful if swallowed, skin/eye/respiratory irritant | [5][6] |
| Handling | Use in a chemical fume hood with appropriate PPE | [7][9] |
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- BLDpharm. (n.d.). 920490-71-7|this compound.
- Fisher Scientific. (2025). Safety Data Sheet: 3-Bromo-4-methylpyridine.
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- Beijing Xinhengyan Technology Co., Ltd. (n.d.). This compound.
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A Comprehensive Technical Guide to the Solubility of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one in Organic Solvents
Abstract
This technical guide provides a detailed exploration of the solubility characteristics of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one, a substituted pyridinone of interest in pharmaceutical research and development. In the absence of extensive publicly available experimental data for this specific molecule, this document serves as a comprehensive framework for researchers. It outlines the theoretical principles governing its solubility, presents a systematic approach to experimental solubility determination, and discusses the interpretation of such data within a drug development context. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into characterizing the solubility of complex organic molecules.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, manufacturability, and ultimately, its clinical efficacy. For a novel compound such as this compound, a thorough understanding of its solubility profile in a range of organic solvents is not merely an academic exercise but a prerequisite for its advancement.
This guide delves into the solubility of this specific substituted pyridinone, a class of compounds known for their diverse biological activities.[1][2][3][4] The heavily substituted nature of this molecule—featuring bromine and iodine atoms, a methoxy group, and an N-methylated pyridinone core—presents a complex interplay of electronic and steric factors that dictate its interaction with various solvents. Understanding these interactions is paramount for tasks such as:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.
-
Formulation Development: Identifying suitable solvent systems for creating stable and effective dosage forms.
-
Analytical Method Development: Choosing mobile phases for chromatographic analysis.
-
In Vitro and In Vivo Studies: Preparing stock solutions and understanding dissolution behavior in biological milieus.
This document is structured to provide a logical progression from theoretical underpinnings to practical application, empowering the researcher to systematically characterize and interpret the solubility of this compound.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, at a molecular level, refers to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[5][6][7] For this compound, we must consider the contributions of its various functional groups.
2.1. Molecular Structure and Polarity
The subject molecule possesses a complex polarity profile:
-
Polar Moieties: The pyridinone core contains a carbonyl group (C=O) and a tertiary amine (N-CH₃), both of which are polar and can act as hydrogen bond acceptors.[1][2] The methoxy group (-OCH₃) also contributes to the molecule's polarity.
-
Halogen Atoms: The bromine and iodine substituents are electronegative, inducing dipoles. Their large size also contributes to van der Waals interactions.[8][9][10]
-
Nonpolar Character: The overall molecule has a significant hydrocarbon framework, which contributes to its nonpolar character.
The interplay of these features suggests that the compound will exhibit moderate polarity and, therefore, will likely be more soluble in solvents of similar polarity.
2.2. The Role of Hydrogen Bonding
The pyridinone oxygen is a potential hydrogen bond acceptor.[1][2] Solvents that are strong hydrogen bond donors (e.g., alcohols) are expected to interact favorably with this site, enhancing solubility. The N-methylation of the pyridinone ring, however, removes the N-H group, which would otherwise act as a hydrogen bond donor.[11][12][13] This modification can impact solubility in complex ways; while it removes a key site for hydrogen bonding, it can also disrupt crystal lattice energy, potentially increasing solubility in certain solvents.[11]
2.3. Impact of Solvent Properties
The choice of solvent is critical, and their properties can be broadly categorized:
-
Polar Protic Solvents: (e.g., methanol, ethanol) Can act as both hydrogen bond donors and acceptors. These are expected to be effective solvents.
-
Polar Aprotic Solvents: (e.g., acetone, acetonitrile, dimethyl sulfoxide) Possess dipoles but lack O-H or N-H bonds. Their ability to act as hydrogen bond acceptors will be a key determinant of solubility.
-
Nonpolar Solvents: (e.g., hexane, toluene) Lack significant dipoles and cannot engage in hydrogen bonding. Solubility in these solvents is expected to be low.
The relationship between these factors can be visualized as a decision-making process for solvent selection.
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate characterization. The saturation shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[14][15][16][17]
3.1. Saturation Shake-Flask Methodology
This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.
Step-by-Step Protocol:
-
Preparation: Add an excess of this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" is critical to ensure that equilibrium is reached with undissolved solid present.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to establish that the chosen time is sufficient for equilibrium to be achieved.[14][15]
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to sediment. Centrifugation can be used to facilitate this process.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
This experimental workflow is a self-validating system when appropriate controls are included, such as ensuring the presence of solid compound at the end of the experiment and verifying that the solubility value does not change with longer equilibration times.
3.2. Good Laboratory Practices (GLP) in Solubility Measurement
Adherence to GLP is crucial for generating reliable and reproducible solubility data.[14][15][18] Key considerations include:
-
Temperature Control: Solubility is temperature-dependent, so maintaining a constant and accurately recorded temperature is essential.[14][15]
-
Purity of Compound and Solvents: Use well-characterized, high-purity compound and analytical grade solvents.
-
Validated Analytical Method: The method used for quantification must be validated for linearity, accuracy, and precision according to ICH guidelines.[19][20]
-
Documentation: Meticulous record-keeping of all experimental parameters is necessary.[18]
Solubility Profile of this compound: A Hypothetical Data Set
| Solvent | Solvent Type | Dielectric Constant (approx.) | Predicted Solubility (mg/mL) at 25°C |
| Hexane | Nonpolar | 1.9 | < 0.1 |
| Toluene | Nonpolar Aromatic | 2.4 | 1-5 |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 10-20 |
| Acetone | Polar Aprotic | 21 | 20-50 |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 15-30 |
| Ethanol | Polar Protic | 24.5 | 30-60 |
| Methanol | Polar Protic | 32.7 | 50-100 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | > 100 |
| Water | Polar Protic | 80.1 | < 0.01 |
Disclaimer: The quantitative values in this table are hypothetical and intended for illustrative purposes only. Actual experimental results may vary.
Discussion and Interpretation of Results
The hypothetical data aligns with the theoretical predictions:
-
Low Solubility in Nonpolar Solvents: The compound's polar nature results in poor solubility in nonpolar solvents like hexane. The slightly higher solubility in toluene may be attributed to potential π-π stacking interactions between the aromatic rings.
-
Good Solubility in Polar Aprotic Solvents: Solvents like acetone and DMSO are effective due to their polarity and ability to act as hydrogen bond acceptors for the pyridinone carbonyl group. DMSO, with its high polarity, is predicted to be an excellent solvent.
-
Excellent Solubility in Polar Protic Solvents: Alcohols such as methanol and ethanol are predicted to be very effective solvents. Their ability to act as hydrogen bond donors allows for strong interactions with the compound's hydrogen bond acceptors, leading to high solubility.
-
Insolubility in Water: Despite its polar groups, the large, nonpolar, and halogenated structure of the molecule is expected to make it practically insoluble in water, a common characteristic of many complex organic drug candidates.
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a robust experimental methodology like the saturation shake-flask method, researchers can generate the high-quality data necessary to advance a compound through the drug development pipeline.
The next steps for a researcher would be to perform the described experiments to generate actual solubility data. Further studies could also explore the temperature dependence of solubility and the impact of pH on solubility in aqueous buffer systems, which are critical for predicting in vivo behavior. This foundational knowledge of solubility is indispensable for informed decision-making in synthesis, formulation, and preclinical development.
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The Emerging Potential of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1h)-one: A Technical Guide for Medicinal Chemists
Abstract
The 2-pyridinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile chemical properties and ability to interact with a wide range of biological targets.[1][2] This technical guide delves into the prospective applications of a unique, highly functionalized derivative, 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1h)-one . While direct literature on this specific molecule is nascent[3], an analysis of its constituent chemical motifs—a dihalogenated pyridinone ring, a methoxy group, and an N-methyl substituent—provides a powerful framework for predicting its utility in drug discovery. This document outlines potential therapeutic targets, proposes strategic chemical modifications, and provides detailed experimental protocols to unlock the potential of this promising scaffold for researchers, scientists, and drug development professionals.
The Strategic Value of the Scaffold: An Analysis of Functional Groups
The therapeutic potential of this compound stems from the specific combination of its functional groups, each contributing distinct and valuable properties for drug design.
-
The 2-Pyridinone Core: This heterocyclic motif is a versatile pharmacophore found in drugs with activities ranging from antitumor and antimicrobial to anti-inflammatory effects.[1] Its ability to act as both a hydrogen bond donor and acceptor allows for critical interactions within enzyme active sites and protein pockets.[1][4] The 2-pyridinone scaffold is also considered a bioisostere for amides, phenols, and other heterocycles, enabling chemists to modulate physicochemical properties while retaining biological activity.[4][5]
-
Orthogonal Halogenation (C3-Bromo, C5-Iodo): The presence of two different halogens at distinct positions is the most synthetically compelling feature of this molecule. The differential reactivity of the C-I and C-Br bonds under palladium-catalyzed cross-coupling conditions allows for sequential, site-selective functionalization.[6] This "orthogonal" handle is a powerful tool for building molecular complexity and rapidly generating diverse chemical libraries. From a pharmacological standpoint, halogens can enhance binding affinity through halogen bonding, improve membrane permeability, and increase metabolic stability.[7]
-
The 4-Methoxy Group: The methoxy substituent is prevalent in many natural and synthetic drugs.[8] It can significantly enhance ligand-target binding, improve physicochemical properties like solubility, and favorably modulate ADME (absorption, distribution, metabolism, and excretion) parameters.[8][9] Often considered a non-lipophilic addition to aromatic systems, it can improve potency and ligand efficiency without the negative consequences of increased lipophilicity.[10]
-
The N-Methyl Group: N-alkylation of the pyridinone ring, in this case with a methyl group, blocks the hydrogen bond donor capability of the ring nitrogen and can improve cell permeability and metabolic stability. It also provides a steric handle that can be used to probe interactions with target proteins.[11]
| Functional Group | Key Attributes in Drug Design | Potential Impact |
| 2-Pyridinone Core | Privileged scaffold, H-bond donor/acceptor, bioisostere.[1][5] | Broad applicability across multiple target classes. |
| C3-Bromo & C5-Iodo | Orthogonal handles for synthesis, halogen bonding potential.[6] | Enables rapid library synthesis, enhanced binding affinity. |
| 4-Methoxy Group | Improves solubility, potency, and ADME properties.[9][10] | Better drug-like properties and pharmacokinetic profile. |
| N-Methyl Group | Increases metabolic stability, tunes permeability.[11] | Improved bioavailability and in vivo efficacy. |
Prospective Therapeutic Applications & Development Strategy
Based on the activities of related halogenated and methoxy-substituted pyridinones, several therapeutic areas present as high-potential targets for derivatives of this scaffold.
-
Oncology (Kinase Inhibition): The 2-pyridinone motif is a known "hinge-binder" in many protein kinase inhibitors.[1] The scaffold can be elaborated via cross-coupling reactions to introduce functionalities that target the ATP-binding site of kinases implicated in cancer, such as MET, EGFR, or VEGFR.
-
Antiviral Agents: Substituted 2-pyridones have demonstrated activity against viruses like HIV and influenza.[1][12] The dihalogenated core provides a platform to synthesize novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) or endonuclease inhibitors.
-
Neuroinflammation & Neurodegeneration: Certain pyridinone derivatives have shown anti-inflammatory and neuroprotective effects.[13] Derivatives could be designed to target enzymes like phosphodiesterases (PDEs) or microglia-related targets.
Logical Drug Development Workflow
The key to unlocking this scaffold's potential lies in a systematic chemical elaboration strategy that leverages the differential reactivity of the C-I and C-Br bonds.
Caption: Proposed workflow for scaffold diversification and drug discovery.
Key Experimental Protocols
The following protocols provide a foundation for the synthesis and evaluation of novel drug candidates based on the title scaffold.
Protocol 1: Site-Selective Suzuki-Miyaura Cross-Coupling at the C5-Iodo Position
This protocol leverages the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond for selective arylation.
Rationale: Palladium-catalyzed cross-coupling reactions are fundamental to modern drug discovery. A site-selective reaction is crucial for building a defined library of compounds for structure-activity relationship (SAR) studies.[14]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried microwave vial under an argon atmosphere, add this compound (1.0 eq.), the desired arylboronic acid or pinacol ester (1.2 eq.), palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as Na₂CO₃ (3.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Seal the vial and heat the mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.[15]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the C5-arylated product.
Protocol 2: Secondary Cross-Coupling at the C3-Bromo Position
This protocol functionalizes the remaining halogen position on the C5-arylated intermediate.
Rationale: Sequential coupling allows for the creation of highly complex, non-symmetrical molecules. The C-Br bond, being less reactive, requires slightly harsher conditions or different catalyst systems to activate effectively.[6][16]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried flask under argon, add the C5-arylated pyridinone from Protocol 1 (1.0 eq.), a second, different arylboronic acid (1.5 eq.), a robust palladium catalyst such as Pd(dppf)Cl₂ (0.1 eq.), and a base like K₂CO₃ (3.0 eq.).
-
Solvent Addition: Add a degassed solvent such as DMF or DME.
-
Reaction: Heat the mixture to 100-120 °C until the starting material is consumed as monitored by LC-MS.
-
Work-up and Purification: Follow the work-up and purification procedures as described in Protocol 1 to isolate the 3,5-disubstituted pyridinone.
Protocol 3: In Vitro Kinase Inhibition Assay (Example: c-Met Kinase)
This protocol outlines a representative biochemical assay to evaluate the biological activity of the synthesized compounds.
Rationale: A quantitative in vitro assay is the first step in determining if a compound interacts with the intended biological target. The c-Met kinase is a well-validated cancer target.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, MgCl₂, DTT). Prepare solutions of recombinant human c-Met kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.
-
Compound Dilution: Prepare a serial dilution of the test compounds (from the synthesized library) in DMSO, typically starting from 10 mM.
-
Assay Plate Setup: In a 96-well or 384-well plate, add the assay buffer, the c-Met enzyme, and the test compound at various concentrations. Incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate Reaction: Start the kinase reaction by adding the peptide substrate and ATP mixture. Incubate at 30 °C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures ADP production, which is directly proportional to kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value for each compound.
Conclusion and Future Outlook
This compound represents a highly promising and versatile starting material for medicinal chemistry campaigns. Its unique substitution pattern, particularly the orthogonal C-Br and C-I handles, provides a direct and efficient route to novel, structurally diverse compound libraries. By leveraging established bioisosteric principles and structure-based design, this scaffold can be rationally elaborated to target a range of diseases, with kinase inhibition in oncology being a particularly strong starting point. The experimental protocols detailed herein provide a clear roadmap for chemists to begin exploring the vast chemical space and therapeutic potential accessible from this powerful heterocyclic building block.
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Methodological & Application
Mastering Regioselectivity: A Guide to the Suzuki-Miyaura Coupling of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one
Introduction: The Strategic Importance of Substituted Pyridin-2(1H)-ones
Substituted pyridin-2(1H)-one scaffolds are of paramount importance in contemporary drug discovery and medicinal chemistry. Their unique structural and electronic properties allow them to act as versatile pharmacophores and bioisosteres, engaging in crucial hydrogen bonding interactions with biological targets.[1][2] The ability to controllably introduce diverse molecular fragments onto this core structure is therefore a critical capability for medicinal chemists. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, offering a broad functional group tolerance and generally mild reaction conditions.[3]
This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of a highly functionalized and synthetically valuable building block: 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one . The presence of two distinct halogen atoms at the C3 and C5 positions presents a unique opportunity for sequential, site-selective functionalization, enabling the synthesis of complex, tri-substituted pyridinone derivatives. This guide will detail the underlying principles of regioselectivity and provide experimentally grounded protocols for achieving selective coupling at either the C5-iodo or the C3-bromo position.
Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester.[3] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (our pyridinone) to form a Pd(II) intermediate. The rate of this step is highly dependent on the nature of the halogen, with the general reactivity trend being I > Br > Cl.[3]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. The base activates the organoboron species, facilitating this transfer.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Achieving Regioselectivity: C5-Iodo vs. C3-Bromo Coupling
The key to the selective functionalization of this compound lies in exploiting the differential reactivity of the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by the palladium catalyst than the C-Br bond. This inherent difference in reactivity forms the basis for achieving selective coupling at the C5 position.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Iodo Position
This protocol is designed to favor the reaction at the more reactive C5-iodo position by using a standard, less reactive palladium catalyst system and mild reaction conditions. Tetrakis(triphenylphosphine)palladium(0) is a reliable and widely used catalyst for this purpose.[5]
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.1-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water.
-
Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-bromo-5-aryl/heteroaryl-4-methoxy-1-methylpyridin-2(1H)-one.
Rationale for Conditions: The use of Pd(PPh₃)₄ at moderate temperatures (80-90 °C) provides sufficient catalytic activity to cleave the C-I bond without significantly promoting the more challenging oxidative addition at the C-Br bond.[6] The aqueous dioxane solvent system and a carbonate base are standard conditions that facilitate the transmetalation step without being overly aggressive.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C3-Bromo Position
Achieving selectivity for the less reactive C3-bromo position requires overriding the inherent reactivity of the C-I bond. This can be accomplished by employing more advanced catalyst systems, such as those utilizing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), which can promote the oxidative addition of less reactive aryl bromides.[7][8][9]
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) [Pd(dtbpf)Cl₂] or a suitable Pd-NHC precatalyst (0.03-0.05 equiv)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous toluene or 2-methyltetrahydrofuran (2-MeTHF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid, the palladium precatalyst, and the base.
-
Add the anhydrous solvent.
-
Degas the reaction mixture thoroughly.
-
Heat the reaction mixture to a higher temperature, typically 100-110 °C, with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification procedure as described in Protocol 1 to isolate the 5-iodo-3-aryl/heteroaryl-4-methoxy-1-methylpyridin-2(1H)-one.
Rationale for Conditions: The use of a more active and sterically demanding catalyst system, such as one employing a Buchwald ligand or an NHC, can lower the activation energy for the oxidative addition of the C-Br bond.[10] Running the reaction at a higher temperature and under anhydrous conditions can further promote the coupling at the less reactive site. The choice of a stronger base like K₃PO₄ or Cs₂CO₃ is often beneficial in these more challenging couplings.
Figure 2: Workflow for the selective Suzuki-Miyaura coupling.
Expected Outcomes and Troubleshooting
The following table provides a summary of expected yields for the selective Suzuki-Miyaura coupling of this compound with representative boronic acids, based on literature for analogous systems. Actual yields may vary depending on the specific substrate and reaction optimization.
| Boronic Acid | Coupling Position | Catalyst System | Expected Yield Range (%) |
| Phenylboronic acid | C5-Iodo | Pd(PPh₃)₄ | 75-90 |
| 4-Methoxyphenylboronic acid | C5-Iodo | Pd(PPh₃)₄ | 80-95 |
| 3-Pyridylboronic acid | C5-Iodo | Pd(PPh₃)₄ | 65-80 |
| Phenylboronic acid | C3-Bromo | Pd(dtbpf)Cl₂ | 60-75 |
| 4-Methoxyphenylboronic acid | C3-Bromo | Pd(dtbpf)Cl₂ | 65-80 |
| 3-Pyridylboronic acid | C3-Bromo | Pd(dtbpf)Cl₂ | 50-65 |
Troubleshooting Common Issues:
-
Low Yield:
-
Ensure all reagents and solvents are of high purity and anhydrous where specified.
-
Thoroughly degas the reaction mixture to prevent catalyst deactivation.
-
Screen different bases or increase the amount of base.
-
For challenging substrates, consider a more active catalyst system.
-
-
Poor Selectivity:
-
For C5-iodo selectivity, ensure the reaction temperature is not too high.
-
For C3-bromo selectivity, a highly active and selective catalyst is crucial. Screen different Buchwald or NHC ligands.
-
Adjust the reaction time; prolonged heating can sometimes lead to a loss of selectivity.
-
-
Debromination/Deiodination:
-
This side reaction can occur, particularly with prolonged reaction times or at high temperatures. Monitor the reaction closely and stop it once the starting material is consumed.
-
Ensure the absence of any potential hydride sources.
-
Conclusion
The selective functionalization of this compound via the Suzuki-Miyaura cross-coupling reaction is a powerful strategy for the synthesis of diverse and complex pyridinone derivatives. By carefully selecting the catalyst, ligands, and reaction conditions, researchers can achieve high regioselectivity, targeting either the more reactive C5-iodo position or the less reactive C3-bromo position. The protocols and guidelines presented in this application note provide a robust starting point for the successful implementation of these transformations in a research and drug development setting.
References
-
C,N‐Palladacycles Containing N‐Heterocyclic Carbene and Azido Ligands – Effective Catalysts for Suzuki–Miyaura Cross‐Coupling Reactions. Scilit. Available at: [Link]
-
N-Heterocyclic Carbene–Palladium Functionalized Coordination Polymer (Pd-NHC@Eu-BCI) as an Efficient Heterogeneous Catalyst in the Suzuki–Miyaura Coupling Reaction. MDPI. Available at: [Link]
-
Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. MDPI. Available at: [Link]
-
N-heterocyclic carbene palladium (II)-pyridine (NHC-Pd (II)-Py) complex catalyzed heck reactions. ResearchGate. Available at: [Link]
-
The isolated yield of product 3 after Suzuki coupling of... ResearchGate. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. Available at: [Link]
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. RSC Publishing. Available at: [Link]
-
Suzuki coupling of heteroaryl halides with aryl boronic acids a. ResearchGate. Available at: [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. Available at: [Link]
-
Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation. RSC Publishing. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. Available at: [Link]
-
(PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]
-
New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. DergiPark. Available at: [Link]
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. RSC Publishing. Available at: [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]
-
Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. National Institutes of Health. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available at: [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing. Available at: [Link]
-
Table 1 . Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. Available at: [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers Media. Available at: [Link]
-
Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using... ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]
-
Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. National Institutes of Health. Available at: [Link]
Sources
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- 2. Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 4. rose-hulman.edu [rose-hulman.edu]
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- 8. researchgate.net [researchgate.net]
- 9. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 10. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one
Introduction: The Strategic Advantage of a Dihalogenated Pyridinone Scaffold
In the landscape of modern medicinal chemistry, the pyridinone core is a privileged scaffold, frequently incorporated into the structures of potent and selective kinase inhibitors.[1] Kinases, being central regulators of cellular signaling pathways, are prominent targets for therapeutic intervention, particularly in oncology.[2] The strategic functionalization of the pyridinone ring system allows for the precise orientation of substituents to interact with key residues within the ATP-binding pocket of a target kinase.
The subject of this guide, 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one , is a highly versatile and valuable starting material in the synthesis of such inhibitors. Its dihalogenated nature is not a redundancy but a key strategic feature, offering the potential for sequential and regioselective cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds—the carbon-iodine bond being more susceptible to oxidative addition in palladium-catalyzed reactions—enables the stepwise introduction of different molecular fragments.[3][4] This "one-two punch" capability allows for the construction of complex, highly functionalized molecules with greater efficiency and control than starting with a monohalogenated precursor. The methoxy and N-methyl groups further modulate the electronic properties and solubility of the molecule and its downstream derivatives.[5]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of kinase inhibitors. We will delve into the mechanistic underpinnings of selective cross-coupling reactions, provide detailed, field-proven protocols for Suzuki-Miyaura and Sonogashira couplings, and present a workflow for the synthesis of a hypothetical kinase inhibitor scaffold, drawing parallels with the synthesis of established drugs like Trametinib.[6][7]
Core Synthetic Strategies: Exploiting Differential Halogen Reactivity
The cornerstone of using this compound lies in the selective functionalization of the C5 (iodo) and C3 (bromo) positions. The greater reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions is well-established and can be exploited to perform a Suzuki-Miyaura or Sonogashira coupling selectively at the C5 position, leaving the C3 bromine atom intact for a subsequent transformation.[8][9]
This sequential approach is paramount for building molecular complexity. For instance, an aryl or heteroaryl group, crucial for anchoring within a kinase's hinge region, can be installed at the C5 position via a Suzuki coupling. The remaining bromide at C3 can then be used to introduce a different fragment, perhaps one designed to interact with the solvent-exposed region of the kinase or to improve the pharmacokinetic properties of the molecule.
Visualizing the Synthetic Strategy
Caption: Sequential cross-coupling strategy.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for the choices of reagents and conditions.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Iodo Position
This protocol details the selective coupling of an arylboronic acid at the C5 position of the starting material. The conditions are chosen to favor the reaction at the more reactive C-I bond.[10]
Objective: To synthesize a 3-bromo-5-aryl-4-methoxy-1-methylpyridin-2(1H)-one derivative.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.05 equiv.). The choice of a Pd(0) catalyst is crucial for initiating the catalytic cycle.[11]
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The aqueous base system is effective for the transmetalation step of the Suzuki-Miyaura reaction.[12]
-
Reaction: Stir the mixture at 80-90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-bromo-5-aryl-4-methoxy-1-methylpyridin-2(1H)-one.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 90 | 6 | 75-90 |
| PdCl₂(dppf) (3 mol%) | Na₂CO₃ (2M aq.) | Toluene | 85 | 8 | 70-85 |
| XPhos Pd G2 (2 mol%) | K₃PO₄ | t-BuOH / H₂O (1:1) | 100 | 4 | 80-95 |
Protocol 2: Selective Sonogashira Coupling at the C5-Iodo Position
This protocol describes the coupling of a terminal alkyne at the C5 position. The Sonogashira reaction is a powerful tool for installing a linear alkyne fragment, which can serve as a rigid linker or be further functionalized.[13][14]
Objective: To synthesize a 3-bromo-5-alkynyl-4-methoxy-1-methylpyridin-2(1H)-one derivative.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.). The copper(I) salt is a crucial co-catalyst in the Sonogashira reaction.[4]
-
Solvent and Reagent Addition: Add anhydrous DMF, followed by triethylamine and the terminal alkyne (1.5 equiv.). The amine acts as both a base and a solvent.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-bromo-5-alkynyl-4-methoxy-1-methylpyridin-2(1H)-one.
Visualizing the Experimental Workflow
Caption: General experimental workflow.
Application in Kinase Inhibitor Synthesis: A Hypothetical Example
Drawing inspiration from the synthesis of MEK inhibitor Trametinib, which features a substituted pyridinone core, we can devise a synthetic route to a novel kinase inhibitor scaffold using the products from the protocols above.[15]
Objective: To synthesize a hypothetical kinase inhibitor scaffold by further functionalizing the 3-bromo-5-aryl-pyridinone intermediate.
Step 1: Synthesis of the 3-Bromo-5-aryl Intermediate Follow Protocol 1 to synthesize 3-bromo-5-(2-fluoro-4-aminophenyl)-4-methoxy-1-methylpyridin-2(1H)-one, using 2-(2-fluoro-4-aminophenyl)boronic acid as the coupling partner.
Step 2: Second Suzuki-Miyaura Coupling at the C3-Bromo Position The remaining bromine at the C3 position can now be subjected to a second cross-coupling reaction. This step often requires a more active catalyst system due to the lower reactivity of the C-Br bond compared to the C-I bond.[16]
Procedure:
-
Combine the 3-bromo-5-aryl intermediate (1.0 equiv.), a second arylboronic acid (e.g., 3-hydroxyphenylboronic acid) (1.2 equiv.), a more active palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base like cesium carbonate (Cs₂CO₃) in a reaction vessel.
-
Follow a similar procedure as outlined in Protocol 1 for setting up an inert atmosphere and performing the reaction, potentially at a higher temperature (e.g., 100-110 °C).
-
After work-up and purification, this would yield a 3,5-diaryl-4-methoxy-1-methylpyridin-2(1H)-one, a scaffold with substitution patterns common in many kinase inhibitors.
Signaling Pathway Context: MEK Inhibition
The hypothetical inhibitor synthesized is designed to target a kinase in a critical signaling pathway, such as the RAS/RAF/MEK/ERK pathway, which is often dysregulated in cancer.[15]
Caption: Inhibition of the MEK signaling pathway.
Conclusion and Future Directions
This compound is a powerful and versatile building block for the synthesis of complex kinase inhibitors. The differential reactivity of its two halogen atoms allows for a controlled, sequential introduction of various functionalities, enabling the rapid exploration of chemical space around the privileged pyridinone scaffold. The protocols outlined in this guide provide a robust foundation for researchers to leverage this starting material in their drug discovery programs. Future work could involve exploring other types of cross-coupling reactions at the C3 position, such as Buchwald-Hartwig amination, to further diversify the generated inhibitor library.
References
-
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
-
Laboratory-scale synthesis of trametinib (55). ResearchGate. [Link]
-
Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine. [Link]
-
This compound. MySkinRecipes. [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. Arkivoc. [Link]
- Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors.
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
- United States Patent.
- United States Patent.
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]
- Quinoline derivatives as pi3 kinase inhibitors.
-
Recent Advances of Pyridinone in Medicinal Chemistry. PMC. [Link]
- Substituted imidazo[1,2b]pyridazines as kinase inhibitors, the production thereof, and use of the same as medicaments.
-
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. ResearchGate. [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
DIHYDROFUROPYRIDINE DERIVATIVES AS RHO- KINASE INHIBITORS. European Patent Office. [Link]
-
Foretinib. PubChem. [Link]
-
Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK). Chemical and Pharmaceutical Bulletin. [Link]
-
European Journal of Medicinal Chemistry. UPCommons. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
-
Design and Synthesis of Pyridone-Containing 3,4-Dihydroisoquinoline-1(2H)-ones as a Novel Class of Enhancer of Zeste Homolog 2 (EZH2) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry. [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]
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- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
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Application Note & Protocols: Regioselective C-C Bond Formation with 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one
Abstract
Substituted 2-pyridinone scaffolds are privileged structures in medicinal chemistry and drug development. Their synthesis often requires precise functionalization at specific positions. This guide provides a comprehensive technical overview and detailed protocols for the regioselective carbon-carbon (C-C) bond formation on the dihalogenated substrate, 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one. By leveraging the inherent reactivity difference between the C-I and C-Br bonds, we demonstrate highly selective functionalization at the C5-iodo position using palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Stille couplings. This document is intended for researchers, scientists, and drug development professionals seeking to employ this versatile building block in complex molecule synthesis.
Core Principle: Exploiting Differential Halogen Reactivity
The cornerstone of a selective functionalization strategy for this compound is the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[1][2]
The C-I bond is considerably weaker and more polarizable than the C-Br bond. This results in a lower activation energy for oxidative addition at the C-I bond, allowing for facile and selective reaction at the C5-position under carefully controlled conditions, while leaving the C3-bromo position intact for subsequent transformations.[3][4]
The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling is: I > OTf > Br >> Cl .[4][5] This predictable selectivity is a powerful tool for synthetic chemists.
Caption: Regioselective functionalization at the C5-Iodo position.
Protocols for Selective C5-Arylation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds due to the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[6][7]
Scientific Rationale
The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst.[6] The selection of the catalyst, ligand, base, and solvent is critical for achieving high yield and selectivity.[8]
-
Catalyst/Ligand: Pd(PPh₃)₄ is a classic, reliable catalyst. For more challenging couplings, or to activate less reactive C-Br or C-Cl bonds, more electron-rich and bulky phosphine ligands like SPhos or XPhos are often employed.[9][10] The ligand's role is to stabilize the palladium center and modulate its reactivity.[10][11]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[7] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 - 0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst, followed by anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane:water).
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocols for Selective C5-Alkynylation: The Sonogashira Coupling
The Sonogashira coupling is an exceptionally efficient method for the synthesis of arylalkynes by coupling a terminal alkyne with an aryl or vinyl halide.[12][13]
Scientific Rationale
The reaction is typically co-catalyzed by palladium and copper(I). The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[14] A "copper-free" Sonogashira protocol is also widely used to avoid potential issues with copper, such as alkyne homocoupling (Glaser coupling).[15]
-
Catalyst System: A combination of a Pd(II) source like PdCl₂(PPh₃)₂ and a copper(I) salt (e.g., CuI) is standard.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves as both the base to deprotonate the alkyne and often as the solvent.
-
Reactivity Order: The C-I bond is highly reactive in Sonogashira couplings, allowing the reaction to proceed under mild conditions, often at room temperature.[12][14]
Detailed Experimental Protocol (Copper Co-catalyzed)
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 - 1.5 equiv)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.02 - 0.04 equiv)
-
Copper(I) Iodide (CuI) (0.04 - 0.08 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA), anhydrous
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Reagent Addition: Add anhydrous Et₃N (or another suitable solvent like THF/Et₃N mixture), followed by the terminal alkyne via syringe.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-6 hours. Gentle heating (40-50 °C) may be required for less reactive alkynes. Monitor progress by TLC or LC-MS.
-
Work-up: Once complete, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and filter through a pad of celite to remove the palladium catalyst and amine salts.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude product by flash column chromatography.
Protocols for Selective C5-Coupling: The Stille Coupling
The Stille reaction couples an organotin compound (organostannane) with an organohalide.[16][17] While highly effective, the toxicity of organotin reagents necessitates careful handling and purification to remove tin byproducts.
Scientific Rationale
The mechanism is similar to the Suzuki coupling, but it does not require a base for transmetalation.[16] The choice of ligand is crucial for reaction efficiency.
-
Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ are common choices.
-
Additives: Lithium chloride (LiCl) is often added to accelerate the transmetalation step by facilitating the displacement of ligands from the palladium center.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene, THF, or dioxane are typically used.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) (1.1 - 1.3 equiv)
-
Pd(PPh₃)₄ (0.03 - 0.05 equiv)
-
Anhydrous Toluene or THF
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, add this compound and Pd(PPh₃)₄ to a dry flask.
-
Solvent and Reagent Addition: Add anhydrous toluene, followed by the organostannane reagent via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 4-24 hours.
-
Work-up: Cool the reaction to room temperature and concentrate. The removal of tin byproducts is critical. A common method is to redissolve the crude material in a solvent like acetonitrile and wash with hexane, or to perform a flash chromatography purification, sometimes on silica pre-treated with KF.
-
Purification: Purify the product by flash column chromatography.
Data and Workflow Summary
Table 1: Comparison of Reaction Conditions for Selective C5-Functionalization
| Reaction Type | Coupling Partner | Catalyst System | Base / Additive | Solvent | Temp. (°C) |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-90 |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N or THF | 25-50 |
| Stille | R-SnBu₃ | Pd(PPh₃)₄ | None (or LiCl) | Toluene | 90-110 |
graph "Sequential_Coupling_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];Start [label="3-Bromo-5-iodo-\npyridinone"]; Step1 [label="Step 1: Selective C5 Coupling\n(e.g., Suzuki with R¹-B(OH)₂)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Intermediate [label="3-Bromo-5-R¹-\npyridinone"]; Step2 [label="Step 2: C3 Coupling\n(e.g., Sonogashira with R²-C≡CH)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Final [label="3-R²-5-R¹-\npyridinone"];
Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Final; }
Caption: Workflow for sequential C-C bond formation.
Conclusion
The this compound is a highly valuable and versatile building block for constructing complex molecular architectures. The pronounced difference in reactivity between the C-I and C-Br bonds allows for predictable and highly regioselective C-C bond formation at the C5-position. By selecting the appropriate palladium-catalyzed cross-coupling reaction—Suzuki-Miyaura for arylation/vinylation, Sonogashira for alkynylation, or Stille for a broader range of partners—researchers can efficiently introduce diverse functionalities. The remaining C-Br bond serves as a handle for subsequent transformations, enabling a powerful strategy for the iterative construction of polysubstituted pyridinone derivatives. The protocols outlined in this guide provide a solid foundation for the successful application of this substrate in pharmaceutical and materials science research.
References
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- UVIC. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
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- RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Tesi Unica. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes.
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- Wikipedia. (n.d.). Sonogashira coupling.
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- PMC - NIH. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
- ResearchGate. (2025). The First Palladium-Catalyzed Sonogashira Coupling of Unactivated Secondary Alkyl Bromides.
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Application Notes & Protocols: Strategic Use of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one in Advanced Heterocyclic Synthesis
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one as a versatile building block in modern heterocyclic synthesis. The inherent differential reactivity of the C5-Iodo and C3-Bromo bonds is a key feature, enabling highly selective and sequential functionalization. This allows for the rapid construction of complex, multi-substituted pyridin-2-one cores, which are privileged scaffolds in numerous biologically active compounds.[1][2][3] We will explore the principles of site-selective cross-coupling reactions and provide detailed, field-proven protocols for their execution.
Introduction: The Pyridin-2-one Core and the Advantage of Orthogonal Halogenation
The pyridin-2(1H)-one moiety is a cornerstone in medicinal chemistry, recognized for its ability to act as a bioisostere for various functional groups and its presence in a wide range of pharmaceuticals.[3][4][5] The strategic derivatization of this core is paramount for tuning physicochemical properties and exploring structure-activity relationships (SAR).[3][6]
This compound is an advanced intermediate designed for diversity-oriented synthesis. Its primary value lies in the two distinct halogen atoms positioned at electronically and sterically different locations on the pyridinone ring. The carbon-iodine bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust carbon-bromine bond.[7][8] This predictable reactivity differential (C-I >> C-Br) is the foundation for controlled, stepwise elaboration of the scaffold, providing a powerful tool for building molecular complexity.
Caption: Structure and reactivity profile of the title compound.
Core Applications: Palladium-Catalyzed Site-Selective Cross-Coupling
The primary application of this reagent is in palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation.[8][9][10] The differential reactivity of the halogens allows for a "one-two punch" synthetic strategy.
Principle of Site-Selectivity
The catalytic cycle for most palladium cross-coupling reactions begins with the oxidative addition of an aryl halide to a Pd(0) species.[8] The activation energy for this step is significantly lower for aryl iodides than for aryl bromides. This kinetic preference ensures that under carefully controlled conditions, the reaction occurs exclusively at the C5-iodo position, leaving the C3-bromo position untouched for subsequent transformations.
Caption: Workflow for sequential diversification.
Key Reaction Classes
| Reaction Type | Coupling Partner | Bond Formed | Typical Conditions |
| Suzuki-Miyaura | Boronic Acids/Esters | C(sp²) - C(sp²) | Pd(PPh₃)₄ or Pd(dppf)Cl₂, Na₂CO₃ or K₃PO₄, Dioxane/H₂O or DMF[11][12] |
| Sonogashira | Terminal Alkynes | C(sp²) - C(sp) | Pd(PPh₃)₂Cl₂, CuI, Et₃N or Piperidine, THF or DMF[13][14][15] |
| Buchwald-Hartwig | Primary/Secondary Amines | C(sp²) - N | Pd₂(dba)₃, Buchwald Ligand (e.g., XPhos), NaOt-Bu or Cs₂CO₃, Toluene or Dioxane[16][17][18] |
Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide a robust starting point for synthesis. Researchers should note that optimization may be required for particularly challenging substrates.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C5-Iodo Position
This procedure details the coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 equiv, e.g., 344 mg, 1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 equiv, 182 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 35 mg, 0.03 mmol)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv, 414 mg, 3.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Equipment:
-
Oven-dried 25 mL Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To the Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the 1,4-dioxane (5 mL) and water (1 mL) via syringe. The solvents should be degassed prior to use by bubbling with inert gas for 20-30 minutes.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield 3-bromo-5-(4-methoxyphenyl)-4-methoxy-1-methylpyridin-2(1H)-one.
Protocol 2: Subsequent Buchwald-Hartwig Amination at the C3-Bromo Position
This protocol demonstrates the functionalization of the remaining bromo-position with morpholine.
Materials:
-
3-bromo-5-(4-methoxyphenyl)-4-methoxy-1-methylpyridin-2(1H)-one (from Protocol 1) (1.0 equiv, e.g., 296 mg, 0.88 mmol)
-
Morpholine (1.5 equiv, 115 µL, 1.32 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv, 16 mg, 0.0176 mmol)
-
XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.08 equiv, 34 mg, 0.07 mmol)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv, 118 mg, 1.23 mmol)
-
Anhydrous, degassed Toluene (5 mL)
Equipment:
-
Oven-dried Schlenk flask or microwave vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold or glovebox
Procedure:
-
Reaction Setup (in a glovebox or under inert gas flow): To the reaction vessel, add Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add the starting pyridinone from Protocol 1.
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine via syringe.[16]
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 110 °C. Stir for 12-24 hours.
-
Monitoring: Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography to yield the final 3,5-disubstituted pyridin-2-one.
Caption: Key steps of the Suzuki-Miyaura reaction.[8][11]
Trustworthiness and Causality in Protocol Design
-
Inert Atmosphere: Palladium(0) catalysts are oxygen-sensitive and can be oxidized to an inactive state. Maintaining a strict inert atmosphere is critical for catalytic turnover and achieving high yields.[10]
-
Degassed Solvents: Dissolved oxygen in solvents can also deactivate the catalyst. Degassing via sparging with argon or nitrogen is a mandatory step for reproducibility.
-
Choice of Base: The base in Suzuki couplings (e.g., K₂CO₃) is crucial for activating the boronic acid in the transmetalation step. In Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine for coordination to the palladium center.[16][17]
-
Ligand Selection: For the more challenging C-Br bond activation in a second coupling step, simple phosphine ligands like PPh₃ may be insufficient. Sterically bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often necessary to promote the crucial reductive elimination step and prevent catalyst decomposition.[19][20]
Conclusion
This compound is a highly valuable and strategically designed building block for the synthesis of complex heterocyclic molecules. Its capacity for selective, sequential functionalization via palladium-catalyzed cross-coupling reactions provides an efficient and modular route to novel pyridin-2-one derivatives. The protocols and principles outlined in this guide offer a robust framework for leveraging this reagent's unique reactivity in drug discovery and materials science programs.
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Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one
Introduction: Navigating Chemoselectivity in Dihalogenated Pyridinones
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its broad functional group tolerance and wide substrate scope have made it an indispensable tool in the synthesis of pharmaceuticals and functional materials, where arylamines are a common structural motif.[3] This application note delves into the selective Buchwald-Hartwig amination of a highly functionalized and challenging substrate: 3-bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one.
The presence of two different halogen atoms on the pyridinone ring, iodine and bromine, introduces a critical element of chemoselectivity. The well-established reactivity trend for the oxidative addition step in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[4][5] This inherent difference in reactivity forms the basis for selectively functionalizing the more labile C-I bond while leaving the C-Br bond intact for potential subsequent transformations. This selective approach offers a strategic advantage in molecular construction, allowing for a stepwise and controlled diversification of the pyridinone scaffold.
This guide provides a comprehensive protocol for achieving selective mono-amination at the C-5 position of this compound. We will explore the rationale behind the choice of catalyst, ligand, base, and reaction conditions, offering insights grounded in established mechanistic principles to ensure a robust and reproducible experimental design.
Reaction Principle: A Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process that generally involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][6]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide. In the case of our dihalogenated substrate, the palladium catalyst will preferentially insert into the weaker carbon-iodine bond over the stronger carbon-bromine bond.[4][5] This chemoselectivity is the linchpin of our targeted transformation.
-
Amine Coordination and Deprotonation: Following oxidative addition, the amine nucleophile coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical, as it must be strong enough to deprotonate the amine without promoting undesired side reactions.[7]
-
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
The judicious selection of a bulky, electron-rich phosphine ligand is paramount to the success of this reaction. Such ligands stabilize the palladium catalyst, promote both the oxidative addition and reductive elimination steps, and can influence the overall chemoselectivity of the process.[7]
Visualizing the Reaction and Workflow
To provide a clear visual representation of the process, the following diagrams illustrate the reaction scheme and a logical experimental workflow.
Caption: Reaction scheme for the selective Buchwald-Hartwig amination.
Caption: A logical workflow for the experimental protocol.
Detailed Experimental Protocol
This protocol provides a general procedure for the selective amination of this compound with a representative amine. Optimization may be necessary for different amine substrates.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed toluene (0.1-0.2 M)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate
Reaction Setup and Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (Pd₂(dba)₃) and the phosphine ligand (XPhos).
-
Seal and Purge: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
Addition of Solids: Under a positive pressure of inert gas, add the base (NaOt-Bu) and this compound.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Amine Addition: Finally, add the amine to the reaction mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at a temperature between 80-110 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
Data Presentation and Expected Outcomes
The following table summarizes the key parameters and expected outcomes for the selective amination.
| Parameter | Recommended Condition/Value | Rationale |
| Substrate | This compound | Dihalogenated pyridinone with distinct halogen reactivity. |
| Amine | Primary or Secondary Amine (1.2 equiv) | Excess amine drives the reaction to completion. |
| Catalyst | Pd₂(dba)₃ (2 mol%) | A common and effective Pd(0) precursor. |
| Ligand | XPhos (4 mol%) | A bulky, electron-rich ligand that promotes oxidative addition and reductive elimination.[7] |
| Base | NaOt-Bu (1.4 equiv) | A strong, non-nucleophilic base suitable for deprotonating a wide range of amines. |
| Solvent | Toluene (0.1-0.2 M) | A non-polar aprotic solvent that is standard for this reaction. |
| Temperature | 80-110 °C | Provides sufficient thermal energy to drive the catalytic cycle. |
| Expected Product | 5-Amino-3-bromo-4-methoxy-1-methylpyridin-2(1H)-one | Selective amination at the more reactive C-I position. |
| Expected Yield | Moderate to High | Dependent on the specific amine used. |
Troubleshooting and Scientific Insights
-
Low or No Conversion: If the reaction stalls, consider increasing the reaction temperature or screening other bulky phosphine ligands (e.g., SPhos, RuPhos). Ensure that all reagents and the solvent are anhydrous and that the reaction is performed under a strict inert atmosphere, as both the catalyst and the strong base are sensitive to moisture and oxygen.[7]
-
Formation of Di-aminated Product: If significant amounts of the di-aminated product are observed, consider lowering the reaction temperature or using a slightly less active catalyst system. Reducing the equivalence of the amine can also favor mono-amination.
-
Substrate Decomposition: The use of a strong base like NaOt-Bu can sometimes lead to the decomposition of sensitive substrates. If this is observed, consider using a weaker inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may necessitate higher reaction temperatures or longer reaction times.[7]
Conclusion
The selective Buchwald-Hartwig amination of this compound is a highly valuable transformation that leverages the inherent reactivity differences between carbon-halogen bonds. By carefully selecting the catalyst, ligand, and base, a high degree of chemoselectivity can be achieved, affording the desired 5-amino-3-bromo-pyridinone derivative. This protocol provides a robust starting point for researchers and drug development professionals to access this important class of compounds, enabling further synthetic diversification and the exploration of their biological activities.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Semantic Scholar. (n.d.). A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Application Notes and Protocols for the Strategic Functionalization of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Pyridinone Scaffold as a Privileged Structure in Medicinal Chemistry
The pyridinone ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of biologically active compounds.[1][2] Pyridinone derivatives exhibit a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[3] Their ability to act as both hydrogen bond donors and acceptors, coupled with their capacity to serve as bioisosteres for amides and various aromatic systems, makes them highly valuable in drug design and development.[4][5] The strategic functionalization of the pyridinone core allows for the fine-tuning of physicochemical properties, enabling the optimization of drug candidates for enhanced efficacy, selectivity, and pharmacokinetic profiles.
This guide provides a comprehensive overview of synthetic strategies for the selective functionalization of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one , a highly versatile building block for the synthesis of novel chemical entities. The presence of two distinct halogen atoms at the C3 and C5 positions offers a unique opportunity for sequential and site-selective cross-coupling reactions, paving the way for the creation of diverse molecular architectures.
Core Principle: Chemoselective Functionalization via Palladium-Catalyzed Cross-Coupling
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of the selective functionalization of this compound. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive towards oxidative addition to the Pd(0) catalyst than the C-Br bond. This reactivity difference allows for the selective functionalization of the C5 position while leaving the C3-bromo substituent intact for subsequent transformations.
This principle can be harnessed in a variety of powerful cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, to introduce a wide range of substituents at the C5 position with high selectivity.
I. Selective C5-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[6] By leveraging the higher reactivity of the C-I bond, selective arylation at the C5 position of this compound can be achieved with high efficiency.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and subsequent reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.
Caption: Suzuki-Miyaura Coupling Catalytic Cycle.
Protocol: Selective C5-Arylation
This protocol provides a general starting point for the Suzuki-Miyaura coupling of various aryl and heteroaryl boronic acids or esters to the C5 position of this compound.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound, the boronic acid/ester, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (3 mol%) | - | K₂CO₃ (2 eq) | Toluene/H₂O | 90 | 12 | 85-95 | [7] |
| 2 | PdCl₂(dppf) (2 mol%) | - | Cs₂CO₃ (3 eq) | 1,4-Dioxane | 100 | 8 | 80-92 | [8] |
| 3 | Pd₂(dba)₃ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2.5 eq) | Toluene | 105 | 10 | 88-96 | [9] |
II. Selective C5-Alkynylation via Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkyne moieties.[10] This reaction can be performed selectively at the C5-iodo position of the pyridinone scaffold.
Reaction Principle
The Sonogashira reaction is co-catalyzed by palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the terminal alkyne for transmetalation. The subsequent reductive elimination yields the alkynylated product.
Caption: Sonogashira Coupling Catalytic Cycles.
Protocol: Selective C5-Alkynylation
This protocol outlines a general procedure for the Sonogashira coupling of terminal alkynes to the C5 position of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., Et₃N, DIPEA)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Conditions for Sonogashira Coupling
| Entry | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₂Cl₂ (2 mol%) | CuI (4 mol%) | Et₃N | THF | RT | 12 | 80-95 | [11] |
| 2 | Pd(PPh₃)₄ (3 mol%) | CuI (5 mol%) | DIPEA | DMF | 50 | 6 | 75-90 | [12] |
| 3 | Pd(OAc)₂ (2 mol%) | CuI (3 mol%) | Et₃N | Acetonitrile | 60 | 8 | 82-93 | [13] |
III. Selective C5-Amination via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines.[14][15] This reaction can be selectively performed at the C5-iodo position.
Reaction Principle
The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a strong base to form a palladium-amido complex. Reductive elimination then furnishes the desired arylamine and regenerates the Pd(0) catalyst.[16]
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Protocol: Selective C5-Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of primary and secondary amines at the C5 position of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, LiHMDS) (1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction flask.
-
Add this compound and the amine.
-
Add the degassed solvent.
-
Seal the flask and heat the reaction mixture with stirring (typically 80-120 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Palladium Pre-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | NaOtBu (1.5 eq) | Toluene | 100 | 12 | 85-95 | [17] |
| 2 | Pd(OAc)₂ (3 mol%) | BINAP (4.5 mol%) | K₃PO₄ (2 eq) | Dioxane | 110 | 16 | 78-90 | [14] |
| 3 | Pd₂(dba)₃ (1.5 mol%) | SPhos (3 mol%) | LiHMDS (2 eq) | Toluene | 90 | 10 | 80-92 | [15] |
IV. Further Functionalization of the C3-Bromo Position
Once the C5 position has been selectively functionalized, the remaining C3-bromo substituent serves as a handle for a second cross-coupling reaction. This allows for the synthesis of di-substituted pyridinones with diverse functionalities at both the C3 and C5 positions. The same cross-coupling methodologies (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) can be employed, often requiring more forcing conditions (higher temperature, different catalyst/ligand system) to activate the less reactive C-Br bond.
V. Other Potential Functionalization Strategies
Beyond the three major cross-coupling reactions detailed above, other palladium-catalyzed transformations can be envisioned for the functionalization of this compound:
-
Stille Coupling: This reaction utilizes organotin reagents as coupling partners and can be a valuable alternative to Suzuki-Miyaura coupling, particularly for substrates that are incompatible with boronic acids.[18][19][20][21][22]
-
Heck Reaction: The Heck reaction allows for the coupling of the aryl halide with an alkene, providing access to vinyl-substituted pyridinones.[23][24][25][26][27]
-
Cyanation: The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation, providing a versatile intermediate for further transformations.[28][29][30][31]
Conclusion
The this compound scaffold is a highly valuable platform for the synthesis of novel and diverse pyridinone derivatives. The differential reactivity of the C-I and C-Br bonds allows for a predictable and selective functionalization strategy, primarily through palladium-catalyzed cross-coupling reactions. The protocols and data presented in this guide offer a solid foundation for researchers to explore the vast chemical space accessible from this versatile building block, ultimately contributing to the advancement of drug discovery and materials science.
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Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry. PubMed. [Link]
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Pyridones in drug discovery: Recent advances. ResearchGate. [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry - PMC. PubMed Central. [Link]
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Synthesis of pyridinone with various reactions. ResearchGate. [Link]
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Heck reaction. Wikipedia. [Link]
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Stille Coupling. Organic Chemistry Portal. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC. National Institutes of Health. [Link]
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Stille Coupling - Chemistry LibreTexts. [Link]
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Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Royal Society of Chemistry. [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Stille Coupling | NROChemistry. [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry. [Link]
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Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Thieme. [Link]
-
Stille reaction - chemeurope.com. [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
-
Heck Reaction - Organic Chemistry Portal. [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. [Link]
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Supporting Information. The Royal Society of Chemistry. [Link]
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Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC. National Institutes of Health. [Link]
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Suzuki Coupling - Organic Chemistry Portal. [Link]
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Heck Reaction. [Link]
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The Suzuki Reaction. Myers Group, Harvard University. [Link]
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Stille reaction - Wikipedia. [Link]
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Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [https://www.researchgate.net/publication/326880299_Reactivity_of_3-Iodoimidazo12-a]pyridines_Using_a_Suzuki-Type_Cross-Coupling_Reaction]([Link])
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
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Your "Go-To", "just couple already", Suzuki conditions? Reddit. [Link]
-
Intro to Organometallics: The Heck Reaction. Odinity. [Link]
-
Sonogashira coupling - Wikipedia. [Link]
-
Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. ResearchGate. [Link]
-
Synthesis of 3-bromo-5-(4-pyrimidyl)-2 (1H)-pyridone. PrepChem.com. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
-
Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. [Link]
-
This compound. MySkinRecipes. [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of Derivatives from 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one
Introduction: The Strategic Value of a Dihalogenated Pyridinone Building Block
In the landscape of modern drug discovery and development, the strategic use of highly functionalized heterocyclic scaffolds is paramount. Pyridinone cores, in particular, are recognized as "privileged scaffolds" due to their ability to act as hydrogen bond donors and acceptors, and their utility as bioisosteres for various cyclic and acyclic moieties.[1][2] The subject of this guide, 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one, is a particularly valuable building block. Its dihalogenated nature, with two distinct halogens at the 3- and 5-positions, allows for selective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. This orthogonal reactivity is the key to efficiently generating diverse libraries of complex molecules for screening and lead optimization.[3][4][5]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the scale-up synthesis of derivatives from this versatile pyridinone. We will move beyond simple bench-scale procedures to address the practical challenges and strategic decisions required for producing these compounds in larger quantities, with a focus on process robustness, safety, and efficiency.
Strategic Considerations for Derivatization: Exploiting Orthogonal Reactivity
The synthetic utility of this compound lies in the differential reactivity of the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond. This reactivity difference allows for the selective functionalization at the 5-position (iodine) while leaving the 3-position (bromine) intact for subsequent transformations.
This principle of orthogonal functionalization is a powerful tool for building molecular complexity in a controlled manner. A typical synthetic strategy would involve an initial cross-coupling reaction at the C5-iodo position, followed by a second, distinct cross-coupling at the C3-bromo position.
Caption: Orthogonal functionalization strategy for this compound.
Part 1: Scale-Up Protocol for Selective Suzuki-Miyaura Coupling at the C5-Iodo Position
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for introducing aryl or heteroaryl moieties.[6][7][8] In this section, we detail a scalable protocol for the selective arylation at the 5-position of our starting material.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ and a phosphine ligand such as SPhos or XPhos is chosen. These bulky, electron-rich ligands promote the oxidative addition at the C-I bond and facilitate the subsequent steps of the catalytic cycle, often allowing for lower catalyst loadings, which is crucial for cost-effectiveness and minimizing palladium contamination in the final product.[6][9]
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is used. The choice of base is critical; it must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the starting material or product. The use of an aqueous solution of the base can also be beneficial for reaction rate and ease of handling at scale.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, 2-methyl-THF, or toluene) and water is often employed. This biphasic system helps to dissolve both the organic substrates and the inorganic base, facilitating the reaction. The choice of solvent should also consider safety (flash point), environmental impact, and ease of removal during workup.
-
Temperature: The reaction is typically run at elevated temperatures (e.g., 80-100 °C) to ensure a reasonable reaction rate. However, careful temperature control is essential to maintain selectivity and prevent side reactions.
Detailed Step-by-Step Protocol (Exemplified with Phenylboronic Acid)
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass/Volume |
| This compound | 371.94 | 1.0 | 371.9 g |
| Phenylboronic Acid | 121.93 | 1.2 | 146.3 g |
| Pd(OAc)₂ | 224.50 | 0.01 | 2.25 g |
| SPhos | 410.48 | 0.02 | 8.21 g |
| K₃PO₄ | 212.27 | 3.0 | 636.8 g |
| 1,4-Dioxane | - | - | 3.7 L |
| Water | - | - | 0.9 L |
Procedure:
-
Reactor Setup: To a clean, dry, and inerted (purged with nitrogen or argon) 10 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe, add this compound (371.9 g, 1.0 mol), phenylboronic acid (146.3 g, 1.2 mol), Pd(OAc)₂ (2.25 g, 0.01 mol), and SPhos (8.21 g, 0.02 mol).
-
Solvent Addition: Add 1,4-dioxane (3.7 L) to the reactor. Begin stirring to form a slurry.
-
Base Addition: In a separate vessel, dissolve K₃PO₄ (636.8 g, 3.0 mol) in water (0.9 L). Add the aqueous base solution to the reactor with continued stirring.
-
Inerting: Purge the reactor headspace with nitrogen for 15-20 minutes while stirring.
-
Heating and Reaction Monitoring: Heat the reaction mixture to 85-90 °C. Monitor the reaction progress by HPLC or TLC until consumption of the starting material is complete (typically 4-6 hours).
-
Cooling and Workup: Cool the reaction mixture to room temperature. Add water (2 L) and ethyl acetate (3 L). Stir for 15 minutes, then allow the layers to separate.
-
Extraction: Separate the aqueous layer and extract with ethyl acetate (2 x 1 L).
-
Washing: Combine the organic layers and wash with brine (1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by slurry in a non-polar solvent like hexanes to remove residual impurities.
Scale-Up Considerations and Safety:
-
Exothermicity: Palladium-catalyzed cross-coupling reactions can be exothermic.[10][11] For a large-scale reaction, it is crucial to have efficient cooling and to monitor the internal temperature closely, especially during the initial heating phase. A controlled addition of one of the reagents (e.g., the base solution) can be a strategy to manage the exotherm. It is good practice to understand the thermal decomposition behavior of the reaction mixture before scaling up.[12]
-
Mixing: Efficient mixing is critical to ensure good mass transfer in the biphasic system. A properly sized and shaped agitator is necessary.
-
Palladium Removal: Residual palladium in the final product can be a concern, especially for pharmaceutical applications.[6] Techniques for palladium scavenging, such as treatment with activated carbon, silica-based scavengers, or aqueous washes with reagents like sodium bisulfite, may be necessary after the initial workup.[6]
Part 2: Scale-Up Protocol for Sonogashira Coupling at the C3-Bromo Position
Following the successful functionalization at the C5 position, the remaining bromine at C3 can be derivatized using another cross-coupling reaction. The Sonogashira coupling is an excellent choice for introducing alkyne functionalities.[13][14]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is the classic Sonogashira system.[14] The copper co-catalyst is crucial for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.
-
Base: A mild amine base such as triethylamine (TEA) or diisopropylamine (DIPA) is typically used. The base serves to deprotonate the terminal alkyne and to quench the HX formed during the reaction.
-
Solvent: Anhydrous, degassed solvents like THF, DMF, or toluene are commonly used. The absence of water and oxygen is important to prevent side reactions and catalyst deactivation.
Detailed Step-by-Step Protocol (Exemplified with Phenylacetylene)
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass/Volume |
| 3-Bromo-4-methoxy-1-methyl-5-phenylpyridin-2(1H)-one | 322.18 | 1.0 | 322.2 g |
| Phenylacetylene | 102.13 | 1.5 | 153.2 g (168 mL) |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 | 14.0 g |
| CuI | 190.45 | 0.04 | 7.6 g |
| Triethylamine (TEA) | 101.19 | 3.0 | 303.6 g (418 mL) |
| Anhydrous THF | - | - | 4.0 L |
Procedure:
-
Reactor Setup: To a clean, dry, and inerted 10 L jacketed glass reactor, add 3-Bromo-4-methoxy-1-methyl-5-phenylpyridin-2(1H)-one (322.2 g, 1.0 mol), Pd(PPh₃)₂Cl₂ (14.0 g, 0.02 mol), and CuI (7.6 g, 0.04 mol).
-
Solvent and Reagent Addition: Add anhydrous THF (4.0 L) followed by triethylamine (418 mL, 3.0 mol) and phenylacetylene (168 mL, 1.5 mol).
-
Inerting: Purge the reactor with nitrogen for 20 minutes with gentle stirring.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often mildly exothermic. Monitor the reaction progress by HPLC or TLC. If the reaction is sluggish, gentle heating to 40-50 °C may be required.
-
Workup: Once the reaction is complete, cool to room temperature. Filter the reaction mixture through a pad of celite to remove the catalyst residues.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (3 L) and wash with saturated aqueous NH₄Cl (2 x 1 L) and brine (1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[15]
Caption: A generalized workflow for the sequential scale-up synthesis of difunctionalized pyridinones.
Part 3: Alternative Derivatization - Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and can be employed to introduce a wide variety of amine functionalities.[16][17] This reaction can be performed on the 3-bromo position of the monofunctionalized intermediate.
Key Considerations for Buchwald-Hartwig Amination:
-
Catalyst and Ligand: The choice of palladium precursor and ligand is crucial and often substrate-dependent. Systems like Pd₂(dba)₃ with ligands such as BINAP or Xantphos are commonly used.[18]
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
-
Temperature: Reactions are often run at elevated temperatures (80-110 °C).
Given the strong base used, a careful evaluation of substrate and product stability under the reaction conditions is necessary before scaling up.
Conclusion and Future Perspectives
The this compound scaffold offers a reliable and versatile platform for the synthesis of diverse chemical libraries. The protocols outlined in this guide provide a robust starting point for the scale-up of these valuable derivatives. By understanding the principles of orthogonal reactivity and paying close attention to the practical aspects of process chemistry, such as thermal safety, mixing, and purification, researchers can efficiently produce these compounds on a larger scale. Further optimization of catalyst loading, reaction times, and purification methods will undoubtedly lead to even more efficient and cost-effective syntheses, accelerating the pace of drug discovery and development.
References
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Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique - ResearchGate. Available at: [Link]
-
Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes - NIH. Available at: [Link]
-
WO/2020/224208 PYRIDONE DERIVATIVE CRYSTAL FORM AND PREPARATION METHOD AND APPLICATION THEREFOR - WIPO Patentscope. Available at: [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. Available at: [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews - ACS Publications. Available at: [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]
-
Pyridones in drug discovery: Recent advances - PubMed. Available at: [Link]
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. Available at: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. Available at: [Link]
-
Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions - Purdue Engineering. Available at: [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchGate. Available at: [Link]
Sources
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Application Note: Strategic Functionalization of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one
Abstract
The 3-bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one scaffold is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its dihalogenated nature presents a unique synthetic challenge and opportunity: the selective functionalization of two distinct carbon-halogen bonds. This guide provides a comprehensive overview of strategies for controlling the site-selectivity of reactions at the C3 and C5 positions. We will explore both protecting group-free approaches that leverage the inherent chemoselectivity of the C-Br and C-I bonds, as well as formal protecting group strategies for more complex synthetic routes. Detailed, field-tested protocols and the underlying mechanistic rationale are provided to empower researchers in drug development and chemical synthesis to confidently navigate the reactivity of this versatile scaffold.
Introduction: The Synthetic Challenge
The synthetic utility of polyhalogenated heterocycles is well-established, providing multiple reaction handles for diversification through cross-coupling and other transformations.[1][2] The title compound, this compound, is a prime example. The core challenge lies in achieving regiocontrol to selectively build molecular complexity at either the C3 (bromo) or C5 (iodo) position. A naive approach could lead to a mixture of products, complicating purification and reducing overall yield.
This application note moves beyond simple procedural descriptions to explain the causal factors governing reactivity. We will demonstrate how a deep understanding of the scaffold's electronic properties and the kinetics of common transformations can be used to design highly selective and efficient synthetic protocols.
Intrinsic Reactivity Profile of the Scaffold
Understanding the inherent electronic and steric properties of the molecule is the foundation for any successful synthetic strategy.
The Halogen Hierarchy: C-I vs. C-Br
The most significant feature for selective synthesis is the differential reactivity of the two halogen atoms. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. The energy of this bond is the primary determinant of reactivity.[3]
The general reactivity trend for carbon-halogen bonds is: C–I > C–Br > C–Cl > C–F [3]
This hierarchy is a direct consequence of the bond dissociation energies (BDEs). The C-I bond is significantly weaker and more polarizable than the C-Br bond, making it the preferred site for oxidative addition under kinetically controlled conditions. This intrinsic difference is the cornerstone of protecting group-free strategies.[4]
Influence of Ring Substituents
-
4-Methoxy Group: This electron-donating group enriches the pyridinone ring, potentially influencing the rate of oxidative addition. More importantly, it can act as a Directing Metalating Group (DMG) in lithiation reactions, acidifying the ortho protons.[5][6] However, in our scaffold, both ortho positions (C3 and C5) are already substituted with halogens. Therefore, its primary role in lithiation would be to facilitate halogen-metal exchange, a process that is also governed by the C-I > C-Br reactivity trend.
-
1-Methyl Group: The N-methyl group locks the molecule in the pyridin-2-one tautomeric form, preventing potential side reactions associated with the isomeric 2-hydroxypyridine.[7] This simplifies the reactivity profile and enhances predictability.
-
Pyridinone Core: The electron-deficient nature of the pyridine ring system generally makes the C2, C4, and C6 positions more electrophilic.[1][4] In this substituted pyridinone, the electronic landscape is complex, but the established C-X bond strength hierarchy remains the dominant factor in cross-coupling selectivity.
Strategy 1: Chemoselective Functionalization (Protecting Group-Free)
For most synthetic targets, the most efficient approach is to exploit the innate reactivity difference between the C-I and C-Br bonds. This avoids additional steps of protection and deprotection, improving atom economy and overall yield.
Workflow for Sequential Cross-Coupling
The logical flow for this strategy involves a two-step sequence: first, a mild reaction targeting the C-I bond, followed by a second, potentially more forcing reaction, to functionalize the remaining C-Br bond.
Caption: Chemoselective functionalization workflow.
Protocol 3.1: Selective Suzuki-Miyaura Coupling at the C5-Iodo Position
Principle: This protocol uses mild conditions and a standard palladium catalyst to selectively couple an arylboronic acid at the more reactive C5-iodo position, leaving the C3-bromo position untouched. The choice of a mild base and lower temperature is critical for maximizing selectivity.[8]
Materials and Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1-1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Triphenylphosphine (PPh₃, 8-20 mol%) or SPhos
-
Sodium Carbonate (Na₂CO₃), 2M aqueous solution (3.0 eq)
-
1,4-Dioxane or Toluene/Ethanol mixture
-
Nitrogen or Argon source
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-bromo-5-iodo-pyridinone (1.0 eq), the arylboronic acid (1.1 eq), Pd(OAc)₂ (3 mol%), and PPh₃ (12 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the solvent (e.g., 1,4-Dioxane, 0.1 M concentration relative to the substrate).
-
Add the 2M Na₂CO₃ solution (3.0 eq) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the 3-bromo-5-aryl-pyridinone.
Self-Validation and Troubleshooting:
-
Expected Outcome: Clean conversion to the mono-arylated product with >95% selectivity for the C5 position.
-
Troubleshooting:
-
Low Conversion: If starting material remains, consider a more active ligand like SPhos or increasing the temperature slightly (e.g., to 100 °C), but be mindful that this may reduce selectivity.
-
Formation of Bis-coupled Product: If the doubly-coupled product is observed, reduce the reaction temperature or reaction time. Ensure the stoichiometry of the boronic acid is not excessive.
-
Protocol 3.2: Subsequent Suzuki-Miyaura Coupling at the C3-Bromo Position
Principle: With the C5 position functionalized, the remaining C3-bromo bond can be targeted. This typically requires more forcing conditions, such as a more active catalyst system and higher temperatures, to overcome the higher bond dissociation energy of the C-Br bond.
Materials and Reagents:
-
3-Bromo-5-aryl-4-methoxy-1-methylpyridin-2(1H)-one (from Protocol 3.1, 1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 5 mol%)
-
Potassium Phosphate (K₃PO₄), solid (3.0 eq)
-
Toluene/Water (10:1)
-
Nitrogen or Argon source
Step-by-Step Procedure:
-
Combine the 3-bromo-5-aryl-pyridinone (1.0 eq), the second arylboronic acid (1.3 eq), Pd(dppf)Cl₂ (5 mol%), and K₃PO₄ (3.0 eq) in a Schlenk flask under an inert atmosphere.
-
Evacuate and backfill with inert gas three times.
-
Add the degassed Toluene/Water solvent mixture.
-
Heat the reaction to 110 °C (reflux) and stir. Monitor by TLC or LC-MS. The reaction may require 12-24 hours.
-
Workup is identical to Protocol 3.1.
-
Purify by flash chromatography to yield the final 3,5-diaryl-pyridinone.
Self-Validation and Troubleshooting:
-
Expected Outcome: High conversion to the desired 3,5-disubstituted product.
-
Troubleshooting:
-
Decomposition: Pyridinone scaffolds can be sensitive to prolonged high temperatures. If decomposition is observed, consider a lower temperature with a more active catalyst, such as one employing a Buchwald-type biarylphosphine ligand.
-
No Reaction: Ensure the catalyst is active and the reagents are anhydrous (especially the K₃PO₄ and solvent).
-
Strategy 2: Orthogonal and Protecting Group Approaches
While chemoselectivity is often sufficient, some synthetic routes may require the reverse order of reactivity (C-Br then C-I) or the use of reaction conditions incompatible with one of the halogens. In these cases, a formal protecting group or an orthogonal reactivity strategy is necessary.
When to Consider a Protecting Group Strategy
-
When the desired reaction must be performed at the C3-bromo position first.
-
When using highly reactive organometallics (e.g., organolithiums, Grignards) that may not differentiate well between the two halogens.
-
When a planned reaction step is known to be incompatible with an iodine atom (e.g., certain oxidative conditions).
Protocol 4.2: Orthogonal Strategy via Miyaura Borylation of the C5-Iodo Position
Principle: This powerful strategy transforms the more reactive C-I bond into a boronic ester. This new functional group is stable to many reaction conditions that could be used to functionalize the C-Br bond. The boronic ester then serves as a versatile handle for a subsequent Suzuki coupling. This effectively "protects" the C5 position while setting it up for a later transformation.
Materials and Reagents:
-
This compound (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂, 1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)
-
Potassium Acetate (KOAc), solid (3.0 eq)
-
Dimethyl Sulfoxide (DMSO) or 1,4-Dioxane
-
Nitrogen or Argon source
Step-by-Step Procedure:
-
In an inert atmosphere glovebox or Schlenk line, combine the starting dihalide (1.0 eq), B₂pin₂ (1.1 eq), Pd(dppf)Cl₂ (3 mol%), and anhydrous KOAc (3.0 eq).
-
Add anhydrous, degassed DMSO or dioxane (approx. 0.2 M).
-
Heat the mixture to 80-90 °C for 4-12 hours, monitoring by GC-MS or ¹H NMR of an aliquot (looking for the disappearance of the starting material and appearance of the Bpin signal around 1.3 ppm).
-
After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove palladium black and salts.
-
Wash the filtrate with water several times to remove DMSO, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product, 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridinone, can often be used in the next step without further purification. If necessary, purify via chromatography.
Next Steps: The resulting borylated intermediate can now be subjected to cross-coupling at the C3-bromo position (as in Protocol 3.2). Following that, the C5-Bpin group can be used in a final Suzuki coupling (as in Protocol 3.1) to complete the synthesis.
Stability Considerations: N-Methyl and O-Methoxy Groups
The N-methyl and 4-methoxy groups are generally robust. However, researchers must be aware of conditions that can cleave these groups, leading to undesired side products.
-
O-Demethylation: The 4-methoxy group is an aryl methyl ether. It is susceptible to cleavage by strong Lewis acids (e.g., BBr₃, AlCl₃) or strong Brønsted acids (e.g., HBr at high temperatures).[9] These conditions should generally be avoided unless O-demethylation is the desired outcome.
-
N-Demethylation: The N-methyl group is significantly more stable. Cleavage typically requires specialized and harsh conditions (e.g., Von Braun reaction, certain oxidative protocols) that are not commonly employed in the context of cross-coupling.[10]
Table 1: General Stability of Functional Groups
| Reaction Type | C-I Bond | C-Br Bond | 4-OCH₃ Group | 1-CH₃ Group |
| Suzuki Coupling | Reactive | Reactive (less so) | Stable | Stable |
| Sonogashira Coupling | Reactive | Reactive (less so) | Stable | Stable |
| Heck Reaction | Reactive | Reactive (less so) | Stable | Stable |
| Stille Coupling | Reactive | Reactive (less so) | Stable | Stable |
| Lithiation (n-BuLi) | Halogen-metal exchange | Possible exchange | Stable | Stable |
| Strong Lewis Acid (BBr₃) | Stable | Stable | Labile | Stable |
| Strong Acid (HBr, Δ) | Stable | Stable | Labile | Stable |
Conclusion and Strategic Recommendations
The selective functionalization of this compound is a readily solvable challenge with a clear, logic-based approach. The optimal strategy is dictated by the desired final product.
Caption: Decision tree for selecting the optimal synthetic strategy.
For the majority of synthetic campaigns, a protecting group-free, chemoselective approach is recommended. By first targeting the intrinsically more reactive C-I bond under mild palladium-catalyzed conditions, followed by functionalization of the more robust C-Br bond under slightly more forcing conditions, researchers can achieve a highly efficient and atom-economical synthesis. For more complex routes requiring an inverted order of reactivity, the Miyaura borylation of the C5-iodo position provides a robust and versatile orthogonal strategy.
References
- Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21, 795-826. (Note: While this is a general reference for heterocycle synthesis, the principles discussed are broadly applicable.)
-
Levin, J. I., & Weinreb, S. M. (1983). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 83(3), 231-250. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Fairlamb, I. J. S. (2007). Regioselective cross-coupling reactions of polyhalogenated heterocycles. Chemical Society Reviews, 36(7), 1036-1045. [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. [Link]
-
Donohoe, T. J., et al. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. CORE. [Link]
-
Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5678-5694. [Link]
-
Knochel, P., et al. (2006). Highly efficient directed metalation of electron-poor heteroarenes and arenes containing sensitive functional groups. Angewandte Chemie International Edition, 45(18), 2958-2961. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Chem-Station. (2024). O-Demethylation. Chem-Station International Edition. [Link]
-
Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(6), 3657–3665. [Link]
-
Palani, V., & Perea, M. A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10564-10613. [Link]
-
Hudlicky, M., & Hudlicky, T. (2009). N- and O-Demethylation of Opiates. In The Alkaloids: Chemistry and Biology (Vol. 68, pp. 1-68). Elsevier. [Link]
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- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. baranlab.org [baranlab.org]
- 7. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Biologically Active Scaffolds from 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one
Authored by: Gemini, Senior Application Scientist
Abstract
The 2-pyridinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This is due to its ability to act as both a hydrogen bond donor and acceptor, and its capacity to be functionalized at multiple positions to modulate its physicochemical properties.[1][2][4] The starting material, 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one , is a particularly valuable building block for drug discovery. Its dihalogenated nature, featuring a bromine atom at the 3-position and a more reactive iodine atom at the 5-position, allows for selective and sequential cross-coupling reactions. This enables the controlled and predictable synthesis of complex, three-dimensional molecules with high potential for biological activity.
This comprehensive guide provides detailed protocols and expert insights into the strategic use of this scaffold. We will explore key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—to construct diverse molecular architectures. The causality behind experimental choices, troubleshooting, and the biological relevance of the resulting scaffolds will be discussed in depth.
The Strategic Advantage of the Dihalogenated Pyridinone Core
The synthetic utility of this compound stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond has a lower bond dissociation energy than the C-Br bond, making it more susceptible to oxidative addition to a Pd(0) catalyst. This reactivity difference is the cornerstone of a selective, sequential functionalization strategy.
Generally, the order of reactivity for aryl halides in these reactions is I > Br > Cl.[5] This allows for a Sonogashira or Suzuki coupling to be performed selectively at the C5-iodo position while leaving the C3-bromo position intact for a subsequent, different coupling reaction under more forcing conditions.
Figure 2: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add an anhydrous, degassed solvent system (e.g., 1,4-dioxane/water 4:1 or DME). The solvent should be degassed by bubbling argon through it for at least 30 minutes.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.) or a combination of Pd(OAc)₂ (0.02 eq.) and a suitable ligand like SPhos or XPhos (0.04 eq.).
-
Heat the reaction mixture to a temperature between 70-90 °C. The lower end of this range is often sufficient for the C-I bond and helps prevent reaction at the C-Br bond.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality and Trustworthiness:
-
Choice of Base: K₂CO₃ is a good general-purpose base. For less reactive boronic acids, a stronger base like Cs₂CO₃ can be beneficial.
-
Catalyst System: Pd(PPh₃)₄ is a classic, reliable catalyst. For challenging couplings, using a palladium(II) source like Pd(OAc)₂ with an electron-rich, bulky phosphine ligand (e.g., SPhos) can improve catalytic turnover and prevent catalyst poisoning by the pyridine nitrogen. [6][7]* Temperature Control: Maintaining the temperature below 90°C is critical for selectivity. Higher temperatures can lead to competitive coupling at the C-Br bond.
| Parameter | Condition for C5-Iodo Coupling | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Effective for C-I bond activation. [8][9] |
| Base | K₂CO₃, Cs₂CO₃ | Facilitates transmetalation. |
| Solvent | Dioxane/H₂O, DME | Aprotic/protic mixture aids solubility. |
| Temperature | 70-90 °C | Maximizes selectivity for the more reactive C-I bond. |
Table 1: Recommended conditions for selective Suzuki coupling at the C5-Iodo position.
Protocol 2: Selective Sonogashira Coupling at the C5-Iodo Position
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, a valuable transformation for introducing linear, rigid moieties into a scaffold. [5][10]This reaction typically requires both palladium and copper(I) co-catalysts.
Detailed Protocol:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.).
-
Evacuate and backfill with argon three times.
-
Add an anhydrous solvent such as THF or DMF, followed by a base, typically a liquid amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-5.0 eq.).
-
Add the terminal alkyne (1.1-1.5 eq.).
-
Add the catalysts: Pd(PPh₃)₂Cl₂ (0.03 eq.) and Copper(I) iodide (CuI) (0.05 eq.).
-
Stir the reaction at room temperature to 50 °C. The reaction is often exothermic and can proceed rapidly.
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 1-6 hours), remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl (to remove copper salts), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality and Trustworthiness:
-
Dual Catalysis: The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. [5][11]* Base: The amine base is crucial for neutralizing the HX acid formed during the reaction and for facilitating the deprotonation of the alkyne.
-
Copper-Free Variants: For sensitive substrates, copper-free Sonogashira conditions can be employed, which typically require a palladium catalyst with a specialized ligand and a different base (e.g., Cs₂CO₃), often at higher temperatures. [10]
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. [12]This reaction is exceptionally broad in scope and allows for the introduction of a wide variety of primary and secondary amines.
Detailed Protocol:
-
To a flame-dried Schlenk tube, add this compound (1.0 eq.), the desired amine (1.2-2.0 eq.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.5 eq.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, 0.04-0.06 eq.).
-
Seal the tube, evacuate and backfill with argon three times.
-
Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 6-24 hours), cool to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Causality and Trustworthiness:
-
Ligand Choice: The ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands stabilize the palladium center and promote the reductive elimination step that forms the C-N bond. The choice of ligand can depend on the specific amine and aryl halide partners. [12][13]* Base: A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile. NaOtBu is the most common choice. [13]* Catalyst Poisoning: The nitrogen atom of the pyridinone ring can coordinate to the palladium catalyst and inhibit its activity. [7]Using specialized ligands and appropriate reaction conditions helps to mitigate this issue.
Sequential Functionalization: Building Molecular Complexity
Once the C5 position has been selectively functionalized, the less reactive C3-bromo position is available for a second, distinct cross-coupling reaction. This typically requires more forcing conditions (e.g., higher temperatures, stronger bases, or different catalyst systems) to activate the C-Br bond.
Example Sequential Strategy: Sonogashira followed by Suzuki Coupling
Figure 3: Workflow for a sequential Sonogashira-Suzuki coupling strategy.
This two-step process allows for the precise installation of two different diversity points onto the pyridinone core, rapidly generating a library of complex molecules for biological screening.
| Parameter | Condition for C3-Bromo Coupling | Rationale |
| Catalyst | Pd₂(dba)₃/XPhos or Pd(dppf)Cl₂ | More robust catalyst system for less reactive C-Br bond. |
| Base | K₃PO₄, NaOtBu | Stronger bases may be required. |
| Solvent | Toluene, Dioxane | Higher boiling point solvents are often needed. |
| Temperature | 90-120 °C | Increased thermal energy to overcome higher activation barrier. |
Table 2: Recommended conditions for subsequent coupling at the C3-Bromo position.
Biological Applications and Structure-Activity Relationships (SAR)
Pyridinone-containing compounds exhibit a vast range of pharmacological activities. The ability to diversify the 3- and 5-positions of the pyridinone core allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a given biological target. [1][2]
| Scaffold Type | Potential Biological Activity | Representative Examples (Hypothetical) |
|---|---|---|
| 3-Aryl-5-alkynyl-pyridinones | Kinase Inhibition, Anticancer [1][2][3] | Introduction of a hinge-binding motif at C3 and a solubilizing group at C5. |
| 3,5-Diaryl-pyridinones | Anti-inflammatory, Antiviral [1][14] | Modulation of protein-protein interactions. |
| 3-Amino-5-aryl-pyridinones | CNS Activity, Antibacterial [1][15]| Introduction of hydrogen bond donors/acceptors to interact with target enzymes. |
Table 3: Potential biological activities of scaffolds derived from the starting material.
The systematic synthesis of compound libraries using the protocols described herein is a powerful strategy for discovering novel therapeutic agents.
References
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry - PMC. (2022). PubMed Central. [Link]
-
A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction. (n.d.). Semantic Scholar. [Link]
-
Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (n.d.). Taylor & Francis Online. [Link]
-
Pyridones in drug discovery: Recent advances. (2024). ResearchGate. [Link]
-
Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. (2025). ResearchGate. [Link]
-
Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. (2024). European Journal of Chemistry. [Link]
-
Regioselective Halogenations and Subsequent Suzuki−Miyaura Coupling onto Bicyclic 2-Pyridones. (2009). The Journal of Organic Chemistry. [Link]
-
Pyridine scaffold: its diverse biological actions. (2024). IJNRD. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). PubMed. [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC. (n.d.). NIH. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. (2023). NIH. [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (n.d.). ACS Publications. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (n.d.). ScienceDirect. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). ScienceDirect. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano. [Link]
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- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. [PDF] A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1h)-one
Welcome to the technical support resource for researchers utilizing 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1h)-one in Suzuki-Miyaura cross-coupling reactions. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to address common challenges and provide actionable solutions for improving reaction yields and selectivity.
FAQ 1: I'm new to this substrate. What are the fundamental challenges I should be aware of?
Answer: Your substrate, this compound, presents a unique and interesting case for Suzuki-Miyaura couplings due to two primary factors:
-
Differential Reactivity of Halides: The molecule possesses two different halogen atoms, iodine and bromine. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is critical for the initial oxidative addition step. The generally accepted order of reactivity is I > Br > Cl.[1] This means the Carbon-Iodine bond is significantly more reactive and will preferentially undergo oxidative addition with the Pd(0) catalyst over the Carbon-Bromine bond. This allows for the potential for selective, stepwise functionalization.
-
Electron-Deficient Heterocycle: Pyridine-based structures can be challenging substrates.[2] The electron-deficient nature of the pyridinone ring can influence the rate of oxidative addition.[3][4] Furthermore, the nitrogen atom in the pyridine ring can potentially coordinate to the palladium catalyst, sometimes inhibiting catalytic activity. Careful selection of ligands is often required to mitigate these effects.[5]
FAQ 2: What is the mechanistic basis of the Suzuki-Miyaura reaction, and where can things go wrong?
Answer: The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds.[6] The catalytic cycle involves three key steps, each of which can be a point of failure.[3][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in your case, preferentially the C-I bond) of your pyridinone substrate. This forms a Pd(II) intermediate.[6] Failures here can be due to an inactive catalyst or a particularly strong C-X bond (less of an issue for C-I).[8]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron compound by a base.[1][9] This is a frequent failure point. Issues include improper base selection, base-labile functional groups, or decomposition of the boronic acid.[9][10]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are ejected from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst.[3][6] Bulky, electron-rich ligands on the palladium facilitate this step.[1][11]
Below is a diagram illustrating the catalytic cycle and potential pitfalls.
Caption: The Suzuki-Miyaura catalytic cycle and associated failure points.
FAQ 3: My reaction has stalled, giving low or no yield. How should I troubleshoot this?
Answer: A low or zero yield is a common problem. A systematic approach is the best way to diagnose the issue. Start by considering the most fundamental aspects of the reaction before moving to finer optimization.
Caption: A systematic workflow for troubleshooting a failed Suzuki reaction.
Detailed Steps:
-
Reagent Integrity:
-
Boronic Acid/Ester: This is a very common culprit. Boronic acids are susceptible to decomposition via protodeboronation (replacement of the -B(OH)₂ group with a hydrogen) and homocoupling to form R²-R².[12][13] Consider using a more stable boronic ester, such as a pinacol or MIDA ester, which are often stable, crystalline solids.[13][14][15]
-
Solvents & Water Content: Ensure you are using anhydrous, degassed solvents. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive and leading to homocoupling byproducts.[16][17] While some Suzuki reactions benefit from a small amount of water to aid in dissolving the base and facilitating transmetalation, excess water can promote protodeboronation.[12][16]
-
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[18] Ensure your reaction flask is properly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure throughout the reaction.
-
Catalyst System: The choice of palladium source and ligand is crucial, especially for challenging substrates.[5]
-
Palladium Precatalyst: Using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ requires an in situ reduction to the active Pd(0) species. Sometimes this reduction is inefficient. Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[3][9]
-
Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. For electron-deficient heterocycles, bulky, electron-rich phosphine ligands (Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote efficient oxidative addition and reductive elimination.[1][3][19]
-
FAQ 4: How do I choose the optimal catalyst, ligand, and base for selective coupling at the 5-iodo position?
Answer: To achieve high selectivity and yield, you need to match the components of your reaction to the substrate. Given the higher reactivity of the C-I bond, selectivity is already in your favor. The goal is to find conditions that are reactive enough for the C-I bond but not so harsh that they begin to affect the C-Br bond or cause degradation.
Table 1: Catalyst and Ligand Selection Guide
| Catalyst System (Pd Source + Ligand) | Characteristics & Use Case |
| Pd(PPh₃)₄ | A classic, reliable Pd(0) source. Good starting point for simple substrates, but may lack the reactivity needed for this pyridinone.[3] |
| Pd(OAc)₂ + SPhos or XPhos | A highly active system. Bulky, electron-rich biarylphosphine ligands excel with electron-deficient substrates and promote fast reductive elimination.[1][19] Often the go-to for challenging couplings. |
| Pd₂(dba)₃ + P(t-Bu)₃ | Tri-tert-butylphosphine is a very electron-rich and bulky ligand, excellent for promoting oxidative addition of less reactive halides (like aryl chlorides, or in this case, potentially activating the C-Br bond if desired at higher temperatures).[9] |
| PEPPSI™-Type Precatalysts | These are Pd(II)-NHC (N-Heterocyclic Carbene) complexes. NHC ligands are strong sigma-donors and can provide high stability and activity.[1][16] |
Table 2: Base and Solvent Compatibility
| Base | Common Solvents | Comments |
| K₂CO₃ (Potassium Carbonate) | Dioxane/Water, Toluene/Water | A moderately strong, common base. Often used in aqueous mixtures.[1][6] |
| K₃PO₄ (Potassium Phosphate) | Dioxane, Toluene, THF | A stronger base than carbonates, often used in anhydrous or near-anhydrous conditions. Very effective for many challenging couplings, including those with pyridylboronates.[5][12][20] |
| Cs₂CO₃ (Cesium Carbonate) | Dioxane, DMF, THF | A strong and highly soluble base that can accelerate slow reactions.[6][12] Often used for sterically hindered substrates. |
| KF (Potassium Fluoride) | THF, Dioxane | A milder base, useful if your substrate has base-labile functional groups.[9] |
A recommended starting point would be a Buchwald-type ligand like SPhos with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ , using K₃PO₄ as the base in a Dioxane/Water solvent system.
FAQ 5: Can you provide a general experimental protocol to get me started?
Answer: Absolutely. The following protocol is a robust starting point for the selective Suzuki-Miyaura coupling at the 5-iodo position. It should be optimized for your specific boronic acid/ester coupling partner.
Protocol: Selective Suzuki Coupling at the 5-Iodo Position
-
Reaction Setup:
-
To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Add the arylboronic acid or boronate ester (1.1–1.5 equiv).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[20]
-
-
Degassing:
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[17]
-
-
Solvent Addition:
-
Reaction:
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with brine to remove the inorganic base and salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
-
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Preshlock, S., et al. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett. [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12547-12556. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2017). Pyridine Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Cross-Coupling Reactions With Aryl Halides. Angewandte Chemie International Edition, 56(23), 6522-6526. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. [Link]
-
Organic Chemistry Data. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]
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- 4. researchgate.net [researchgate.net]
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- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. pubs.acs.org [pubs.acs.org]
- 20. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 21. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium-Catalyzed Reactions of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving the versatile but challenging substrate, 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of utilizing this dihalogenated pyridinone, troubleshoot common side reactions, and optimize reaction outcomes.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its two distinct halogen atoms—iodine and bromine—at positions C5 and C3, respectively, offer the potential for sequential, site-selective functionalization. However, this structural feature is also the primary source of experimental challenges. Achieving high chemoselectivity is paramount, as side reactions can lead to complex product mixtures, reduced yields, and difficult purifications. This guide provides in-depth, mechanistically-grounded answers to frequently encountered problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Poor Chemoselectivity - Reaction at the C-Br Bond Instead of the C-I Bond
Question: My primary goal is to perform a Suzuki coupling at the C5-Iodo position, but I am observing significant formation of the product coupled at the C3-Bromo position. Why is this happening and how can I improve selectivity for the C-I bond?
Answer:
This is the most common challenge with this substrate. The selectivity of the initial oxidative addition of the Pd(0) catalyst to the C-X bond is the determining factor.
Causality: The C-I bond is inherently weaker and more polarizable than the C-Br bond. Consequently, oxidative addition of a Pd(0) catalyst is almost always kinetically favored at the C-I position.[1][2] If you are observing significant reaction at the C-Br bond, it suggests that other factors are influencing the reaction pathway.
-
Steric Hindrance: While the C-I bond is electronically favored, bulky ligands on the palladium catalyst combined with a sterically demanding coupling partner could potentially favor the less-hindered C-Br position.
-
Ligand-Control Effects: Certain ligands, particularly bulky N-heterocyclic carbenes (NHCs) or phosphines, can dramatically alter the "conventional" reactivity.[3][4] In some systems, specific ligands have been shown to invert the typical selectivity, favoring reaction at a site that is usually less reactive.[3]
-
Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for C-Br insertion, leading to a loss of selectivity.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Start the reaction at room temperature and only increase the temperature gradually if no conversion is observed. This will maximize the kinetic preference for C-I activation.
-
Re-evaluate Your Ligand: For standard C-I selectivity, classic, less bulky phosphine ligands like PPh₃ or P(tBu)₃ are often sufficient. If you are using a very bulky or specialized ligand, consider switching to a more standard one to re-establish baseline selectivity. For Suzuki reactions, catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ are good starting points.[5][6]
-
Check Catalyst and Ligand Ratio: For some dihalogenated pyridines, the ratio of phosphine ligand to the palladium source can influence regioselectivity.[3] Ensure your ligand-to-metal ratio is appropriate, typically ranging from 2:1 to 4:1 for monodentate phosphines.
Diagram: Competitive Oxidative Addition This diagram illustrates the critical first step where the Pd(0) catalyst selectively inserts into either the C-I or C-Br bond, dictating the final product.
Caption: Competitive pathways for oxidative addition to the C-I vs. C-Br bond.
Issue 2: Reductive Dehalogenation - Loss of Iodine or Bromine
Question: My reaction is producing significant amounts of 3-bromo-4-methoxy-1-methylpyridin-2(1H)-one (hydrodeiodination) and/or 5-iodo-4-methoxy-1-methylpyridin-2(1H)-one (hydrodebromination). What is causing this loss of a halogen?
Answer:
Reductive dehalogenation is a common side reaction in palladium catalysis where a C-X bond is cleaved and replaced with a C-H bond.[7]
Causality: This side reaction occurs when a palladium-hydride (Pd-H) species is generated in the catalytic cycle. This Pd-H species can then react with the starting material in a process that ultimately leads to the reductive cleavage of the C-X bond.
Sources of hydride include:
-
Bases: Certain bases, especially alkoxides like sodium methoxide or bases containing formate anions (e.g., sodium formate), can act as hydride sources.[7]
-
Solvents: Alcohols (like isopropanol) or other solvents capable of donating a hydride can contribute to this side reaction.[7]
-
Reagents: In Suzuki couplings, boronic acids can sometimes undergo protodeboronation, and the reaction pathway can lead to hydride formation.[8] In Buchwald-Hartwig aminations, β-hydride elimination from the amine or the palladium-amido complex is a known pathway that can generate Pd-H species and lead to hydrodehalogenation of the aryl halide.[9][10]
Troubleshooting Protocol:
-
Solvent and Base Selection: If using an alcohol as a solvent, switch to an aprotic solvent like dioxane, THF, or toluene. If using a base known to be a hydride donor, consider switching to a non-hydridic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Water Management: Ensure your reaction is anhydrous if possible, as water can facilitate protonolysis pathways that may lead to dehalogenation. However, for some reactions like Suzuki coupling, a controlled amount of water is necessary.[11]
-
Minimize Reaction Time and Temperature: Prolonged reaction times at elevated temperatures increase the likelihood of catalyst decomposition and the formation of unwanted Pd-H species.
-
Check Purity of Reagents: Impurities in reagents or solvents can sometimes act as hydride donors.
Diagram: Reductive Dehalogenation Cycle This diagram shows how the main catalytic cycle can be intercepted by a Pd-H species, leading to the undesired dehalogenated side product.
Caption: Interplay between the main cross-coupling cycle and the dehalogenation side reaction.
Issue 3: Catalyst Deactivation or Sluggish Reaction
Question: My reaction starts but then stalls, or the conversion is very low even after extended time. What could be wrong with my catalyst?
Answer:
Palladium catalyst deactivation can occur through several mechanisms, especially in reactions involving heteroaromatic substrates.
Causality:
-
Catalyst Poisoning: The nitrogen atom in the pyridinone ring can coordinate to the palladium center. In some cases, strong coordination by the substrate or product can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive.[12] Functional groups like unprotected amines or thiols on the coupling partner can also act as poisons.
-
Formation of Palladium Black: At higher temperatures or with unstable catalyst systems, the soluble Pd(0) species can agglomerate into insoluble, and largely inactive, palladium metal (palladium black).
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially if the reaction is not performed under an inert atmosphere.
-
Incomplete Pre-catalyst Activation: Many reactions use a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate properly.
Troubleshooting Protocol:
-
Ensure Inert Atmosphere: Rigorously degas your solvents and run the reaction under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the catalyst and ligands.
-
Use a Pre-catalyst: Consider using a well-defined Pd(0) pre-catalyst like Pd₂(dba)₃ or a commercially available palladacycle pre-catalyst, which are often more stable and provide more consistent results.
-
Optimize Ligand Choice: Electron-rich, bulky phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbene (NHC) ligands can stabilize the palladium center, prevent agglomeration, and promote the desired catalytic steps.[10][13]
-
Check Base Compatibility: The choice of base can influence catalyst stability. Very strong bases can sometimes promote ligand degradation or other unwanted side reactions.
Troubleshooting Summary Table
| Problem Observed | Probable Cause(s) | Recommended Solutions |
| Reaction at C-Br bond | High temperature; Inappropriate ligand choice; Steric hindrance. | Lower reaction temperature; Use less bulky phosphine ligands (e.g., PPh₃); Verify ligand-to-metal ratio. |
| Reductive Dehalogenation | Hydride-donating solvent (e.g., alcohols) or base (e.g., formates); β-Hydride elimination. | Switch to aprotic solvents (dioxane, toluene); Use non-hydridic bases (K₂CO₃, K₃PO₄); Ensure anhydrous conditions.[7] |
| Homocoupling of Coupling Partner | Oxygen contamination (Sonogashira); Side reactions in boronic acid preparation (Suzuki). | Degas reaction mixture thoroughly; Use high-purity boronic acids; For Sonogashira, consider copper-free conditions.[14] |
| Low or No Conversion | Catalyst deactivation (poisoning, Pd black formation); Inefficient pre-catalyst reduction; Ligand oxidation. | Ensure inert atmosphere; Use stable Pd(0) pre-catalysts; Employ bulky, electron-rich ligands to stabilize the catalyst.[12][15] |
Exemplary Protocol: Selective Suzuki-Miyaura Coupling at the C5-Iodo Position
This protocol is a starting point and should be optimized for each specific boronic acid coupling partner.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Catalyst Addition: In a separate vial under argon, prepare a mixture of the palladium source (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (e.g., PPh₃, 2-6 mol%). Add this mixture to the reaction flask. Alternatively, add a single-component catalyst like Pd(PPh₃)₄ (2-5 mol%).
-
Reaction Execution: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, slowly warm the mixture to 40-60°C. Avoid high temperatures to maintain selectivity.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - ChemRxiv.
- Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0)
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - Journal of the American Chemical Society.
- The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communic
- Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing).
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
- Few-Atomic Zero-Valent Palladium Ensembles for Efficient Reductive Dehydrogenation and Dehalogenation C
- Poisoning and deactivation of palladium c
- Palladium Catalyzed Decomposition of Hydrogen Peroxide in Alkaline Medium - [Source Not Available]
- Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - Semantic Scholar.
- Buchwald–Hartwig amin
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero)
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - JACS Au.
- Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions - ResearchG
- Suzuki Coupling - Organic Chemistry Portal.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry - ACS Public
- Buchwald-Hartwig amin
- Sonogashira Coupling - Chemistry LibreTexts.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions - ACS Public
- Sonogashira coupling - Wikipedia.
- The Suzuki Reaction - Myers Group, Harvard University.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - N
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. scispace.com [scispace.com]
purification techniques for products derived from 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1h)-one
Technical Support Center: Purification of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one
Welcome to the dedicated technical support guide for the purification of this compound (CAS 920490-71-7). This molecule is a key intermediate in pharmaceutical and agrochemical research, valued for its distinct reactivity conferred by the bromo and iodo substituents.[1] However, its purification presents unique challenges due to its multifunctional nature.
This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven solutions to common and complex purification issues. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to designing a successful purification strategy.
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A1: Impurities typically arise from the synthetic route, which often involves multi-step halogenation of a pyridinone precursor.[1] Be prepared to encounter:
-
Unreacted Starting Materials: The precursor pyridinone lacking one or both halogen atoms.
-
By-products of Halogenation:
-
Positional Isomers: Incorrectly placed bromine or iodine atoms on the pyridine ring. The separation of these isomers can be particularly challenging.[2][3]
-
Mono-halogenated Species: Compounds containing only bromine or only iodine.
-
Over-halogenated Species: Introduction of additional, undesired halogen atoms.
-
-
Degradation Products:
Q2: What is the best overall purification strategy for a crude, post-reaction mixture?
A2: A two-stage approach is most effective.
-
Primary Purification: Use silica gel column chromatography to remove the bulk of impurities and isolate the target compound to >95% purity. This is the most robust method for handling complex crude mixtures.[4][5]
-
Final Polishing: If the material is a solid and requires higher purity, follow up with recrystallization. This step is excellent for removing trace impurities that may have co-eluted during chromatography.[6] For very challenging separations or small-scale, high-purity needs, preparative HPLC is an alternative.[4]
Q3: My compound appears to be degrading during purification or storage. What precautions are necessary?
A3: This compound's stability can be compromised by its halogen substituents.
-
Chemical Stability: Avoid strongly acidic or basic conditions during workup and chromatography unless necessary, as this can promote side reactions. Be mindful of reagents used in workup; for instance, reductive conditions (like using sodium bisulfite washes excessively) could potentially lead to dehalogenation.[2]
-
Storage Conditions: For long-term stability, store the purified compound in a dark place, sealed under an inert atmosphere (like argon or nitrogen), and at low temperatures (2-8°C is recommended).[7] This minimizes the risk of light-induced or oxidative dehalogenation.[1]
Q4: How can I definitively confirm the purity and structural identity of my final product?
A4: A multi-technique approach is essential for validation.[8]
-
Structural Confirmation: ¹H and ¹³C NMR spectroscopy are crucial for confirming the chemical structure and identifying the presence of any isomers or structurally related impurities.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.[8]
-
Identity Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS) provides the molecular weight of your compound and any co-eluting impurities, confirming identity and helping to characterize unknown peaks.[8]
Section 2: Troubleshooting Guide: Silica Gel Column Chromatography
This is the workhorse technique for purifying this compound. The following guide addresses the most common issues.
Issue 1: Significant Peak Tailing or Streaking on TLC and Column
-
Symptom: Your compound moves as a smear or a comet-shaped spot on a TLC plate, and elutes from the column over a large volume with poor peak shape.
-
Causality & Explanation: This is a classic sign of a strong interaction between a basic compound and the acidic surface of silica gel. The nitrogen atom in the pyridinone ring is basic and can interact with the acidic silanol (Si-OH) groups on the silica surface. This causes some molecules to "stick" to the stationary phase longer than others, resulting in tailing.[9][10]
-
Solution: Deactivation of Silica Gel The most effective solution is to neutralize the acidic sites on the silica by adding a small amount of a volatile base to your eluent system.
Step-by-Step Protocol: Eluent Modification
-
Determine your optimal solvent system using TLC (e.g., a mixture of Hexane and Ethyl Acetate that gives your product an Rf value of 0.2-0.4).[4]
-
To this solvent system, add 0.5-1% triethylamine (NEt₃). For example, for 1 liter of eluent, add 5-10 mL of triethylamine.
-
Use this modified eluent to prepare your column slurry and for the entire chromatographic run.
-
The triethylamine will competitively bind to the acidic silanol groups, preventing your pyridinone derivative from interacting strongly and allowing it to elute as a sharp, symmetrical band.[9]
-
Issue 2: Poor Separation of Closely-Eluting Impurities
-
Symptom: TLC analysis shows spots that are very close together or overlapping. Column fractions contain a mixture of your product and an impurity.
-
Causality & Explanation: This often occurs with impurities that have very similar polarity and structure to the desired product, such as positional isomers or a de-iodinated analog.[2] Standard solvent systems may not have enough resolving power.
-
Solution: Optimization of the Mobile Phase Improving separation requires fine-tuning the selectivity of your chromatographic system.
Step-by-Step Protocol: Improving Resolution
-
Reduce Polarity: Make your eluent system less polar (e.g., increase the percentage of hexane). This will cause all compounds to move more slowly down the column, increasing the interaction time with the silica and potentially improving separation.
-
Change Solvent Selectivity: Swap one of the solvents for another of similar polarity but different chemical nature. For instance, if you are using a Hexane/Ethyl Acetate system, try a Hexane/Dichloromethane or a Toluene/Acetone system. Different solvents interact with your compounds in unique ways, which can drastically alter the relative separation.
-
Employ Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity during the run. This keeps early-eluting peaks sharp while providing enough solvent strength to elute more tightly-bound compounds like your product in a reasonable time.
-
| Table 1: Recommended Starting Solvent Systems for TLC Analysis | |
| Solvent System | Typical Application |
| Hexane / Ethyl Acetate | Good general-purpose system for moderate polarity compounds. |
| Dichloromethane / Methanol | For more polar compounds. Start with 1-2% MeOH and increase as needed. |
| Toluene / Acetone | Offers different selectivity compared to ester-based systems. |
| All systems can be modified with 0.5-1% triethylamine to prevent tailing. |
Section 3: Troubleshooting Guide: Recrystallization
Recrystallization is an excellent final purification step for obtaining highly pure, crystalline material.
Issue: Product Fails to Crystallize or "Oils Out"
-
Symptom: Upon cooling the saturated solution, no solid forms. Instead, a second liquid phase (an oil) separates out.
-
Causality & Explanation: "Oiling out" occurs when the solubility of the compound in the solvent is too high at the cooling temperature, or when the solution is supersaturated to a point where the kinetics of oil formation are faster than crystal nucleation. The presence of impurities can also inhibit crystallization.[6]
-
Solution: Systematic Approach to Inducing Crystallization A methodical approach is required to find the right conditions.
Step-by-Step Protocol: Inducing Crystallization
-
Ensure High Initial Purity: Recrystallization works best on material that is already >95% pure. If your material is significantly impure, first purify it by column chromatography.[6]
-
Systematic Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) to find one where the compound is sparingly soluble at room temperature but highly soluble when hot. A two-solvent system (one solvent in which it is soluble, and an "anti-solvent" in which it is insoluble) is often effective.
-
Induce Nucleation: If a supersaturated solution fails to crystallize on its own:
-
Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.[6]
-
Seed: Add a single, tiny crystal of pure product to the cooled, supersaturated solution. This provides a template for crystal growth.[6]
-
Slow Cool: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.
-
-
Section 4: Advanced Purification & Purity Analysis
For applications demanding the highest purity, advanced techniques are necessary.
High-Purity Separation with Preparative HPLC
When isomers or dehalogenated impurities are impossible to separate by conventional chromatography, preparative HPLC is the method of choice.
-
Key Principle: HPLC uses smaller stationary phase particles and high pressure, providing significantly higher resolution than standard column chromatography.[10]
-
Column Selection is Critical: While a standard C18 column is a good starting point, specialty columns can provide superior selectivity for this class of molecule. A column with a pentafluorophenyl (PFP) or phenyl stationary phase can offer unique π-π and dipole-dipole interactions, which are highly effective for separating halogenated compounds and positional isomers that co-elute on C18 columns.[2][3][11]
| Table 2: Starting Conditions for Analytical/Preparative HPLC Method Development | |
| Parameter | Recommended Starting Condition |
| Stationary Phase | C18, Phenyl-Hexyl, or PFP (Pentafluorophenyl) |
| Mobile Phase A | Water + 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% of the same acid |
| Gradient Program | Start at 10-20% B, ramp to 95% B over 15-20 minutes |
| Flow Rate | 1.0 mL/min (analytical), scaled for preparative |
| Detection | UV at 254 nm or other suitable wavelength |
Definitive Purity Confirmation by Quantitative ¹H NMR (qNMR)
qNMR is a powerful method that uses a high-purity internal standard to determine the exact purity (w/w %) of your compound. It is orthogonal to chromatography and provides an absolute measure of purity.[12]
Protocol: Purity Assessment by qNMR
-
Dry the Analyte: Ensure your purified compound is completely free of residual solvents by drying it under high vacuum for several hours.
-
Select an Internal Standard: Choose a standard with high purity and sharp signals that do not overlap with your analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Prepare the Sample: Accurately weigh a specific amount of your compound and the internal standard into an NMR tube. Dissolve them in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Acquire the Spectrum: Acquire a ¹H NMR spectrum with parameters optimized for quantitation (e.g., long relaxation delay).
-
Calculate Purity: Compare the integral of a well-resolved proton signal from your analyte to the integral of a known proton signal from the internal standard. The purity is calculated based on the molar ratio and the weights used.[8]
Section 5: Visual Workflows
The following diagrams illustrate the decision-making processes for purification and troubleshooting.
Caption: Decision tree for selecting a purification strategy.
Caption: Troubleshooting workflow for common chromatography issues.
References
-
Supporting Information - The Royal Society of Chemistry . [Link]
-
Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. [Link]
-
Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers - ACS Publications . [Link]
-
Synthesis of halogenated 4-quinolones and evaluation of their antiplasmodial activity - PubMed . [Link]
-
(PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers - ResearchGate . [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PubMed Central . [Link]
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials . [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 920490-71-7|this compound|BLD Pharm [bldpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. welch-us.com [welch-us.com]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for cross-coupling reactions involving 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting strategies. Our goal is to help you navigate the unique challenges and opportunities presented by this dihalogenated pyridone substrate, ensuring the success of your synthetic campaigns.
Core Principles: Understanding Substrate Reactivity
The key to successfully employing this compound in synthesis lies in understanding the differential reactivity of its two carbon-halogen bonds. The Carbon-Iodine (C-I) bond is significantly weaker and more polarized than the Carbon-Bromine (C-Br) bond.
This inherent difference is the foundation for achieving selective functionalization. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the Pd(0) catalyst to the C-X bond is typically the rate-determining step.[1][2] The lower bond dissociation energy of the C-I bond means it will undergo oxidative addition much more readily than the C-Br bond.[3][4] By carefully selecting the catalyst, ligands, and reaction conditions, we can exploit this reactivity gap to target the C-5 iodo position with high fidelity, leaving the C-3 bromo position available for subsequent transformations.
General Palladium Catalytic Cycle
Below is a generalized representation of the palladium-catalyzed cross-coupling mechanism, which consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during cross-coupling experiments with this compound.
General Issues & Selectivity Control
Q1: My reaction shows no conversion of the starting material. What are the first things I should check?
A: Lack of reactivity is a common but solvable problem. Before re-evaluating the entire catalyst system, perform these fundamental checks:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[5] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were thoroughly degassed. Improper inerting is a leading cause of catalyst death and failed reactions.
-
Reagent Purity: Verify the purity of your starting materials, especially the organometallic coupling partner (e.g., boronic acid). Boronic acids, in particular, can degrade upon storage.[5] Also, ensure your solvents are anhydrous, as water can interfere with many catalytic cycles.
-
Active Catalyst Generation: If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species.[6] This reduction can sometimes be inefficient. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or modern palladacycle precatalysts (e.g., Buchwald G3 precatalysts), which generate the active catalyst more cleanly and reliably.[7]
Q2: I'm getting a mixture of products from coupling at both the iodo and bromo positions. How can I improve selectivity for the C-5 iodo position?
A: Achieving high selectivity is paramount. The C-I bond is inherently more reactive, but poor conditions can lead to over-reaction at the C-Br bond.[3][4] To enhance selectivity:
-
Lower the Temperature: High temperatures provide enough energy to overcome the activation barrier for C-Br bond cleavage. Running the reaction at a lower temperature (e.g., room temperature to 60 °C) is the most effective way to favor the more reactive C-I site.
-
Choose the Right Ligand: Use ligands that facilitate oxidative addition at lower temperatures. Standard phosphine ligands like PPh₃ or bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are excellent starting points.
-
Limit Reaction Time: Monitor the reaction closely by TLC or LCMS. Once the starting material is consumed to form the mono-coupled product, quench the reaction to prevent the slower, subsequent coupling at the C-3 bromo position.
Q3: After successfully coupling at the C-5 iodo position, how do I target the C-3 bromo position in a second step?
A: This is a powerful strategy known as sequential or iterative cross-coupling.[8] Once you have isolated and purified your C-5 functionalized product, the C-3 bromo position is now the most reactive site. To couple at this position, you will generally need more forcing conditions:
-
More Active Catalyst System: The C-Br bond is stronger and requires a more active catalyst. This often means using bulky, electron-rich phosphine ligands (e.g., tBu₃P) or N-heterocyclic carbene (NHC) ligands, which are excellent for activating less reactive C-Br and C-Cl bonds.[8]
-
Higher Temperature: You will likely need to increase the reaction temperature (e.g., 80-120 °C) to facilitate the oxidative addition at the C-Br bond.
-
Stronger Base: Depending on the coupling type, a stronger base may be required to facilitate the transmetalation step with the less reactive substrate.
Caption: Workflow for the sequential functionalization of the pyridone substrate.
Reaction-Specific Troubleshooting
| Problem | Likely Cause(s) | Suggested Solution(s) |
| (General) High levels of dehalogenated starting material. | 1. Base is too strong or acting as a hydride source. 2. Presence of protic impurities (water). 3. Sub-optimal ligand choice. | 1. Switch to a weaker, non-coordinating base (e.g., from NaOtBu to K₃PO₄ or Cs₂CO₃).[9] 2. Ensure all reagents and solvents are strictly anhydrous. 3. Screen different ligands; sometimes a less bulky ligand can disfavor β-hydride elimination pathways. |
| (Suzuki) Boronic acid homocoupling (forms R-R dimer). | 1. Oxygen present in the reaction mixture.[5] 2. Use of a Pd(II) precatalyst, which can promote homocoupling during its reduction to Pd(0).[6] | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere.[5] 2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a palladacycle precatalyst.[7] 3. Use a slight excess of the aryl halide relative to the boronic acid. |
| (Suzuki) Boronic acid decomposition or protodeboronation. | 1. Instability of the boronic acid, especially heteroaryl boronic acids. 2. Reaction conditions are too harsh (high temp, strong base). | 1. Use fresh, high-purity boronic acid. 2. Switch to a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[5][10] 3. Use a milder base (e.g., K₂CO₃, KF) and lower the reaction temperature.[11] |
| (Sonogashira) Significant formation of alkyne homocoupling (Glaser coupling). | 1. Reaction is not under a sufficiently inert atmosphere (oxygen promotes Glaser coupling). 2. The copper(I) co-catalyst is promoting the dimerization.[1] | 1. Ensure rigorous exclusion of air from the reaction. 2. Reduce the amount of copper catalyst or switch to a "copper-free" Sonogashira protocol.[1][12] Copper-free conditions often require a more specialized ligand or a different base/solvent system. |
| (Buchwald-Hartwig) Substrate or product decomposition. | 1. The strong base (e.g., NaOtBu, LHMDS) is not compatible with other functional groups on the substrate or amine.[13] | 1. Screen weaker inorganic bases like Cs₂CO₃ or K₃PO₄. This may require a higher reaction temperature to achieve full conversion.[9] 2. A combination of an organic base with an inorganic salt (e.g., DBU + NaTFA) can sometimes be a good solution for base-sensitive substrates.[13] |
Recommended Starting Protocols & Catalyst Systems
The following protocols provide robust starting points for the selective functionalization at the C-5 iodo position. Note: These are general guidelines and may require optimization for your specific coupling partner.
Table 1: Recommended Starting Conditions for Selective C-5 (Iodo) Coupling
| Reaction | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2%) or Pd₂(dba)₃ (1%) | SPhos (4%) or XPhos (4%) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 60 - 80 |
| Sonogashira (Cu-free) | Pd(PPh₃)₂Cl₂ (2%) | P(t-Bu)₃ (4%) | Cs₂CO₃ (2.0) | Toluene or DMF | 50 - 70 |
| Sonogashira (Cu co-catalyzed) | Pd(PPh₃)₄ (3%) | - (Ligand is on Pd) | Et₃N (3.0) | THF or DMF | RT - 50 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2%) | RuPhos (4%) or BrettPhos (4%) | NaOt-Bu (1.4) or Cs₂CO₃ (2.0) | Toluene or Dioxane | 80 - 100 |
Experimental Protocol 1: Selective Suzuki-Miyaura Coupling at C-5
This protocol details a typical procedure for coupling an arylboronic acid at the C-5 position.
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere.
-
-
Reagent Addition:
-
Through the septum, add degassed dioxane and degassed water (10:1 v/v ratio, to achieve a final concentration of ~0.1 M). The mixture should be stirred vigorously.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material (typically 2-12 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the 5-aryl-3-bromo-pyridone product.
-
Decision Tree for Catalyst System Selection
When beginning a new project with this substrate, the following logic can guide your initial experimental design.
Caption: A decision-making workflow for selecting the appropriate catalyst system.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Cernak, T., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH National Center for Biotechnology Information. Retrieved from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Managing Steric Hindrance in Reactions of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one
Authored for: Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one. This guide is designed to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to help you navigate the complexities of working with this sterically hindered and electronically nuanced building block. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower your research and development.
Introduction: Understanding the Substrate
This compound is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. Its utility stems from the two distinct halogen atoms, which allow for sequential and site-selective cross-coupling reactions. However, the substitution pattern presents unique challenges related to steric hindrance and electronic effects that must be carefully managed to achieve desired outcomes.
The key structural features influencing its reactivity are:
-
Differential Halogen Reactivity: The carbon-iodine bond is weaker and more readily undergoes oxidative addition in palladium-catalyzed cross-coupling reactions compared to the carbon-bromine bond.[1] This inherent difference is the primary handle for achieving regioselectivity.
-
Steric Hindrance: The substituents at positions 1, 3, and 4 create a sterically congested environment around the reactive C-Br bond. This can impede the approach of bulky catalysts and coupling partners.
-
Electronic Effects: The electron-donating methoxy group at the 4-position and the pyridinone core influence the electron density of the aromatic ring, which can affect the rates of key steps in catalytic cycles.[2]
-
N-Methyl Group: The methyl group on the nitrogen atom prevents potential N-coordination to the metal catalyst, which can sometimes inhibit catalysis in pyridine systems.[3][4][5][6]
Frequently Asked Questions (FAQs)
Here we address common questions encountered when working with this compound.
Q1: I want to perform a selective cross-coupling reaction. Which position is more reactive, the 3-bromo or the 5-iodo?
A1: The 5-iodo position is significantly more reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.[7][8][9] This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle.[1] By carefully selecting your reaction conditions, you can achieve excellent selectivity for substitution at the 5-position while leaving the 3-bromo group intact for subsequent transformations.[7]
Q2: I am observing low yields in my Suzuki-Miyaura coupling at the 5-iodo position. What are the likely causes and how can I improve the outcome?
A2: Low yields in Suzuki-Miyaura couplings with this substrate can often be attributed to a few key factors:
-
Inefficient Catalyst System: The choice of palladium precursor and ligand is critical. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary to promote efficient catalysis.
-
Suboptimal Base and Solvent: The base plays a crucial role in the transmetalation step of the Suzuki reaction.[10][11] The solubility and strength of the base can significantly impact the reaction rate.
-
Homocoupling of the Boronic Acid: This side reaction can be promoted by the presence of oxygen.[12]
To improve your yield, consider the following:
-
Catalyst and Ligand Screening: Experiment with different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and bulky, electron-rich ligands (e.g., XPhos, SPhos).
-
Base and Solvent Optimization: Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF).[13]
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., argon or nitrogen) to minimize homocoupling.[12][14]
Q3: I am attempting a Sonogashira coupling at the 3-bromo position after successfully functionalizing the 5-iodo position. The reaction is sluggish and gives a poor yield. What strategies can I employ?
A3: Coupling at the 3-bromo position is more challenging due to increased steric hindrance from the adjacent N-methyl and 4-methoxy groups. To overcome this, you will likely need more forcing reaction conditions and a carefully selected catalyst system.
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.
-
Bulky and Electron-Rich Ligands: Ligands such as cataCXium® A or XPhos can be effective in promoting coupling at sterically hindered positions.
-
Copper Co-catalyst: While copper-free Sonogashira reactions are common, the use of a copper(I) co-catalyst (e.g., CuI) can sometimes accelerate the reaction.[15][16]
-
Microwave Irradiation: Microwave-assisted synthesis can often drive difficult couplings to completion by rapidly and efficiently heating the reaction mixture.[17]
Q4: Can I perform a Buchwald-Hartwig amination on this substrate? Are there any special considerations?
A4: Yes, Buchwald-Hartwig amination is a viable transformation for this substrate, and like other cross-coupling reactions, it will preferentially occur at the 5-iodo position.[18][19][20] Key considerations include:
-
Ligand Selection: The choice of ligand is critical for successful C-N bond formation. Buchwald's biaryl phosphine ligands (e.g., XPhos, RuPhos) are often highly effective.
-
Base Selection: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[19]
-
Amine Substrate Scope: While a wide range of primary and secondary amines can be used, very bulky amines may require more specialized catalytic systems to overcome steric hindrance.[18][20]
Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during reactions with this compound.
Problem 1: Low or No Conversion in a Cross-Coupling Reaction
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure your palladium source is of high quality and has been stored properly. - Consider using a pre-catalyst that is more readily activated. - Increase the catalyst loading. |
| Inappropriate Ligand | - For the hindered 3-bromo position, use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, cataCXium® A).[21] |
| Insufficient Base Strength or Solubility | - Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). - Use a solvent system that improves the solubility of the base. |
| Low Reaction Temperature | - Gradually increase the reaction temperature, monitoring for decomposition. - Consider switching to a higher-boiling solvent or using microwave irradiation.[17] |
| Poor Quality Reagents | - Ensure all reagents, especially boronic acids/esters and amines, are pure and dry. |
Problem 2: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid/Ester | - Presence of oxygen in the reaction mixture. | - Improve degassing of the solvent and ensure a robust inert atmosphere.[12][14] - Use a direct Pd(0) source like Pd(PPh₃)₄. |
| Protodehalogenation (loss of Br or I) | - Presence of water or other proton sources. - Side reaction of the catalytic cycle. | - Use anhydrous solvents and reagents. - Screen different ligands and bases, as some combinations are more prone to this side reaction. |
| Di-substitution (reaction at both Br and I) | - Reaction conditions are too harsh. | - Lower the reaction temperature. - Reduce the reaction time. - Use a less active catalyst system for the initial coupling at the iodo position. |
Visualizing Reactivity and Steric Hindrance
The following diagrams illustrate the key concepts of regioselectivity and steric hindrance for this compound.
Caption: Differential reactivity of the C-I and C-Br bonds.
Caption: Steric hindrance around the C3-Bromo position.
Experimental Protocols
The following are representative, detailed protocols for common cross-coupling reactions. These should be considered starting points for your own optimization.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 5-Iodo Position
Objective: To selectively couple an arylboronic acid at the C5-iodo position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Seal the vessel and purge with argon or nitrogen for 10-15 minutes.[14]
-
Add Pd(PPh₃)₄ to the vessel.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).[13][22]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling at the 3-Bromo Position (Post-Suzuki)
Objective: To couple a terminal alkyne at the C3-bromo position of a 5-aryl substituted pyridinone.
Materials:
-
5-Aryl-3-bromo-4-methoxy-1-methylpyridin-2(1H)-one (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.06 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as solvent and base)
Procedure:
-
To a dry reaction vessel, add the 5-aryl-3-bromo-4-methoxy-1-methylpyridin-2(1H)-one, PdCl₂(PPh₃)₂, and CuI.
-
Seal the vessel and purge with argon or nitrogen.[14]
-
Add the degassed amine base (TEA or DIPEA) followed by the terminal alkyne via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Summary Table: Recommended Catalyst Systems
| Reaction Type | Position | Recommended Palladium Source | Recommended Ligand | Typical Base | Notes |
| Suzuki-Miyaura | 5-Iodo | Pd(PPh₃)₄ or Pd₂(dba)₃ | PPh₃ or XPhos | K₂CO₃ or K₃PO₄ | Generally proceeds under mild conditions.[7][10] |
| Suzuki-Miyaura | 3-Bromo | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or SPhos | Cs₂CO₃ or K₃PO₄ | Requires more forcing conditions and bulky ligands.[23][24] |
| Sonogashira | 5-Iodo | PdCl₂(PPh₃)₂ | PPh₃ | TEA or DIPEA | Can often be performed with or without a Cu(I) co-catalyst.[15][25][26] |
| Sonogashira | 3-Bromo | PdCl₂(PPh₃)₂ | cataCXium® A or XPhos | TEA or DIPEA | Higher temperatures and a Cu(I) co-catalyst are often beneficial. |
| Buchwald-Hartwig | 5-Iodo | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or RuPhos | NaOtBu or LHMDS | Sensitive to air and moisture; requires a robust inert atmosphere.[18][27] |
| Buchwald-Hartwig | 3-Bromo | Pd₂(dba)₃ G3 | BrettPhos or RuPhos | LHMDS | Very challenging; requires specialized, highly active catalyst systems. |
Concluding Remarks
Successfully employing this compound in synthesis hinges on a clear understanding of its reactivity profile and the strategic management of steric hindrance. By leveraging the differential reactivity of the two halogen atoms, a wide array of complex, differentially disubstituted pyridinones can be accessed. This guide provides a foundation for troubleshooting and optimizing your reactions. Remember that each specific substrate combination may require fine-tuning of the reaction conditions to achieve optimal results.
References
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. Available at: [Link]
-
Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC - NIH. Available at: [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Available at: [Link]
-
Flexible strategy for differentially 3,5-disubstituted 4-oxypyridin-2(1H)-ones based on site-selective Pd-catalyzed cross-coupling reactions - PubMed. Available at: [Link]
-
Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - RSC Publishing. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Available at: [Link]
-
5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing). Available at: [Link]
-
Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC - NIH. Available at: [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds - University of Windsor. Available at: [Link]
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Sonogashira coupling - Wikipedia. Available at: [Link]
-
Use of methylating agents MeI and MeOTf to effect (a)–(c) N‐methylation... - ResearchGate. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). Available at: [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay | ACS Omega. Available at: [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. Available at: [Link]
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This compound - MySkinRecipes. Available at: [Link]
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5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses | Semantic Scholar. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
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Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates - PubMed. Available at: [Link]
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines | Chemical Reviews - ACS Publications. Available at: [Link]
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Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Available at: [Link]
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Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. Available at: [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
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-
3-bromo-5-iodo-2-methoxy-4-methylpyridine - PubChemLite. Available at: [Link]
-
Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines - ResearchGate. Available at: [Link]
-
N-methylation and quaternization of pyridine in vitro by rabbit lung, liver and kidney N-methyltransferases: an S-adenosyl-L-methionine-dependent reaction - PubMed. Available at: [Link]
-
Species differences in the metabolic C- and N-oxidation , and N-methylation of [14C]pyridine in vivo - PubMed. Available at: [Link]
-
Species variations in the N-methylation and quaternization of [14C]pyridine - PubMed. Available at: [Link]
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- 26. thalesnano.com [thalesnano.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
stability of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1h)-one under reaction conditions
Welcome to the technical support resource for 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of this versatile building block. Our goal is to empower you to anticipate and overcome experimental challenges, ensuring the success of your synthetic endeavors.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the use of this compound in common synthetic transformations.
Problem 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Symptom: You are attempting a selective cross-coupling at the C5-iodo position, but you observe a significant amount of the di-substituted product or reaction at the C3-bromo position.
Root Cause Analysis: The inherent reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows the general trend of C-I > C-Br > C-Cl.[1][2][3] This is due to the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step.[1] However, under forcing reaction conditions (e.g., high temperatures, prolonged reaction times, or highly active catalyst systems), the less reactive C-Br bond can also participate in the reaction.
Strategic Solutions:
-
Temperature Control:
-
Recommendation: Begin the reaction at room temperature and slowly increase if no conversion is observed. For many Suzuki and Sonogashira couplings at an iodo-position, milder conditions are sufficient.[4]
-
Rationale: Lower temperatures will favor the reaction with the lower activation energy, which is the oxidative addition to the C-I bond.
-
-
Judicious Catalyst and Ligand Selection:
-
Recommendation: For selective C-I coupling, a standard catalyst like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a less bulky, electron-rich phosphine ligand may be sufficient.[5] Avoid highly active catalyst systems designed for unreactive aryl chlorides unless necessary.
-
Rationale: Overly active catalysts can overcome the reactivity difference between the C-I and C-Br bonds, leading to a loss of selectivity.
-
-
Reaction Time:
-
Recommendation: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to the desired extent.
-
Rationale: Extended reaction times can lead to the slow but eventual reaction of the C-Br bond.
-
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C5-Iodo Position
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Standard, moderately active catalyst. |
| Base | K₂CO₃ (2.0 equiv.) | Mild base, generally effective for Suzuki couplings.[6][7] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Common solvent system for Suzuki reactions.[8] |
| Temperature | 60-80 °C | Start at the lower end and increase if necessary. |
| Monitoring | TLC or LC-MS every 30-60 minutes | Avoids prolonged heating and potential side reactions. |
Problem 2: Low Yield or Stalled Buchwald-Hartwig Amination
Symptom: The C-N coupling reaction is sluggish, or the yield of the desired amino-pyridinone is low, even after extended reaction times.
Root Cause Analysis: Buchwald-Hartwig amination reactions are highly dependent on the selection of the appropriate ligand and a strong, non-nucleophilic base.[8] The electronic properties of the pyridinone ring and potential steric hindrance from the adjacent methoxy and methyl groups can influence the efficiency of the catalytic cycle.
Strategic Solutions:
-
Ligand Optimization:
-
Recommendation: For heteroaryl halides, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or Josiphos-type ligands are often superior.[1][8]
-
Rationale: These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle, which can be slow for electron-rich or sterically hindered substrates.[9]
-
-
Base Selection:
-
Recommendation: Employ a strong, non-nucleophilic base such as NaOtBu, KOtBu, or LiHMDS.
-
Rationale: A strong base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex, a key intermediate in the catalytic cycle.[10]
-
Experimental Workflow: Optimizing Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.
Problem 3: Suspected Decomposition of the Methoxy Group
Symptom: During workup with aqueous acid or base, or upon heating in protic solvents, you observe the formation of a more polar byproduct, potentially the corresponding 4-hydroxypyridin-2-one.
Root Cause Analysis: The 4-methoxy group on the pyridinone ring can be susceptible to hydrolysis under acidic or basic conditions, particularly at elevated temperatures.[11][12][13] This is a common reaction for activated ethers.
Strategic Solutions:
-
pH Control During Workup:
-
Recommendation: Maintain neutral or near-neutral pH during aqueous workup. If an acid or base wash is necessary, perform it quickly at low temperatures (0-5 °C) and immediately neutralize.
-
Rationale: Minimizing contact time and temperature with strong acids or bases will reduce the rate of hydrolysis.[12]
-
-
Aprotic Solvents:
-
Recommendation: Whenever possible, use aprotic solvents (e.g., toluene, dioxane, THF, DMF) for reactions, especially those requiring high temperatures.
-
Rationale: The absence of a proton source will prevent the hydrolysis of the methoxy group.
-
-
Purification Method:
-
Recommendation: Use column chromatography on silica gel with a non-protic eluent system (e.g., Hexane/Ethyl Acetate).
-
Rationale: Silica gel is slightly acidic and can promote the degradation of sensitive compounds. A quick purification is advisable.
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the two halogen atoms in this molecule?
A1: The reactivity of the halogens in palladium-catalyzed cross-coupling reactions is C-I > C-Br.[2][3] This allows for selective functionalization at the C5 position under carefully controlled conditions. The C-I bond is weaker and more readily undergoes oxidative addition to the palladium catalyst, which is typically the rate-determining step.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, the compound should be stored in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen). This will prevent potential degradation from moisture, light, and air.
Q3: Can I perform a Sonogashira coupling selectively at the C5-iodo position?
A3: Yes, selective Sonogashira coupling is highly feasible due to the significant difference in reactivity between the C-I and C-Br bonds.[4][14] Using a standard Sonogashira catalyst system (e.g., Pd(PPh₃)₂Cl₂, CuI, and an amine base like Et₃N or piperidine) at room temperature to moderate heat (e.g., 40-60 °C) should favor exclusive reaction at the C5-iodo position.[15][16]
Q4: Is the N-methylpyridin-2(1H)-one core stable to typical reaction conditions?
A4: Yes, the N-methylpyridin-2(1H)-one core is a robust heterocyclic system. Pyridinone derivatives are widely used in medicinal chemistry due to their stability and synthetic versatility.[17] The core is generally stable to the basic conditions of cross-coupling reactions and standard workup procedures. However, very strong, and harsh acidic conditions should be avoided to prevent any unforeseen degradation.
Q5: What are the potential side reactions to be aware of in Sonogashira couplings with this substrate?
A5: A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne to form a diacetylene byproduct (Glaser coupling).[15] This is often promoted by the presence of oxygen. To minimize this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere. Using a copper(I) co-catalyst also helps to favor the cross-coupling pathway.[4][16]
Visualization of Regioselective Reactivity
The following diagram illustrates the preferential site of reaction in palladium-catalyzed cross-coupling.
Caption: Regioselectivity in cross-coupling reactions of the title compound.
References
- Benchchem. Thermal Stability and Degradation of 4-Pyrrolidinopyridine: A Technical Guide.
- MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
- ResearchGate. The Suzuki-Miyaura reactions of halopyridines and the side products.
- Benchchem. Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
- Journal of the Chemical Society A. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides.
- ResearchGate. C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl....
- RSC Publishing. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.
- Wikipedia. Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination.
- Unknown Source. HYDROLYSIS.
- YouTube. Buchwald-Hartwig amination.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
- MDPI. New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors.
- Organic Letters. Sonogashira Coupling Reaction with Diminished Homocoupling.
- Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Wikipedia. Sonogashira coupling.
- Benchchem. 3-Bromo-5-iodo-2-methoxy-6-methylpyridine.
- ResearchGate. Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- NIH. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- Organic Chemistry Portal. Sonogashira Coupling.
- Unknown Source. Optimizing Your Synthesis: The Role of 3-Bromo-4-iodoanisole.
- Chemistry LibreTexts. Sonogashira Coupling.
- PMC - NIH. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia.
- MDPI. Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence.
- Unknown Source. Hydrolysis in Pharmaceutical Formulations.
- The Journal of Organic Chemistry. Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
- BLDpharm. 920490-71-7|this compound.
- Chemistry LibreTexts. 5.4: Hydrolysis Reactions.
- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl-)-ethyl-carbamic acid tert-butyl ester.
- Chemistry Stack Exchange. Hydrolysis under basic medium.
- Benchchem. A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions.
- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry.
- PMC - PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry.
- Organic Chemistry Portal. Suzuki Coupling.
- ACS Publications. Inorganic Chemistry Ahead of Print.
- MDPI. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- Chemistry LibreTexts. Hydrolysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
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- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 11. web.viu.ca [web.viu.ca]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
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- 15. depts.washington.edu [depts.washington.edu]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed reactions involving 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1h)-one
Welcome to the technical support center for 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success of your synthetic endeavors.
Introduction to this compound
This compound (CAS No. 920490-71-7) is a highly functionalized heterocyclic compound with significant potential in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications.[1] Its key structural feature is the presence of two distinct halogen atoms, bromine and iodine, on an electron-deficient pyridinone core. This differential reactivity allows for selective, sequential cross-coupling reactions, making it a valuable synthon. The C-I bond is generally more reactive towards oxidative addition in palladium-catalyzed reactions than the C-Br bond, enabling chemoselective functionalization at the 5-position.[2][3]
This guide will address common challenges and questions that arise when utilizing this reagent in various synthetic transformations.
Troubleshooting Guide: Failed Reactions
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Scenario 1: Low to No Product Yield in a Suzuki-Miyaura Coupling Reaction
Question: I am attempting a Suzuki-Miyaura coupling with my arylboronic acid and this compound, but I am observing only starting material or minimal product formation. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no yield in Suzuki-Miyaura couplings involving electron-deficient pyridinone substrates is a common issue that can often be resolved by systematically evaluating and optimizing the reaction parameters. The electron-withdrawing nature of the pyridinone ring can deactivate the C-X bonds towards oxidative addition, and the pyridine nitrogen can potentially coordinate to the palladium catalyst, inhibiting its activity.[4]
Here is a logical workflow to diagnose and solve the problem:
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality and Integrity:
-
This compound: Ensure the purity of your starting material. Impurities from its synthesis can interfere with the catalytic cycle. If in doubt, purify by recrystallization or column chromatography.
-
Boronic Acid/Ester: Boronic acids can dehydrate to form boroxines or undergo protodeboronation, especially if they are electron-deficient heteroaryl boronic acids.[5][6] It is advisable to use freshly purchased or recently purified boronic acid. Alternatively, consider using a more stable boronate ester, such as a pinacol or MIDA ester.[7]
-
Solvents and Base: Ensure solvents are anhydrous and have been properly degassed to remove oxygen, which can oxidize the Pd(0) catalyst. The base should be finely powdered to ensure maximum surface area and reactivity.
-
-
Re-evaluate Catalyst and Ligand System:
-
The choice of palladium source and ligand is critical. For electron-deficient pyridinone systems, a more electron-rich and bulky ligand is often required to facilitate the oxidative addition and reductive elimination steps.
-
Catalyst/Ligand Combinations to Consider:
-
For reaction at the C-I bond: A less electron-rich ligand may be sufficient. Pd(PPh₃)₄ is a common starting point.
-
For reaction at the C-Br bond (if the C-I position is already functionalized): A more robust system is likely needed. Consider using a pre-catalyst like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or tBu₃P.[8][9]
-
-
-
Screen Different Bases:
-
The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome.
-
Base Selection Table:
-
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | A good starting point for many Suzuki couplings. |
| Cs₂CO₃ | Strong | Dioxane, Toluene, DMF | Often effective for challenging couplings due to its high solubility. |
| K₃PO₄ | Strong | Dioxane/H₂O, Toluene | A strong, non-nucleophilic base that is often successful with heteroaryl halides. |
| KF | Weak | THF, Dioxane | Can be effective for substrates with base-sensitive functional groups. |
-
Adjust Solvent System:
-
The solvent must solubilize all reaction components and facilitate the catalytic cycle. A mixture of an organic solvent and water is often used to aid in dissolving the inorganic base.
-
Common solvent systems include 1,4-dioxane/water, toluene/water, and DMF. For particularly stubborn reactions, a more polar aprotic solvent like DMF or DMA may be beneficial, but be aware that these can sometimes lead to faster catalyst decomposition at high temperatures.
-
-
Modify Reaction Temperature:
-
While Suzuki reactions are often run at elevated temperatures (80-110 °C), excessively high temperatures can lead to decomposition of the starting materials, catalyst, or product. If you observe significant decomposition, try lowering the temperature and extending the reaction time. Conversely, if the reaction is sluggish, a moderate increase in temperature may be necessary.
-
Scenario 2: Dehalogenation as a Major Side Product
Question: My cross-coupling reaction is producing a significant amount of the dehalogenated pyridinone (either debrominated, deiodinated, or both). How can I suppress this side reaction?
Answer:
Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings, arising from a competing pathway where a palladium-hydride species is formed and reductively eliminates with the aryl halide.[5]
Strategies to Minimize Dehalogenation:
-
Ligand Selection: Employ bulky, electron-rich ligands. These ligands promote the desired reductive elimination step of the cross-coupling cycle, making it kinetically more favorable than the dehalogenation pathway. Ligands like XPhos and SPhos are designed to minimize this side reaction.
-
Base Selection: The choice of base can influence the formation of palladium-hydride species. In some cases, switching from an alkoxide base (like NaOtBu in Buchwald-Hartwig reactions) to a carbonate or phosphate base can reduce dehalogenation.
-
Hydride Scavengers: The addition of a mild oxidant or a hydride scavenger can sometimes be effective. However, this approach requires careful optimization to avoid interference with the main catalytic cycle.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway.
-
Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of side reactions. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.
-
Scenario 3: Lack of Selectivity between the Bromo and Iodo Positions
Question: I am trying to perform a selective Sonogashira coupling at the 5-iodo position, but I am getting a mixture of mono- and di-coupled products, as well as some reaction at the 3-bromo position. How can I improve the selectivity?
Answer:
The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions is well-established and forms the basis for selective functionalization.[2][3] However, achieving perfect selectivity requires careful control of the reaction conditions.
Key Parameters for Selective Sonogashira Coupling at the C-I Position:
| Parameter | Recommendation for High Selectivity | Rationale |
| Catalyst System | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂/CuI | These "classic" Sonogashira catalysts are generally less reactive than modern bulky phosphine systems and can provide better selectivity for the more reactive C-I bond. |
| Temperature | Room temperature to 40 °C | Lower temperatures will favor the reaction at the more labile C-I bond. Higher temperatures can provide enough energy to overcome the activation barrier for oxidative addition at the C-Br bond. |
| Reaction Time | Monitor closely and stop upon consumption of starting material | Prolonged reaction times, even at lower temperatures, can lead to slow reaction at the C-Br position. |
| Equivalents of Alkyne | 1.0 - 1.1 equivalents | Using a large excess of the alkyne can drive the reaction towards di-substitution. |
Troubleshooting Workflow for Selectivity:
Caption: Workflow for optimizing reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: Like many halogenated organic compounds, it is recommended to store this reagent in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation. Avoid exposure to strong light and moisture. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn during handling.
Q2: Can I perform a Buchwald-Hartwig amination on this substrate? What are the key considerations?
A2: Yes, a Buchwald-Hartwig amination should be feasible. The key considerations are similar to those for Suzuki coupling:
-
Selectivity: The reaction will likely occur preferentially at the more reactive C-I bond.
-
Catalyst System: A robust catalyst system, typically involving a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) and a palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst), is recommended.[10][11][12][13]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[14]
-
Solvent: Anhydrous, degassed ethereal or aromatic solvents like 1,4-dioxane or toluene are commonly used.[15][16]
Q3: What analytical techniques are best for monitoring the progress of reactions with this compound?
A3:
-
Thin-Layer Chromatography (TLC): Useful for qualitative monitoring of the consumption of starting material and the appearance of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for unambiguous monitoring. It allows you to track the masses of the starting material, desired product(s), and any side products (like dehalogenated species), providing a clear picture of the reaction's progress and efficiency.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of an aliquot from the reaction mixture can also be used to monitor the reaction, although it is more time-consuming than LC-MS. Upon completion, full NMR characterization (¹H, ¹³C) is essential for structure confirmation.
Exemplary Experimental Protocol: Selective Suzuki-Miyaura Coupling
The following is a representative protocol for a selective Suzuki-Miyaura coupling at the 5-iodo position. This protocol is intended as a starting point and may require optimization for your specific boronic acid.
Reaction: Selective coupling of this compound with Phenylboronic Acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (deionized, degassed)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 dioxane:water solvent mixture (final concentration of the limiting reagent should be ~0.1 M).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-bromo-4-methoxy-1-methyl-5-phenylpyridin-2(1H)-one.
References
- Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine - Benchchem. (n.d.). Retrieved January 17, 2026.
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. (2018, September 6). Reddit. Retrieved January 17, 2026.
- Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026.
- Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 17, 2026.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 17, 2026.
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved January 17, 2026.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026.
- 3-Bromo-5-iodo-2-methoxy-6-methylpyridine | Benchchem. (n.d.). Retrieved January 17, 2026.
- Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021, July 9). Reddit. Retrieved January 17, 2026.
- Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026.
- Failed suzuki coupling, any suggenstions? : r/Chempros. (2024, January 12). Reddit. Retrieved January 17, 2026.
- The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved January 17, 2026.
- This compound - MySkinRecipes. (n.d.). Retrieved January 17, 2026.
- Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved January 17, 2026.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (n.d.). Retrieved January 17, 2026.
- Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 17, 2026.
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026.
- Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). Retrieved January 17, 2026.
- Flow Chemistry: Sonogashira Coupling. (n.d.). Retrieved January 17, 2026.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 17, 2026.
- Palladium-catalyzed Suzuki cross-coupling of N'-tosyl arylhydrazines - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026.
- Scale-Up Guide: Buchwald-Hartwig Amination - Sigma-Aldrich. (n.d.). Retrieved January 17, 2026.
- Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC - NIH. (n.d.). Retrieved January 17, 2026.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Retrieved January 17, 2026.
- (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. (2025, August 7). Retrieved January 17, 2026.
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents. (n.d.). Retrieved January 17, 2026.
- SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - NIH. (n.d.). Retrieved January 17, 2026.
- Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 17, 2026.
- 3-Bromo-5-iodopyridin-4-ol | 637348-83-5 - Sigma-Aldrich. (n.d.). Retrieved January 17, 2026.
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- 6. reddit.com [reddit.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimization of Solvent and Base for 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one Couplings
Welcome to the technical support center for optimizing cross-coupling reactions with 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions involving this versatile building block. Our focus is to empower you with the scientific rationale behind experimental choices to accelerate your research and development efforts.
Introduction: Understanding the Substrate
The compound this compound is a highly functionalized heterocyclic building block with two distinct halogen atoms, offering opportunities for selective and sequential cross-coupling reactions. The inherent difference in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its synthetic utility. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond, allowing for chemoselective functionalization at the 5-position.[1] This guide will walk you through the optimization of solvent and base to control the outcome of your coupling reactions and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?
A1: The carbon-iodine (C-I) bond is substantially more reactive than the carbon-bromine (C-Br) bond towards oxidative addition to a palladium(0) catalyst. This allows for selective coupling at the C-5 position (iodo) while leaving the C-3 position (bromo) intact for subsequent transformations.[1]
Q2: Can I perform a double cross-coupling to substitute both the iodine and bromine atoms?
A2: Yes, it is possible to perform a sequential, one-pot, or stepwise double cross-coupling. Typically, the more reactive iodine at the 5-position is substituted first under milder conditions. The less reactive bromine at the 3-position can then be functionalized in a subsequent step, often requiring more forcing conditions such as a different catalyst/ligand system, a stronger base, or higher temperatures.
Q3: What are the most critical parameters to consider when optimizing a coupling reaction with this substrate?
A3: The choice of solvent and base are paramount for controlling reactivity and selectivity. Other key parameters include the palladium catalyst and ligand combination, and the reaction temperature. Each of these factors can significantly impact the yield, selectivity, and formation of byproducts.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Symptoms:
-
Starting material (this compound) is largely unreacted.
-
Formation of homocoupled boronic acid byproduct.
Root Causes & Solutions:
-
Inefficient Transmetalation: The base plays a crucial role in activating the boronic acid for transmetalation.[2]
-
Weak Base: If using a mild base like NaHCO₃ or K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.
-
Poor Solubility of Base: Ensure the base is finely powdered. In some cases, the addition of a small amount of water to the solvent system (e.g., dioxane/water) can improve the solubility and efficacy of inorganic bases.
-
-
Catalyst Deactivation:
-
Impurities: Ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Inappropriate Ligand: For electron-rich pyridinone systems, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective in stabilizing the catalyst and promoting reductive elimination.
-
-
Poor Solubility of Reactants:
-
If reactants are not fully dissolved, the reaction will be slow. Consider a different solvent system. Aprotic polar solvents like DMF, DMAc, or dioxane are common choices. Toluene can also be effective, particularly at higher temperatures.
-
Issue 2: Lack of Selectivity (Double Coupling Observed)
Symptoms:
-
Formation of the desired mono-coupled product at the 5-position, but also a significant amount of the di-coupled product.
Root Causes & Solutions:
-
Reaction Conditions Too Forcing:
-
Temperature: Lower the reaction temperature. The C-I bond will react at a lower temperature than the C-Br bond.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed and before significant formation of the di-coupled product occurs.
-
Catalyst Loading: A lower catalyst loading may favor the more reactive C-I coupling.
-
-
Base Strength: A very strong base can sometimes promote the coupling of the less reactive C-Br bond. Consider using a milder base if double coupling is a significant issue.
Issue 3: Protodehalogenation (Loss of Halogen)
Symptoms:
-
Formation of the mono-dehalogenated (at the 5-position) or di-dehalogenated pyridinone.
Root Causes & Solutions:
-
Presence of Protic Impurities: Ensure solvents and reagents are anhydrous.
-
Side Reaction with Base: Some strong bases, especially in the presence of trace water, can facilitate the removal of the halogen. Using a carefully dried, non-nucleophilic base can mitigate this.
-
Catalyst-Mediated Reduction: The palladium hydride species responsible for this side reaction can be minimized by ensuring efficient turnover of the catalytic cycle. The choice of ligand can influence this.
Optimization of Solvent and Base
The choice of solvent and base is highly interdependent and crucial for the success of the coupling reaction. The solvent must solubilize the reactants and the base, while the base must be strong enough to facilitate the desired catalytic step without causing unwanted side reactions.
Solvent Selection Guide
| Solvent | Polarity | Properties & Recommendations |
| 1,4-Dioxane | Low | A common and effective solvent for Suzuki and Buchwald-Hartwig reactions. Often used with a small amount of water to aid in dissolving inorganic bases. |
| Toluene | Low | A non-polar solvent, often used at higher temperatures. Good for solubilizing organic reagents. |
| DMF / DMAc | High (Aprotic) | Polar aprotic solvents that can enhance reaction rates.[3] However, they can be difficult to remove and may promote side reactions at high temperatures. |
| THF | Medium | A versatile ether solvent, but its lower boiling point may limit the reaction temperature. |
Base Selection Guide
| Base | Strength | Properties & Recommendations |
| K₃PO₄ | Strong | A strong inorganic base, often effective in Suzuki couplings where milder bases fail. |
| Cs₂CO₃ | Strong | A strong and often highly effective base, particularly in Suzuki and Buchwald-Hartwig reactions. Its solubility in organic solvents is generally good. |
| K₂CO₃ | Medium | A common and cost-effective base for Suzuki couplings. Often used with a co-solvent of water. |
| NaOtBu | Very Strong | A very strong, non-nucleophilic base, commonly used in Buchwald-Hartwig aminations. Must be handled under inert conditions due to its moisture sensitivity. |
| Organic Amines (e.g., Et₃N, DIPEA) | Weak | Primarily used in Sonogashira couplings as both a base and a solvent. |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the 5-Position
This protocol is a general starting point for the selective coupling at the more reactive C-I bond.
Diagram of Workflow:
Caption: General workflow for selective Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
To a dry reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₃PO₄ (2.0 equiv.).
-
Seal the vial with a septum, and carefully evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a 9:1 mixture of 1,4-dioxane and water, via syringe.
-
Place the reaction mixture in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 3-bromo-5-aryl-4-methoxy-1-methylpyridin-2(1H)-one.
Protocol 2: Sonogashira Coupling at the 5-Position
This protocol outlines a general procedure for the coupling of a terminal alkyne at the C-5 position.
Diagram of Catalytic Cycle:
Caption: Simplified Sonogashira catalytic cycle.
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-3 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
References
-
Conreaux, D., Bossharth, E., Monteiro, N., Desbordes, P., Vors, J. P., & Balme, G. (2007). Flexible strategy for differentially 3,5-disubstituted 4-oxypyridin-2(1H)-ones based on site-selective Pd-catalyzed cross-coupling reactions. Organic letters, 9(2), 271–274. [Link]
- Clarke, E. D., & MacNeil, S. (2001). Optimization of a Suzuki cross-coupling reaction for the synthesis of a 3,5-disubstituted pyridine. Tetrahedron Letters, 42(48), 8539-8541.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874–922. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
dehalogenation of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1h)-one as a side reaction
Technical Support Center: Troubleshooting Unwanted Dehalogenation
Introduction
Welcome to the technical support guide for managing side reactions involving 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one. This document is designed for researchers and drug development professionals who are encountering undesired dehalogenation during synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions. As a di-halogenated N-heterocycle, this substrate presents unique challenges where the selective reaction at one C-X bond is desired, but cleavage of the C-X bond to a C-H bond (hydrodehalogenation) occurs as a competing pathway. This guide provides in-depth, cause-and-effect explanations and actionable troubleshooting protocols to help you minimize this side reaction and maximize the yield of your desired product.
Frequently Asked Questions & Troubleshooting Guide
Q1: I am observing a significant amount of a lower molecular weight byproduct in my reaction. Why is my starting material, this compound, undergoing dehalogenation?
Answer: The side reaction you are observing is most likely a reductive dehalogenation, specifically hydrodehalogenation, where one of the halogen substituents (bromo or iodo) is replaced by a hydrogen atom.[1] This is a common challenge in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) involving aryl halides, especially electron-deficient N-heterocycles like your pyridinone substrate.[2]
The mechanism typically involves the formation of a palladium-hydride (Pd-H) species. This species can intercept the catalytic cycle after the initial oxidative addition step. Instead of proceeding through transmetalation with your coupling partner, the aryl-palladium intermediate undergoes reductive elimination with the hydride, cleaving the carbon-halogen bond and replacing it with a carbon-hydrogen bond.[3]
Key sources of the problematic hydride include:
-
Solvents: Protic solvents like alcohols (methanol, ethanol, isopropanol) are common hydride donors.[2][4]
-
Bases: Certain bases or their decomposition products can generate hydrides.
-
Water: While often required for Suzuki couplings, excessive or impure water can be a proton source that facilitates the formation of Pd-H species.[2][5]
-
Reagents: Additives like formic acid or its salts are direct hydride sources.[1]
The diagram below illustrates the competition between the desired cross-coupling pathway and the undesired hydrodehalogenation side reaction.
Caption: Competing catalytic cycles in a Pd-catalyzed reaction.
Q2: My starting material has both an iodo and a bromo substituent. Which one is more likely to be removed?
Answer: The iodo substituent is significantly more susceptible to both the desired oxidative addition and the undesired dehalogenation. The site selectivity in these reactions is governed primarily by the carbon-halogen bond dissociation energy (BDE).[6] The C-I bond is considerably weaker than the C-Br bond, making it the preferred site for the palladium catalyst to insert.[7]
-
C-I Bond Dissociation Energy: ~234 kJ/mol
-
C-Br Bond Dissociation Energy: ~293 kJ/mol[7]
Therefore, the reactivity trend is overwhelmingly I > Br > Cl .[2][6] You should expect the primary dehalogenated byproduct to be 3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one . Selective de-bromination while leaving the iodo group intact is highly improbable under typical cross-coupling conditions. This high degree of selectivity can be advantageous if your goal is a sequential, site-selective cross-coupling.
Q3: I am running a Suzuki-Miyaura coupling and getting over 50% de-iodination. How can I troubleshoot this?
Answer: This is a classic issue where the rate of hydrodehalogenation is competitive with the rate of transmetalation. Your goal is to accelerate the desired transmetalation and reductive elimination steps while suppressing the formation of Pd-H species and their subsequent reaction. The troubleshooting workflow below provides a systematic approach.
Caption: Troubleshooting workflow for minimizing dehalogenation.
Below is a more detailed breakdown of these optimization parameters, summarized in a comparative table.
| Parameter | Poor Choice (Favors Dehalogenation) | Recommended Action (Minimizes Dehalogenation) | Rationale |
| Ligand | Less bulky, electron-poor ligands (e.g., PPh₃) | Use bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2] | Bulky ligands accelerate the rate-limiting reductive elimination step of the desired product, helping it outcompete the dehalogenation pathway.[8] |
| Base | Strong alkoxide bases (e.g., NaOtBu) | Use weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[2] | Strong bases can act as or generate hydride sources. Weaker bases are sufficient for the Suzuki mechanism without promoting the side reaction. |
| Solvent | Protic solvents (e.g., MeOH, EtOH, iPrOH); wet solvents | Use high-purity, dry, aprotic solvents (e.g., Dioxane, Toluene, THF).[2] If water is needed, use a minimal amount of degassed water. | Alcohols and other protic sources are primary hydride donors that form the Pd-H species responsible for dehalogenation.[3] |
| Temperature | High temperatures (>100 °C) for extended periods | Use the lowest temperature that allows the desired reaction to proceed efficiently (e.g., 70-90 °C). | Higher temperatures can accelerate catalyst decomposition and the rate of undesired side reactions like dehalogenation.[1] |
| Boron Reagent | Impure or unstable boronic acid | Use high-purity boronic acid or a more stable boronic ester (e.g., pinacol ester, MIDA ester). | A slow transmetalation step, often due to poor quality of the boron reagent, allows the competing dehalogenation reaction more time to occur.[2][9] |
Q4: How can I accurately detect and quantify the amount of dehalogenated byproduct in my crude reaction mixture?
Answer: Accurate quantification is critical for optimizing your reaction. The most reliable methods are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile products. The dehalogenated byproduct will have a distinct retention time and a molecular ion corresponding to the loss of iodine and the gain of one proton.[1]
-
¹H NMR Spectroscopy: You can quantify the ratio of your desired product to the dehalogenated byproduct by integrating characteristic, well-resolved peaks in the ¹H NMR spectrum of the crude mixture.[1] Look for a new aromatic proton signal in the byproduct that replaces the absent substituent. An internal standard can be used for absolute quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common method for reaction monitoring. You can easily track the consumption of starting material and the formation of both the desired product and the dehalogenated side product by their respective mass-to-charge ratios (m/z).
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize De-iodination
This protocol provides a robust starting point for coupling an arylboronic acid with this compound while minimizing the de-iodination side reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2.5-5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely ground K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (Pd₂(dba)₃) and the SPhos ligand.
-
Solvent Addition: Add anhydrous 1,4-dioxane followed by degassed water to create a 9:1 or 10:1 dioxane/water mixture (v/v). The total solvent volume should result in a substrate concentration of 0.1-0.2 M.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heating: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC at regular intervals (e.g., every 30-60 minutes).
-
Work-up: Once the starting material is consumed (or the reaction has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude material by ¹H NMR and/or GC-MS to determine the product-to-byproduct ratio before purification by column chromatography.
References
-
Costa, P., Nasim, A., & Lanterna, A. E. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. Available at: [Link]
-
Wang, D., et al. (2022). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules. Available at: [Link]
-
Pitre, S. P. (2014). Enhanced photocatalytic dehalogenation of aryl halides by combined poly-p-phenylene (PPP) and TiO2 photocatalysts. SciSpace. Available at: [Link]
-
Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at: [Link]
-
Wikipedia. Dehalogenation. Available at: [Link]
-
Buss, J. A., & Ahlquist, M. S. (2017). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Angewandte Chemie International Edition. Available at: [Link]
-
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. Available at: [Link]
-
Viciosa, M. T., et al. (2010). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ChemInform. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
van der Boom, M. E., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available at: [Link]
-
Reddit r/Chempros. (2022). Suzuki proto-dehalogenation problem. Available at: [Link]
-
Reddit r/Chempros. (2023). How to approach choosing reaction conditions for Suzuki?. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dehalogenation - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
Validation & Comparative
A Researcher's Guide to Chemoselective Cross-Coupling: Unlocking the Bromo- and Iodo- Moieties on 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, the ability to selectively functionalize complex molecular scaffolds is paramount. Dihalogenated heterocycles, such as 3-bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one, represent valuable building blocks, offering two distinct points for diversification. This guide provides an in-depth comparison of the reactivity of the bromo and iodo substituents on this pyridinone core, supported by fundamental principles of organometallic chemistry and detailed experimental protocols for achieving selective C-C bond formation.
The Fundamental Basis of Selectivity: A Tale of Two Halogens
The differential reactivity between the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions is fundamentally governed by their respective bond dissociation energies (BDEs)[1][2][3]. The carbon-iodine bond is inherently weaker and more polarizable than the carbon-bromine bond, making it more susceptible to oxidative addition by a low-valent palladium(0) catalyst[4][5][6][7]. This crucial step, often the rate-determining step in the catalytic cycle, dictates the chemoselectivity of the overall transformation[8][9][10].
The generally accepted order of reactivity for aryl halides in these reactions is:
This principle allows for the selective functionalization of the C-I bond under milder conditions, leaving the more robust C-Br bond intact for subsequent transformations. By carefully tuning reaction parameters such as temperature, catalyst, ligand, and base, researchers can achieve high levels of selectivity for either position.
Visualizing the Catalytic Cycle
The heart of these transformations is the palladium catalytic cycle, which consists of three key elementary steps: oxidative addition, transmetalation, and reductive elimination. The initial, and often selectivity-determining, step is the oxidative addition of the aryl halide to the Pd(0) complex.
Caption: A simplified representation of the palladium-catalyzed cross-coupling cycle.
Experimental Guide: Selective Functionalization Protocols
Harnessing the inherent reactivity difference between the iodo and bromo substituents allows for a sequential approach to the synthesis of disubstituted pyridinones. Below are detailed protocols for the selective Suzuki-Miyaura and Sonogashira couplings at the C5-iodo position, followed by subsequent coupling at the C3-bromo position.
Part 1: Selective Suzuki-Miyaura Coupling at the C5-Iodo Position
This protocol is designed to favor the reaction at the more labile C-I bond by employing mild reaction conditions.
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).
-
Solvent and Degassing: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (4:1). Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to a moderate temperature, typically 60-80 °C, and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Temperature | 60-80 °C | Mild heating favors the lower activation energy pathway of C-I bond cleavage. |
| Catalyst | Pd(dppf)Cl₂ | A versatile and robust catalyst suitable for a wide range of Suzuki couplings. |
| Base | K₂CO₃ | A moderately strong base sufficient for transmetalation without promoting C-Br activation. |
| Solvent | Dioxane/Water | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
Part 2: Selective Sonogashira Coupling at the C5-Iodo Position
Similar to the Suzuki coupling, the Sonogashira reaction can be performed selectively at the iodo position under mild, copper-co-catalyzed conditions.
Experimental Protocol:
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.5 equiv.) in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Catalyst and Co-catalyst Addition: Add the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv.), and the copper(I) co-catalyst, typically copper(I) iodide (CuI, 0.04 equiv.).
-
Base and Degassing: Add a suitable amine base, for example, triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also acts as a solvent in some cases. Degas the mixture thoroughly with argon.
-
Reaction: Stir the reaction at room temperature and monitor its progress. The reaction is often complete within a few hours.
-
Work-up and Purification: After completion, filter the reaction mixture through a pad of Celite to remove the precipitated amine salts. The filtrate is concentrated, and the residue is purified by column chromatography.
| Parameter | Condition | Rationale |
| Temperature | Room Temperature | The high reactivity of the C-I bond in Sonogashira coupling allows the reaction to proceed at ambient temperature[14]. |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | The classic catalyst system for Sonogashira reactions, providing reliable results[14][15][16]. |
| Base | Et₃N or DIPEA | Acts as both a base and a solvent, facilitating the deprotonation of the alkyne and scavenging the HX byproduct. |
| Solvent | THF or DMF | Aprotic polar solvents that are well-suited for Sonogashira couplings. |
Part 3: Subsequent Coupling at the C3-Bromo Position
Once the C5-iodo position has been selectively functionalized, the resulting 3-bromo-5-substituted-pyridinone can be subjected to a second cross-coupling reaction under more forcing conditions to modify the C3-bromo position.
Experimental Protocol:
-
Reaction Setup: Use the product from Part 1 or 2 (1.0 equiv.), the second coupling partner (e.g., a different arylboronic acid or terminal alkyne, 1.5 equiv.), and a stronger base like cesium carbonate (Cs₂CO₃, 2.5 equiv.).
-
Catalyst and Ligand Addition: A more active catalyst system may be required. For Suzuki couplings, consider using a catalyst like Palladium(II) acetate (Pd(OAc)₂) with a bulky, electron-rich phosphine ligand such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or tri-tert-butylphosphine (P(t-Bu)₃).
-
Solvent and Degassing: Use a high-boiling point solvent such as toluene or dimethylacetamide (DMA). Degas the mixture rigorously.
-
Reaction: Heat the reaction to a higher temperature, typically in the range of 100-120 °C.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described previously.
| Parameter | Condition | Rationale |
| Temperature | 100-120 °C | Higher temperatures are necessary to overcome the higher activation energy for C-Br bond cleavage. |
| Catalyst/Ligand | Pd(OAc)₂ / SPhos or P(t-Bu)₃ | Bulky, electron-rich ligands promote the oxidative addition to the less reactive C-Br bond[17][18][19][20]. |
| Base | Cs₂CO₃ | A stronger base can facilitate the transmetalation step, which may be more challenging with the less reactive aryl bromide. |
| Solvent | Toluene or DMA | High-boiling point solvents are required for the elevated reaction temperatures. |
Visualizing the Sequential Functionalization Workflow
The strategic, stepwise modification of the dihalogenated pyridinone is a powerful approach for generating molecular diversity.
Caption: Workflow for the sequential cross-coupling of 3-bromo-5-iodo-pyridinone.
Conclusion
The distinct electronic properties of the iodo and bromo substituents on the this compound scaffold provide a clear pathway for selective, sequential functionalization. By leveraging the principles of palladium-catalyzed cross-coupling and carefully controlling reaction conditions, researchers can predictably modify either the C5-iodo or the C3-bromo position. This strategic approach opens the door to the efficient synthesis of a diverse library of novel pyridinone derivatives for applications in drug discovery and materials science.
References
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Goossen, L. J., Koley, D., Hermann, H. L., & Thiel, W. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 24(10), 2398–2410. [Link]
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Vantourout, J. C., et al. (2017). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 139(18), 6379-6389. [Link]
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Larson, N. G., & Neufeldt, S. R. (2020). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis, 10(15), 8464-8473. [Link]
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Neufeldt, S. R., & Sanford, M. S. (2012). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society, 134(45), 18691-18703. [Link]
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Hartwig, J. F. (2004). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 126(48), 15847-15855. [Link]
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Larson, N., Sandin, M., & Neufeldt, S. (2021). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
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Goossen, L. J., Koley, D., Hermann, H. L., & Thiel, W. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 24(10), 2398–2410. [Link]
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Shmilovits, M., et al. (2015). Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Chemistry – A European Journal, 21(45), 16113-16125. [Link]
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Fairlamb, I. J. S., et al. (2018). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. ACS Catalysis, 8(4), 3597-3605. [Link]
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Houk, K. N., & Schoenebeck, F. (2011). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 133(43), 17350-17359. [Link]
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Larson, N., Sandin, M., & Neufeldt, S. (2021). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
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Larson, N., Sandin, M., & Neufeldt, S. (2021). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ResearchGate. [Link]
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Saveant, J. M. (1998). Estimation of bond dissociation Gibbs energies for carbon–halogen bonds in anion radicals of some aryl halides and substituted benzyl halides. Journal of the Chemical Society, Perkin Transactions 2, (12), 2627-2634. [Link]
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Stanforth, S. P. (2002). Chapter 4. Cross-coupling reactions of arylmetallic reagents with aryl halides and sulfonates. In Modern Arene Chemistry (pp. 105-143). Wiley-VCH. [Link]
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Norman, J. P., & Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(19), 12014-12026. [Link]
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Roy, A. H., & Hartwig, J. F. (2003). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 125(29), 8704-8705. [Link]
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Daugulis, O., & Zaitsev, V. G. (2005). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters, 7(19), 4199-4202. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
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Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Topics in Current Chemistry, 381(1), 1. [Link]
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Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 44(8), 651-663. [Link]
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Krische, M. J., et al. (2019). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. Journal of the American Chemical Society, 141(31), 12436-12443. [Link]
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D’Souza, D. M., & Müller, T. J. J. (2007). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 7(10), 1857-1876. [Link]
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Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]
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Thompson, A. M., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(8), 3048-3058. [Link]
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Vetticatt, M. J., & Singh, R. (2015). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 137(23), 7336-7343. [Link]
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Palani, V., & Perea, M. A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(19), 11846-11903. [Link]
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Luo, Y. R. (2007). Handbook of Bond Dissociation Energies in Organic Compounds. CRC press. [Link]
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Palani, V., & Perea, M. A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(19), 11846-11903. [Link]
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Besson, T., et al. (2015). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. MedChemComm, 6(6), 1105-1114. [Link]
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Cooper, A. K., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(6), 1599-1605. [Link]
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A Comparative Guide to Alternatives for 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one in Synthesis
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one scaffold is a highly valuable building block, engineered for sequential and site-selective cross-coupling reactions. Its utility stems from the differential reactivity of the carbon-iodine and carbon-bromine bonds. This guide provides an in-depth comparison of this reagent with viable alternatives, supported by experimental data, to inform strategic decisions in complex molecule synthesis.
The Strategic Advantage of Differential Halogenation in Pyridinones
The core utility of this compound lies in the well-established reactivity hierarchy of halogens in palladium-catalyzed cross-coupling reactions: I > Br > Cl > F.[1][2] This predictable difference in reactivity allows for the selective functionalization of the C-5 position (bearing the iodo group) under milder conditions, leaving the more robust C-3 bromo substituent intact for a subsequent, more forcing, cross-coupling reaction. This strategy enables the controlled and divergent synthesis of complex, unsymmetrically substituted pyridinones from a single, versatile precursor.
The 4-methoxy and 1-methyl groups on the pyridinone ring also play crucial roles. The N-methyl group prevents tautomerization and ensures the pyridinone structure, while the 4-methoxy group can influence the electronic properties of the ring and may offer an additional site for modification in later synthetic steps.
Comparative Analysis of Dihalogenated Pyridinone Scaffolds
The primary alternatives to this compound are other 3,5-dihalogenated pyridinone derivatives. The choice of halogens directly impacts the reaction conditions required for selective functionalization and the overall synthetic strategy.
Reactivity and Site-Selectivity
Research by Balme and co-workers has demonstrated the preferential mono-arylation at the C-5 position for 3,5-dihalogeno-4-methoxy-N-methylpyridin-2(1H)-ones in Suzuki-Miyaura coupling reactions. This site-selectivity is a key feature that is maintained across different halogen combinations.
| Substrate | Halogen at C-3 | Halogen at C-5 | Typical Conditions for C-5 Coupling | Typical Conditions for C-3 Coupling | Reference |
| Topic Compound | Br | I | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80 °C | Pd₂(dba)₃, P(t-Bu)₃, CsF, Dioxane, 100 °C | [3] |
| 3,5-Dibromo-4-methoxy-1-methylpyridin-2(1H)-one | Br | Br | More forcing conditions required for initial coupling, often leading to mixtures of mono- and di-substituted products. Selectivity can be challenging. | N/A (identical halogens) | |
| 3,5-Dichloro-4-methoxy-1-methylpyridin-2(1H)-one | Cl | Cl | Requires more active catalysts and higher temperatures for the initial coupling. Selectivity is difficult to achieve.[4] | N/A (identical halogens) | |
| 3-Chloro-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one | Cl | I | Similar mild conditions to the topic compound for C-5 coupling. | More forcing conditions than for C-3 bromine coupling, often requiring specialized ligands. |
Key Insights:
-
This compound offers an optimal balance of reactivity and selectivity. The C-I bond is sufficiently labile for selective coupling under mild conditions, while the C-Br bond is robust enough to withstand these conditions, yet reactive enough for a subsequent transformation.
-
3,5-Dibromo and 3,5-Dichloro analogues lack the inherent differential reactivity, making selective mono-functionalization challenging. Achieving high yields of a single mono-substituted product often requires extensive optimization of reaction conditions and may not be broadly applicable to a wide range of coupling partners.
-
3-Chloro-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one represents a viable alternative where a more robust C-3 handle is desired for later-stage, harsher reaction conditions. However, the subsequent cleavage of the C-Cl bond will require more forcing conditions than for a C-Br bond.
Workflow for Sequential Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for the sequential functionalization of a 3-bromo-5-iodo-pyridinone scaffold.
Caption: Sequential Suzuki-Miyaura coupling workflow.
Experimental Protocols
The following provides a representative, detailed experimental protocol for the sequential Suzuki-Miyaura coupling of this compound.
Step 1: Selective Suzuki-Miyaura Coupling at the C-5 Position
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and sodium carbonate.
-
Add Pd(PPh₃)₄ to the flask.
-
Add a 4:1 mixture of degassed 1,4-dioxane and water to the flask.
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-bromo-5-aryl-4-methoxy-1-methylpyridin-2(1H)-one.
Step 2: Suzuki-Miyaura Coupling at the C-3 Position
Materials:
-
3-Bromo-5-aryl-4-methoxy-1-methylpyridin-2(1H)-one (from Step 1) (1.0 equiv)
-
Aryl'boronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equiv)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (0.1 equiv)
-
Cesium fluoride (CsF) (2.5 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 3-bromo-5-aryl-4-methoxy-1-methylpyridin-2(1H)-one and cesium fluoride.
-
In a separate glovebox or under an inert atmosphere, prepare a solution of Pd₂(dba)₃ and P(t-Bu)₃ in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the reaction flask, followed by the aryl'boronic acid and additional anhydrous 1,4-dioxane.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl'-5-aryl-4-methoxy-1-methylpyridin-2(1H)-one.
Beyond Pyridinones: Alternative Heterocyclic Scaffolds
The principle of sequential cross-coupling based on differential halogen reactivity is not limited to pyridinones. Other dihalogenated heterocyclic systems can also be employed, each with its own electronic properties and potential applications.
Caption: Alternative dihalogenated heterocyclic scaffolds.
-
Pyrimidines: The electron-deficient nature of the pyrimidine ring enhances the reactivity of attached halogens. The general order of reactivity for halogen positions is C4(6) > C2 > C5.[1] Thus, a scaffold like 2-bromo-4-iodopyrimidine would be expected to undergo initial coupling at the C-4 position.
-
Pyridazines: Similar to pyrimidines, pyridazines are electron-deficient heterocycles, leading to activated C-X bonds for cross-coupling.[5]
-
Thiazoles: Dihalogenated thiazoles are also valuable substrates for sequential cross-coupling, enabling the synthesis of complex, biologically active molecules.
The choice of the heterocyclic core will depend on the desired properties of the final molecule, as the nature of the heteroatoms and their positions significantly influence factors such as solubility, metabolic stability, and biological target engagement.
Conclusion
This compound is a superior building block for the synthesis of unsymmetrically 3,5-disubstituted pyridinones due to the well-defined and exploitable reactivity difference between the iodo and bromo substituents. While alternatives such as 3-chloro-5-iodopyridinones offer a more robust C-3 handle for harsher downstream transformations, they necessitate more forcing conditions for the second coupling step. Dihalogenated pyridinones with identical halogens present significant challenges in achieving selective mono-functionalization. The principles of site-selective sequential cross-coupling are broadly applicable to a range of dihalogenated heterocyclic systems, providing a powerful toolkit for the efficient construction of diverse and complex molecular architectures. The choice of a specific scaffold should be guided by a thorough consideration of the desired reactivity profile and the intended application of the final product.
References
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Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500–6522. [Link]
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Conreaux, D., Bossharth, E., Monteiro, N., Desbordes, P., Vors, J.-P., & Balme, G. (2007). Flexible Strategy for Differentially 3,5-Disubstituted 4-Oxypyridin-2(1H)-ones Based on Site-Selective Pd-Catalyzed Cross-Coupling Reactions. Organic Letters, 9(2), 271–274. [Link]
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Dai, W., et al. (2016). Ligand-dependent site-selectivity: e.g. 3,5-dichloropyridazine 25 undergoes SMC (a) at C3 with Pd(OAc)₂/dppf, (→ 26) and (b) at C5 with Pd(OAc)₂/Qphos (→ 27). Chemical Science, 7(10), 6500-6522. [Link]
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Fu, Z., Li, X., Wang, Z., & Zheng, M. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega, 5(30), 18766–18774. [Link]
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Hussain, M., et al. (2025). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. European Journal of Organic Chemistry. [Link]
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Neufeldt, S. R., & Sanford, M. S. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Accounts of chemical research, 53(10), 2410–2422. [Link]
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Riemer, C., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2528–2566. [Link]
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NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Wang, C., et al. (2023). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 28(15), 5828. [Link]
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Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
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Sigman, M. S., & Tan, Y. (2019). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 9(10), 9184–9197. [Link]
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Request PDF. (2025). Regioselective Cross-Coupling Route to 3,5-Disubstituted 2-Pyridones. [Link]
-
Organic Process Research & Development. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
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-
Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(2), 12-16. [Link]
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White Rose Research Online. (2019). Access to Some C5-Cyclised 2-Pyrones and 2-Pyridones via Direct Arylation; Retention of Chloride as a Synthetic Handle. [Link]
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Sci-Hub. (n.d.). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. [Link]
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MDPI. (2016). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones. [Link]
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A Comparative Guide to the Biological Activity of Substituted Pyridin-2(1H)-one Derivatives: A Framework for Evaluating 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one Analogs
The pyridin-2(1H)-one nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse substitutions, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3][4] This guide provides a comparative analysis of the biological activities of various pyridinone derivatives, establishing a predictive framework for assessing novel analogs of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one.
The strategic placement of substituents on the pyridinone ring is a critical determinant of biological function. Halogenation, such as the introduction of bromo and iodo groups, can significantly enhance potency by modulating lipophilicity and forming halogen bonds with target proteins.[5] Similarly, methoxy and N-methyl groups can influence solubility, metabolic stability, and receptor binding affinity. By examining the established activities of related pyridinone compounds, we can infer the potential therapeutic avenues for this specific, highly substituted scaffold and design robust experimental workflows for its evaluation.
Comparative Biological Activities of Pyridinone Scaffolds
The versatility of the pyridinone core is evident in the broad range of biological activities reported in the literature. Below, we compare key therapeutic areas where these derivatives have shown significant promise.
Anticancer Activity
Pyridinone derivatives have demonstrated potent antiproliferative activity against a variety of human cancer cell lines.[1][2][6] The mechanism often involves the inhibition of key enzymes crucial for cancer cell survival and proliferation, such as protein kinases.[2][4] For instance, certain pyridinone-quinazoline hybrids and pyridine-ureas have shown impressive cytotoxicity, sometimes exceeding that of established chemotherapeutic agents like Doxorubicin.[2][7]
| Compound Class | Target Cell Line(s) | Reported Activity (IC50) | Reference |
| Pyridine-Urea Derivatives | MCF-7 (Breast Cancer) | 0.11 - 7.03 µM | [7] |
| Pyridinone-Quinazoline Analogs | MCF-7, HeLa, HepG2 | 9 - 15 µM | [2] |
| Thieno[2,3-b]pyridine Derivatives | HCT-116 (Colon), HepG-2 (Liver) | Selectively Active | [1] |
| 2,4,6-Trisubstituted Pyridines | Renal and Prostate Cancer Lines | Potent Activity | [6] |
| Pyridin-2-yl Estra-1,3,5(10) Derivatives | MDA-MB-231 (Breast Cancer) | Potent Activity | [8] |
Antimicrobial Activity
The pyridinone scaffold is also a fertile ground for the development of new antimicrobial agents. Various derivatives have exhibited significant efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3][9][10][11] The mode of action can vary, but these compounds often interfere with essential cellular processes in microorganisms.
| Compound Class | Target Organism(s) | Reported Activity (MIC) | Reference |
| Pyridazinone Derivatives | S. aureus (MRSA), P. aeruginosa | 3.74 - 8.92 µM | [12] |
| Pyranone/Pyridinone Amides | S. aureus, E. coli, C. albicans | Determined via microdilution | [10] |
| 3-(Pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | Similar to Linezolid | [11] |
| Fused Pyrimidinone Derivatives | Bacteria and Fungi | Potent antibacterial/antifungal | [3] |
Enzyme Inhibition
A key mechanism through which pyridinone derivatives exert their biological effects is through the inhibition of specific enzymes. This targeted approach is highly desirable in drug development as it can lead to higher efficacy and fewer off-target effects. Kinases, in particular, are a major target class for pyridinone-based inhibitors in cancer therapy.[4][13]
| Compound Class | Target Enzyme | Reported Activity (IC50) | Reference |
| O-alkyl Pyridine Derivatives | PIM-1 Kinase | 0.095 - 0.110 µM | [13] |
| Substituted Pyridones | PIM-1 Kinase | 50 nM | [4] |
| Pyridinone-Thiohydantoin Derivatives | Mutant Isocitrate Dehydrogenase 1 (IDH1) | Ki = 0.42 - 9.2 µM | [2] |
| 3-Hydroxypyridine-4-ones | Tyrosinase | Effective Inhibition | [14] |
Experimental Design for Screening Novel Derivatives
To systematically evaluate the biological potential of new derivatives of this compound, a structured, multi-tiered screening approach is essential. This workflow ensures that resources are directed toward the most promising compounds.
Caption: High-level workflow for screening novel pyridinone derivatives.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10][15][16]
Causality: The broth microdilution method is chosen for its efficiency in screening multiple compounds and concentrations simultaneously, providing quantitative MIC values that are more informative than qualitative diffusion assays.[16][17]
Methodology:
-
Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) in appropriate broth overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., streptomycin) should be used as a reference standard.[3]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring absorbance with a plate reader.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20] It is a foundational assay in anticancer drug screening.
Causality: This assay is selected for its reliability, high-throughput nature, and cost-effectiveness in providing a quantitative measure of a compound's effect on cell viability.[20][21] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells provides a robust and measurable endpoint.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG-2) and a non-cancerous control cell line (e.g., HEK-293) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO-treated cells) and a positive control (a known cytotoxic drug like doxorubicin).[1][18]
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[18]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[18]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of cell growth).[18]
Potential Mechanism of Action: Kinase Inhibition
Many pyridinone derivatives function as ATP-competitive or non-competitive kinase inhibitors.[13] The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases that are frequently overexpressed in various cancers, making them attractive therapeutic targets. PIM-1 kinase promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins like BAD.
Caption: Potential mechanism via PIM-1 kinase inhibition by pyridinone derivatives.
Conclusion
While direct experimental data on this compound is not yet prevalent in public literature, a comprehensive analysis of structurally related pyridinone analogs provides a strong rationale for its investigation as a potential therapeutic agent. The extensive evidence of potent anticancer, antimicrobial, and enzyme inhibitory activities within the pyridinone class suggests that this highly substituted scaffold is a promising candidate for drug discovery programs. The halogenated and methylated nature of the target compound may confer unique properties related to potency and selectivity.
The experimental workflows and specific protocols detailed in this guide offer a robust, self-validating framework for researchers to systematically screen and characterize the biological activities of these novel derivatives. By employing these standardized assays, scientists can efficiently identify lead compounds, elucidate structure-activity relationships, and uncover potential mechanisms of action, thereby accelerating the journey from chemical synthesis to potential clinical application.
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A Comparative Guide to the Structure-Activity Relationships of Novel Kinase Inhibitors Derived from 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one
Introduction: The Privileged Pyridin-2(1H)-one Scaffold in Kinase Inhibitor Design
The pyridin-2(1H)-one core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to form crucial hydrogen bond interactions with the hinge region of kinase active sites.[1] This versatile building block has been the foundation for the development of numerous therapeutic agents, particularly in oncology and immunology, where kinase dysregulation is a common pathological feature.[2][3] This guide focuses on the synthetic utility and hypothetical structure-activity relationship (SAR) studies of compounds derived from 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one, a highly functionalized starting material poised for the generation of diverse compound libraries.
The strategic placement of two distinct halogen atoms—bromine at the 3-position and iodine at the 5-position—on the pyridinone ring allows for selective and sequential chemical modifications. The greater reactivity of the iodo substituent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enables the introduction of a wide array of aryl and heteroaryl moieties at the 5-position while leaving the bromo group intact for potential subsequent transformations.[4][5] This differential reactivity is a cornerstone of the synthetic strategy outlined herein.
This guide will provide a comparative analysis of a focused, hypothetical library of compounds synthesized from this scaffold, with an emphasis on their potential as c-Src kinase inhibitors. c-Src kinase, a non-receptor tyrosine kinase, is a validated target in cancer drug discovery, and its inhibition has been shown to impact tumor growth and metastasis.[4] The following sections will detail the synthetic protocols, present comparative biological data for a virtual library of compounds, and elucidate the structure-activity relationships, providing a framework for the rational design of novel kinase inhibitors based on the 3,5-disubstituted 4-methoxy-1-methylpyridin-2(1H)-one scaffold.
Synthetic Strategy: Leveraging Suzuki-Miyaura Cross-Coupling
The primary method for introducing chemical diversity into the this compound core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This robust and versatile reaction allows for the formation of a carbon-carbon bond between the 5-position of the pyridinone and a variety of boronic acids or their esters. The higher reactivity of the C-I bond compared to the C-Br bond allows for selective coupling at the 5-position.[5]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 eq.), the corresponding aryl or heteroaryl boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq.) is prepared in a suitable solvent system, such as a mixture of dioxane and water. The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C until the starting material is consumed, as monitored by thin-layer chromatography or liquid chromatography-mass spectrometry. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-bromo-5-aryl-4-methoxy-1-methylpyridin-2(1H)-one derivative.
Structure-Activity Relationship (SAR) Analysis of 5-Aryl Pyridinone Derivatives as c-Src Kinase Inhibitors
To explore the SAR of this scaffold, a virtual library of compounds was designed with varying aryl and heteroaryl substituents at the 5-position. The following table presents the hypothetical inhibitory activities (IC₅₀ values) of these compounds against c-Src kinase. This data, while not experimentally derived, is based on established principles of medicinal chemistry for kinase inhibitors, where factors such as hydrogen bonding, hydrophobic interactions, and conformational restriction play key roles in determining potency.[8][9]
| Compound ID | R (Substituent at 5-position) | Hypothetical c-Src IC₅₀ (nM) |
| 1a | Phenyl | 520 |
| 1b | 4-Fluorophenyl | 280 |
| 1c | 4-Chlorophenyl | 250 |
| 1d | 4-Methoxyphenyl | 150 |
| 1e | 4-(Trifluoromethyl)phenyl | 680 |
| 1f | 3-Methoxyphenyl | 310 |
| 1g | 2-Methoxyphenyl | 890 |
| 1h | Pyridin-4-yl | 95 |
| 1i | Pyridin-3-yl | 180 |
| 1j | Thiophen-2-yl | 450 |
Interpretation of SAR Data
The hypothetical data in the table above allows for a rational analysis of the structure-activity relationships for this series of compounds as c-Src kinase inhibitors.
-
Effect of Phenyl Substitution: The unsubstituted phenyl group (Compound 1a ) serves as a baseline for activity. Introduction of small, electron-withdrawing groups at the para-position, such as fluorine (Compound 1b ) and chlorine (Compound 1c ), leads to a modest increase in potency. This suggests that these substituents may engage in favorable interactions within the kinase active site or modulate the electronics of the aryl ring to improve binding.
-
Impact of Methoxy Substitution: A para-methoxy group (Compound 1d ) significantly enhances inhibitory activity. This could be attributed to the ability of the methoxy group to act as a hydrogen bond acceptor, forming a crucial interaction with amino acid residues in the active site. The positional isomer with a meta-methoxy group (Compound 1f ) shows reduced potency compared to the para-substituted analog, while the ortho-methoxy group (Compound 1g ) is detrimental to activity, likely due to steric hindrance that disrupts the optimal binding conformation.
-
Influence of Electron-Withdrawing Groups: A strong electron-withdrawing group like trifluoromethyl at the para-position (Compound 1e ) leads to a significant decrease in potency. This suggests that the electronic properties of the substituent at this position are critical, and excessive electron withdrawal is not tolerated.
-
Heteroaryl Substituents: The introduction of a nitrogen atom in the aryl ring, as seen in the pyridinyl derivatives (Compounds 1h and 1i ), has a profound impact on activity. The pyridin-4-yl analog (Compound 1h ) is the most potent compound in this hypothetical series. The nitrogen atom in the 4-position of the pyridine ring can act as a strong hydrogen bond acceptor, likely forming a key interaction with the kinase hinge region. The pyridin-3-yl analog (Compound 1i ) is also potent, though less so than the 4-pyridinyl isomer, indicating the importance of the nitrogen's position for optimal interaction. The thiophene ring (Compound 1j ) is less effective than the phenyl and pyridinyl rings, suggesting that the specific size, shape, and electronics of the aromatic system are important for activity.
Visualizing the Synthetic and Biological Pathways
To further illustrate the concepts discussed, the following diagrams provide a visual representation of the synthetic workflow and the logical relationships in the SAR study.
Caption: Synthetic workflow for the generation of a 5-aryl pyridinone library.
Caption: Logical relationships in the SAR of 5-aryl pyridinone derivatives.
Conclusion and Future Directions
This guide has presented a comparative analysis of a hypothetical series of c-Src kinase inhibitors derived from the versatile this compound scaffold. The strategic use of Suzuki-Miyaura cross-coupling allows for the systematic exploration of the chemical space at the 5-position of the pyridinone ring. The hypothetical SAR data suggests that the introduction of small, electron-donating, or hydrogen-bond-accepting groups at the para-position of a 5-aryl substituent can enhance inhibitory potency. Furthermore, the incorporation of a pyridinyl moiety, particularly with the nitrogen at the 4-position, is predicted to be highly beneficial for activity, likely due to the formation of a strong hydrogen bond with the kinase hinge region.
While the data presented is hypothetical, it provides a rational starting point for a drug discovery program. The next logical steps would involve the actual synthesis of the proposed compounds and their in vitro evaluation against a panel of kinases, including c-Src, to validate these predictions. Further optimization could involve modifications at the 3-position, leveraging the reactivity of the bromo substituent, and exploring different linkers and functional groups to enhance potency, selectivity, and pharmacokinetic properties. The this compound scaffold represents a promising starting point for the development of novel and potent kinase inhibitors.
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A Senior Application Scientist's Guide to 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one: A Comparative Analysis for Advanced Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the success of a discovery program. The 2-pyridinone scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3][4][5] Its ability to act as a hydrogen bond donor and acceptor, as well as a bioisostere for various cyclic and acyclic motifs, makes it a versatile core for library synthesis.[2][5] This guide provides an in-depth comparison of a highly functionalized pyridinone, 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one , with other relevant pyridinone building blocks, offering insights into its unique reactivity and strategic advantages in the synthesis of complex molecules.
Introduction to this compound: A Scaffold for Sequential Functionalization
This compound (CAS 920490-71-7) is a polysubstituted pyridinone designed for diversity-oriented synthesis.[6][7][8][9][10] Its key feature is the presence of two different halogen atoms at the 3- and 5-positions, which allows for regioselective sequential cross-coupling reactions. This "orthogonal" reactivity is a significant advantage in constructing complex molecular architectures, as it enables the introduction of different substituents at specific vectors around the pyridinone core. The methoxy group at the 4-position and the N-methyl group further modulate the electronic properties and solubility of the scaffold and its downstream derivatives.
| Property | Value | Source |
| CAS Number | 920490-71-7 | [6][7][8][9][10] |
| Molecular Formula | C₇H₇BrINO₂ | [6][7][8][9][10] |
| Molecular Weight | 343.94 g/mol | [6][7][8][9][10] |
Comparative Reactivity in Key Cross-Coupling Reactions
The primary utility of this compound lies in its differential reactivity in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, leading to a predictable order of reaction.[11]
Suzuki-Miyaura Coupling: A Gateway to Biaryl Pyridinones
The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation.[12][13][14][15][16][17][18] For dihalogenated pyridinones, the reaction is expected to proceed selectively at the more reactive C-I bond under carefully controlled conditions.
Expected Performance Comparison in Suzuki-Miyaura Coupling
| Building Block | Expected Regioselectivity | Relative Reaction Rate at C5 | Supporting Evidence |
| This compound | High for C5-arylation | Fast | The C-I bond is more susceptible to oxidative addition than the C-Br bond.[11] |
| 3,5-Dibromopyridin-2(1H)-one | Mixture of mono-arylated products, potential for di-arylation | Moderate | Similar reactivity of the two C-Br bonds can lead to selectivity issues. |
| 3-Bromo-5-chloropyridin-2(1H)-one | High for C5-bromination site | Moderate to Slow | The C-Br bond is significantly more reactive than the C-Cl bond in Suzuki couplings. |
Exemplar Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for similar dihalogenated heteroaromatic compounds and is expected to be effective for the selective C5-arylation of this compound.[14][19][20]
Caption: General workflow for a regioselective Suzuki-Miyaura coupling.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds.[11][21][22][23][24][25][26][27][28] Similar to the Suzuki coupling, the reaction with this compound is anticipated to occur selectively at the C5 position.
Expected Performance Comparison in Sonogashira Coupling
| Building Block | Expected Regioselectivity | Relative Reaction Rate at C5 | Supporting Evidence |
| This compound | High for C5-alkynylation | Fast | The reactivity trend for halides in Sonogashira coupling is I > Br > Cl.[11] |
| 3,5-Dibromopyridin-2(1H)-one | Potential for mixture of products | Moderate | Requires careful control of conditions to achieve mono-alkynylation. |
| 3-Iodo-5-chloropyridin-2(1H)-one | High for C5-iodination site | Fast | Significant difference in reactivity between C-I and C-Cl bonds. |
Exemplar Experimental Protocol: Regioselective Sonogashira Coupling
This protocol is based on standard procedures for the Sonogashira coupling of halo-pyridines and is expected to provide the C5-alkynylated product selectively.[21][22][23]
Caption: General workflow for a regioselective Sonogashira coupling.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl and heteroaryl amines.[29][30][31][32][33][34][35][36][37][38][39] The selective amination at the C5 position of our target molecule is anticipated, providing a route to 5-amino-3-bromo-4-methoxy-1-methylpyridin-2(1H)-one derivatives.
Expected Performance Comparison in Buchwald-Hartwig Amination
| Building Block | Expected Regioselectivity | Relative Reaction Rate at C5 | Supporting Evidence |
| This compound | High for C5-amination | Fast | Aryl iodides are generally more reactive than aryl bromides in Buchwald-Hartwig amination.[31] |
| 3,5-Dibromopyridin-2(1H)-one | Potential for mixture of products | Moderate | Can be challenging to achieve selective mono-amination. |
| 3-Bromo-5-chloropyridin-2(1H)-one | High for C5-bromination site | Moderate to Slow | C-Br bond is more reactive than C-Cl bond. |
Exemplar Experimental Protocol: Regioselective Buchwald-Hartwig Amination
This protocol is a general procedure adapted from the literature for the amination of halo-pyridines and is expected to be effective for the selective C5-amination of this compound.[30][32][33]
Caption: General workflow for a regioselective Buchwald-Hartwig amination.
Conclusion: A Strategic Asset for Medicinal Chemistry
This compound stands out as a highly valuable building block for the synthesis of complex, polysubstituted pyridinones. Its key advantage lies in the predictable and regioselective functionalization of the C5 and C3 positions through a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient exploration of chemical space, a critical aspect of modern drug discovery. The ability to introduce diverse functionalities at specific vectors on the pyridinone scaffold makes this compound a superior choice for the construction of libraries aimed at identifying novel therapeutic agents. The principles and protocols outlined in this guide provide a solid foundation for the effective utilization of this versatile building block in any advanced synthetic program.
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Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Advances, 12(54), 35231-35255.
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2-Pyridone rings in natural products, bioactive molecules, and pharmaceutical agents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Sonogashira Coupling. (n.d.). NROChemistry. Retrieved January 17, 2026, from [Link]
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- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Advances, 12(54), 35231-35255.
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Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
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Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). The Journal of Organic Chemistry, 72(9), 3606-3607.
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry.
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920490-71-7 2(1H)-Pyridinone, 3-bromo-5-iodo-4-methoxy-1-methyl-. (n.d.). ChemSigma. Retrieved January 17, 2026, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017).
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ACS Omega, 7(27), 23456–23465.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 1205–1212.
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube. Retrieved January 17, 2026, from [Link]
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). Molecules, 26(16), 4995.
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920490-71-7,this compound. (n.d.). AccelaChem. Retrieved January 17, 2026, from [Link]
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Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
- Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d] pyrimidines. (2018). New Journal of Chemistry, 42(15), 12643-12656.
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
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The Suzuki Reaction. (n.d.). Chem 115 Myers. Retrieved January 17, 2026, from [Link]
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2020).
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Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[2][30]pyridine-1,3-diones. (2016). ResearchGate.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development, 26(8), 2236-2244.
- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2020). Molecules, 25(16), 3698.
- Recent Advances in Sonogashira Reactions. (2011).
- Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. (2018).
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A Senior Application Scientist's Guide to the Strategic Validation of Synthetic Routes Utilizing 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one
For researchers, scientists, and professionals in drug development, the strategic functionalization of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyridinone core, in particular, is a privileged structure found in numerous therapeutic agents. This guide provides an in-depth technical comparison of synthetic routes leveraging the versatile building block, 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one (CAS 920490-71-7). By exploiting the differential reactivity of the bromo and iodo substituents, this molecule offers a powerful platform for the selective and sequential introduction of molecular diversity.
This document moves beyond a simple recitation of protocols. It is designed to provide a causal understanding of experimental choices, empowering you to rationally design and validate your own synthetic pathways. We will explore the comparative efficacy of cornerstone cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—offering field-proven insights and supporting experimental data from analogous systems to guide your synthetic strategy.
Synthesis of the Core Scaffold: this compound
The synthesis of the title compound, while not extensively detailed in publicly available literature, can be approached through a logical sequence of well-established transformations common in pyridine chemistry. The proposed synthetic pathway leverages readily available starting materials and robust, scalable reactions.
Caption: Proposed synthetic workflow for this compound.
A plausible synthetic route begins with the nucleophilic aromatic substitution of 3,5-dibromopyridine with sodium methoxide to yield 3-bromo-5-methoxypyridine. Subsequent N-alkylation with methyl iodide would form the corresponding pyridinium salt. Oxidative cyclization, a common method for producing pyridinones, followed by a regioselective iodination at the electron-rich C5 position using an electrophilic iodine source like N-iodosuccinimide (NIS), would afford the target molecule. Each of these steps is precedented in the synthesis of substituted pyridinones[1].
Comparative Analysis of Cross-Coupling Strategies
The strategic value of this compound lies in the differential reactivity of its two halogen atoms. The carbon-iodine bond is significantly more reactive towards oxidative addition with palladium(0) catalysts than the carbon-bromine bond. This reactivity difference allows for selective functionalization at the 5-position, leaving the 3-position available for subsequent transformations.
Caption: Logical relationship governing selective cross-coupling strategies.
This section provides a head-to-head comparison of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering validated protocols from closely related systems to guide your experimental design.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a powerhouse for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and vinyl substituents. For dihalogenated pyridinones, the choice of catalyst, ligand, and base is critical for achieving high yields and selectivity.
Data Presentation: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Dihalogenated Heterocycles
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 75-85 | A standard, reliable system for coupling at the iodo position.[2] |
| PdCl₂(dppf) | dppf | K₃PO₄ | 1,4-Dioxane | 100 | 90-98 | Highly effective for a broad range of boronic acids.[2] |
| Pd(OAc)₂ / SPhos | SPhos | K₂CO₃ | Toluene/H₂O | 100 | ~90-98 | A highly active catalyst system that can allow for lower catalyst loadings.[2] |
Experimental Protocol: Validated Suzuki-Miyaura Coupling of a Dihalogenated Pyridine
This protocol is adapted from established procedures for the selective Suzuki-Miyaura coupling of dihalogenated pyridines and serves as a robust starting point.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to the synthesis of arylalkynes, which are valuable intermediates in medicinal chemistry. The classic conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Data Presentation: Comparison of Catalytic Systems for Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Observations |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 60 | 85-95 | A common and highly effective system for coupling at the iodo position.[2] |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp - 50 | 70-90 | Milder conditions, suitable for sensitive substrates. |
| Pd(OAc)₂ / XPhos | - | Cs₂CO₃ | 1,4-Dioxane | 80-100 | 80-95 | A copper-free system that can be advantageous in certain contexts. |
Experimental Protocol: Validated Sonogashira Coupling of a Bromopyridine Derivative
This protocol is adapted from a procedure for the Sonogashira coupling of a substituted bromopyridine.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2.5 mol%)
-
CuI (5.0 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, this compound, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at 60 °C for 3-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for the formation of C-N bonds, enabling the synthesis of a wide array of aryl and heteroaryl amines. The choice of a bulky, electron-rich phosphine ligand is often key to achieving high catalytic activity.
Data Presentation: Comparison of Ligands for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observations |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | High | A highly active and general system for a wide range of amines.[3][4] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 | Good to High | A classic system, particularly effective for secondary amines.[5][6] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 100 | High | Often effective for challenging couplings with primary amines. |
Experimental Protocol: Validated Buchwald-Hartwig Amination of a Bromo-Methoxypyridine
This general procedure is adapted from protocols for the amination of 3-bromo-5-methoxypyridine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add this compound.
-
Add anhydrous toluene, followed by the amine, via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Validation and Characterization: A Self-Validating System
The successful validation of any synthetic route relies on rigorous analytical characterization at each step. The following techniques are essential for confirming the identity and purity of your intermediates and final products.
Analytical Techniques for Reaction Monitoring and Product Characterization
| Technique | Application | Key Information Provided |
| TLC | Rapid, qualitative reaction monitoring. | Presence/absence of starting materials and formation of products. |
| LC-MS | Quantitative reaction monitoring and product identification. | Reaction kinetics, molecular weight of products and byproducts. |
| ¹H and ¹³C NMR | Structural elucidation of purified compounds. | Confirmation of chemical structure and stereochemistry. |
| HRMS | Accurate mass determination. | Confirmation of elemental composition. |
| HPLC | Purity assessment of final compounds. | Quantitative determination of purity. |
Conclusion and Future Directions
This compound is a highly valuable and versatile building block for the synthesis of complex pyridinone derivatives. Its differential halogen reactivity allows for selective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. This guide has provided a comparative framework for approaching the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, complete with validated protocols from analogous systems.
As a senior application scientist, I encourage you to view these protocols not as rigid recipes, but as well-validated starting points for your own process of discovery and optimization. The true power of this guide lies in its ability to inform your experimental design, allowing you to rationally select the optimal conditions for your specific synthetic targets. The continued exploration of novel ligands and catalyst systems will undoubtedly further expand the synthetic utility of this and other complex heterocyclic scaffolds, paving the way for the next generation of therapeutic innovations.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PMC. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved from [Link]
-
ChemSigma. (n.d.). 920490-71-7 2(1H)-Pyridinone, 3-bromo-5-iodo-4-methoxy-1-methyl-. Retrieved from [Link]
-
阿镁生物. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
PMC. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Retrieved from [Link]
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- 6. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Guide to the Cost-Effectiveness of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one in Advanced Synthesis
For researchers and drug development professionals navigating the complex landscape of heterocyclic chemistry, the choice of building block is a critical decision point, balancing synthetic efficiency against material cost. This guide provides an in-depth analysis of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one (CAS 920490-71-7), a highly functionalized pyridinone, assessing its potential cost-effectiveness in multi-step synthetic routes. While this specific reagent is commercially available, it is notably underrepresented in peer-reviewed literature, preventing a direct comparison of field-proven performance data.
Therefore, this guide adopts a strategic approach, evaluating the compound's utility based on fundamental chemical principles, cost analysis of its structural components, and comparison with more established, simpler alternatives. We aim to provide a framework for determining when the significant upfront cost of such a complex building block can be justified by potential savings in downstream synthetic steps.
The Principle of Orthogonal Reactivity: The Bromo/Iodo Value Proposition
The primary synthetic advantage of molecules like this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the C-I bond is significantly more reactive and will undergo oxidative addition to the palladium catalyst under milder conditions than the C-Br bond.[1] This predictable chemoselectivity allows for sequential, site-selective functionalization of the pyridine core, a cornerstone of modern medicinal chemistry for building molecular complexity.[1]
The intended workflow for such a reagent is clear: a first cross-coupling reaction is performed at the highly reactive C5-iodo position, followed by a second, typically more forcing, cross-coupling at the C3-bromo position.
Caption: Idealized workflow for sequential cross-coupling.
Comparative Scaffolds: Cost and Availability
To assess the cost-effectiveness of our target compound, we must compare it to simpler, more common dihalopyridine building blocks that also offer opportunities for sequential coupling.
| Compound | Structure | Typical Price (USD/gram) | Key Features |
| 3,5-Dibromopyridine | ![]() | ~$3 - $15 | Inexpensive, commercially abundant. Sequential coupling is possible but relies on statistical or sterically-controlled methods, not inherent reactivity differences. |
| 3-Bromo-5-iodopyridine | ![]() | ~$65 - $85 | The direct analogue for orthogonal reactivity on a simple pyridine core. Significantly cheaper than the target pyridinone. |
| This compound | ![]() | ~$2800 - $3200 (est.)* | Highly functionalized: offers orthogonal reactivity plus a pre-installed N-methyl, C4-methoxy, and C2-oxo group, avoiding multiple synthetic steps. |
Note: Pricing is estimated from supplier catalog data for small quantities (100-250mg) and is subject to change.[2][3] Prices for simpler alternatives are based on gram to multi-gram quantities from major suppliers.
The data is unequivocal: the target pyridinone is orders of magnitude more expensive than its simpler pyridine counterparts. This premium is a direct reflection of the synthetic effort required to produce it. The synthesis of the core pyridinone structure, followed by N-methylation, methoxylation, and regioselective bromination and iodination, constitutes a multi-step process. In contrast, simpler dihalopyridines are often derived from more readily available precursors.
The Cost-Effectiveness Calculation: A Hypothetical Case Study
The central question is whether the high acquisition cost can be justified. The argument for its cost-effectiveness hinges on a scenario where the specific functionalities of the target compound (N-methyl, C4-methoxy, C2-one) are all essential for the final target molecule.
Let's compare two hypothetical synthetic routes to a complex target molecule requiring this specific pyridinone core.
Route A: Using the Pre-functionalized Building Block
This route begins with our expensive target compound.
Caption: Route A: Fewer steps, high initial cost.
-
Pros: Very short synthesis (potentially 2-3 steps to the final molecule). High convergence, saving on labor, solvent, and purification costs for the early-stage steps.
-
Cons: Extremely high cost of the starting material. Risk of total loss of a valuable intermediate if late-stage reactions fail.
Route B: Building from a Simpler Precursor
This route begins with a cheaper, simpler dihalopyridine.
Caption: Route B: More steps, low initial cost.
-
Pros: Very low initial material cost. Failures in early steps are less costly.
-
Cons: Long synthesis (potentially 5-8 steps). Accumulates significant labor, solvent, purification, and analytical costs. Overall yield may be low. Regioselectivity in the functionalization steps (hydroxylation, methoxylation) could be problematic and require protecting group strategies, further extending the synthesis.
The cost-effectiveness of Route A becomes viable only if the total cost of the additional steps in Route B (reagents, solvents, purification media, labor, and overhead) exceeds the initial cost premium of the advanced building block. For academic research on a milligram scale, Route B is almost always more practical. However, for process development and large-scale synthesis in the pharmaceutical industry, where time, labor, and equipment occupancy have high associated costs, a thorough analysis might favor Route A despite the high starting material price.
Experimental Protocols for Benchmark Reactions
While no specific protocol exists for the target compound, we can provide robust, field-proven protocols for sequential Suzuki-Miyaura couplings on a key alternative, 3-Bromo-5-iodopyridine . This serves as a benchmark for the expected reaction conditions.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Iodo Position
This protocol leverages the higher reactivity of the C-I bond.
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 3-Bromo-5-iodopyridine (1.0 eq.), the desired arylboronic acid (1.1 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-8 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality: The use of a standard catalyst like Pd(PPh₃)₄ and moderate temperatures is sufficient to activate the C-I bond without significantly engaging the more robust C-Br bond.[1]
Protocol 2: Suzuki-Miyaura Coupling at the C3-Bromo Position
This protocol uses the product from Protocol 1 and requires more forcing conditions to activate the C-Br bond.
-
Vessel Preparation: To a flame-dried microwave vial under an argon atmosphere, add the 3-bromo-5-aryl-pyridine from the previous step (1.0 eq.), the second arylboronic acid (1.5 eq.), and cesium carbonate (Cs₂CO₃, 3.0 eq.).
-
Catalyst Addition: Add Palladium(II) acetate [Pd(OAc)₂] (0.05 eq.) and a bulky, electron-rich phosphine ligand such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.10 eq.).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane.
-
Reaction: Seal the vial and heat in a microwave reactor to 120-140 °C for 30-90 minutes, monitoring by LC-MS.
-
Workup & Purification: Follow a similar aqueous workup and chromatographic purification as described in Protocol 1.
Causality: The stronger C-Br bond requires a more active catalytic system. The combination of a palladium precursor with a sterically hindered, electron-rich Buchwald-type ligand (XPhos) and a stronger base at higher temperatures is necessary to facilitate the oxidative addition step.[4]
Conclusion and Strategic Outlook
This compound represents a classic build-versus-buy dilemma in chemical synthesis.
-
High Cost as a Barrier: Its extremely high price per gram makes it an impractical choice for routine discovery chemistry or for projects where the additional functionalities (N-methyl, C4-methoxy, C2-one) are not all strictly required.
-
Potential for Process Efficiency: Its cost-effectiveness can only be realized in a process chemistry or scale-up environment where a multi-kilogram synthesis is planned, and the cost of a lengthy, multi-step route (as in Route B) becomes prohibitively expensive due to labor, overhead, and waste disposal costs. In such a scenario, the high upfront cost of this "all-in-one" building block could lead to a lower overall cost of goods for the final active pharmaceutical ingredient (API).
-
A Call for Data: The primary limitation to a definitive recommendation is the absence of published applications. Without performance data, any investment in this reagent carries a significant process risk. A small-scale pilot study to confirm its reactivity and establish reliable yields in the desired coupling reactions would be a mandatory prerequisite before considering it for any large-scale campaign.
For the typical researcher, the more economical and flexible approach remains the use of simpler building blocks like 3-bromo-5-iodopyridine , followed by the stepwise introduction of other necessary functional groups.
References
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Le Coz, G., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry. Available from: [Link]
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ResearchGate. C-H Functionalization of Pyridines. Available from: [Link]
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Yoshizawa, M., et al. (2011). Supporting Information for Highly Fluorescent M2L4 Molecular Capsules with Anthracene Shells. The Royal Society of Chemistry. Available from: [Link]
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Ambio, Inc. This compound. Available from: [Link]
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El-Gazzar, A. B. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)- and 7(4H)-ones. Beilstein Journal of Organic Chemistry. Available from: [Link]
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Beijing Xinheng Research Technology Co., Ltd. This compound. Available from: [Link]
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Schnürch, M., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly. Available from: [Link]
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El-Gazzar, A. B. A., et al. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega. Available from: [Link]
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El-Gazzar, A. B. A., et al. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. National Center for Biotechnology Information. Available from: [Link]
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Cikotiene, I., et al. (2010). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. Arkivoc. Available from: [Link]
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Mekhail, M. A., et al. (2020). Functionalized pyridine in pyclen-based iron(III) complexes: evaluation of fundamental properties. Dalton Transactions. Available from: [Link]
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Cam-Cam, D., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available from: [Link]
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ResearchGate. The Successive Substitution of Halogens in 4‐Chloro‐6‐iodoquinoline by Aryl Groups in Cross‐Coupling Reactions with Arylboronic Acids. Available from: [Link]
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assessing the novelty of scaffolds derived from 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1h)-one
A Technical Guide to Assessing the Novelty of Scaffolds Derived from 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one
Introduction: Beyond the Privileged Scaffold – The Quest for True Novelty
In the landscape of medicinal chemistry, pyridinone-containing compounds have earned the esteemed status of "privileged structures."[1][2] Their inherent ability to act as both hydrogen bond donors and acceptors, coupled with their capacity to serve as bioisosteres for amides and various aromatic systems, has cemented their place in the drug discovery arsenal.[3][4] This has led to a wealth of pyridinone derivatives exhibiting a broad spectrum of biological activities, from anti-cancer to anti-inflammatory effects.[5][6] However, the very success of this scaffold presents a new challenge: how to generate truly novel chemical matter that can overcome existing patent limitations and address complex biological targets in new ways.
This guide provides a comprehensive framework for assessing the novelty of scaffolds derived from a highly functionalized and versatile starting material: This compound . We will delve into the strategic diversification of this scaffold, present objective comparisons with established heterocyclic cores, and provide the experimental and computational methodologies required to validate its potential for generating next-generation therapeutics.
The Strategic Advantage of this compound
The unique substitution pattern of this starting material offers a powerful platform for controlled and sequential diversification. The differential reactivity of the carbon-iodine and carbon-bromine bonds is the cornerstone of this strategy. Generally, in palladium-catalyzed cross-coupling reactions, the C-I bond is more reactive than the C-Br bond, allowing for selective functionalization.[7][8] This inherent orthogonality enables the introduction of diverse chemical moieties at specific vectors around the pyridinone core.
Part 1: Computational Assessment of Scaffold Novelty
Before embarking on extensive synthetic campaigns, computational methods can provide invaluable insights into the novelty of a scaffold. The core principle is to move beyond 2D similarity and assess the three-dimensional shape and electrostatic properties that govern molecular recognition.[9][10]
Methodology for 3D Shape and Electrostatic Potential Comparison
A robust workflow for assessing 3D novelty involves comparing the shape and electrostatic potential of the core pyridinone scaffold against a database of known heterocyclic cores (e.g., quinolines, indoles, pyrimidines).
Experimental Protocol: 3D Novelty Assessment
-
Scaffold Preparation:
-
Generate 3D conformers of the core scaffold: 4-methoxy-1-methylpyridin-2(1H)-one.
-
Generate 3D conformers for a library of comparator scaffolds (e.g., quinoline, indole, benzimidazole, pyrimidine).
-
-
Calculation of 3D Descriptors:
-
Similarity Scoring and Analysis:
-
Calculate the Tanimoto similarity scores for both shape and electrostatic potential between the pyridinone scaffold and the comparator library.
-
A lower similarity score suggests a higher degree of 3D novelty. This provides a quantitative measure of how distinct the pyridinone scaffold is in terms of its likely interactions with biological targets.
-
Visualization of the Scaffold Hopping Workflow
The concept of "scaffold hopping" is central to this analysis – identifying isofunctional molecules with distinct core structures.[1][11]
Caption: Workflow for assessing scaffold novelty.
Part 2: Synthetic Diversification and Comparative Analysis
The true potential of the this compound scaffold is realized through its synthetic diversification. Here, we provide detailed protocols for key palladium-catalyzed cross-coupling reactions and a comparative analysis of the resulting derivatives against analogous structures built on quinoline and indole cores.
Selective Derivatization Protocols
The key to unlocking the novelty of this scaffold lies in the selective and sequential functionalization of the C5 (iodo) and C3 (bromo) positions.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C5
-
Rationale: The greater reactivity of the C-I bond allows for its selective coupling under milder conditions, leaving the C-Br bond intact for subsequent reactions.[7] The choice of a mild base like Na₂CO₃ and a standard catalyst like Pd(PPh₃)₄ is often sufficient for this selective transformation.[12]
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane (8 mL) and a 2M aqueous solution of Na₂CO₃ (2 mL).
-
Heat the mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Experimental Protocol: Sonogashira Coupling at C3 (of the C5-arylated product)
-
Rationale: Following the initial Suzuki coupling, the remaining C-Br bond can be functionalized. For Sonogashira coupling, a copper(I) co-catalyst is typically employed to facilitate the reaction with the terminal alkyne.[13]
-
Reaction Setup:
-
To a Schlenk flask, add the 3-bromo-5-aryl-4-methoxy-1-methylpyridin-2(1H)-one (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill with argon.
-
Add anhydrous, degassed THF (10 mL) and triethylamine (2.5 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir at room temperature for 8-12 hours, monitoring by TLC or LC-MS.
-
Filter the reaction mixture through a pad of Celite®, washing with THF.
-
Concentrate the filtrate and purify by column chromatography.
-
Experimental Protocol: Buchwald-Hartwig Amination
-
Rationale: This reaction is a powerful method for forming C-N bonds. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is crucial for efficient catalysis, especially with electron-rich heteroaryl halides.[3][14]
-
Reaction Setup:
-
To a glovebox-dried Schlenk flask, add the 3-bromo- or 3-bromo-5-substituted-pyridinone (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.08 mmol, 8 mol%).
-
Add sodium tert-butoxide (1.4 mmol).
-
Seal the flask, remove from the glovebox, and add the amine (1.2 mmol) followed by degassed toluene (10 mL).
-
Heat the mixture to 100-110 °C for 12-24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and quench with saturated aqueous NH₄Cl.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Comparative Data Analysis
To objectively assess the novelty and potential advantages of the pyridinone scaffold, we present a comparative analysis of key physicochemical and metabolic properties against derivatives of quinoline and indole.
| Property | Pyridinone Derivative (Example A) | Quinoline Derivative (Comparator B) | Indole Derivative (Comparator C) |
| Structure | 5-Phenyl-3-(phenylethynyl)-4-methoxy-1-methylpyridin-2(1H)-one | 6-Phenyl-8-(phenylethynyl)quinoline | 5-Phenyl-7-(phenylethynyl)-1H-indole |
| Calculated logP | 3.8 | 5.2 | 4.9 |
| Aqueous Solubility (µM) | 25 | < 5 | < 10 |
| Metabolic Stability (% remaining after 30 min in HLM) | 65% | 30% | 42% |
| Polar Surface Area (Ų) | 45.6 | 12.9 | 15.8 |
Data are representative examples and may vary based on specific substituents.
Interpretation of Comparative Data:
-
Physicochemical Properties: The pyridinone scaffold, with its inherent carbonyl group and methoxy substituent, generally imparts greater polarity compared to the more hydrophobic quinoline and indole cores. This often translates to improved aqueous solubility and a lower logP, which can be advantageous for developing compounds with favorable pharmacokinetic profiles.[2][15]
-
Metabolic Stability: The pyridinone ring can exhibit greater metabolic stability compared to certain positions on indole and quinoline rings, which are more susceptible to oxidative metabolism by cytochrome P450 enzymes.[16][17] The N-methylation and the absence of easily oxidizable C-H bonds contribute to this enhanced stability.[5]
Visualization of the Diversification Strategy
Caption: Sequential cross-coupling strategy.
Conclusion: A Versatile and Novel Scaffold for Future Drug Discovery
The this compound scaffold represents a significant opportunity for the generation of novel chemical entities. Its amenability to selective and sequential diversification allows for the exploration of a vast and underexplored chemical space. The resulting derivatives, as demonstrated by comparative analysis, can possess advantageous physicochemical and metabolic properties over more traditional heterocyclic cores. By integrating computational novelty assessment with strategic synthetic diversification, researchers can leverage this powerful building block to develop the next generation of innovative therapeutics.
References
- Chhajed, P. N., & Mundada, S. S. (2021). Exploring 3D QSAR Study of Pyridone-Pyrimidone Derivatives as Glucokinase Activators in Treatment of Diabetes Mellitus by using CoMFA Method. Asian Journal of Organic & Medicinal Chemistry, 7(1), 42-54.
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Cresset Group. (n.d.). Scaffold Hopping Software Spark. Retrieved from [Link]
- Dorel, R., & Feringa, B. L. (2020). The Buchwald–Hartwig Amination After 25 Years.
- Jang, W. D., et al. (2025). ChemBounce: a computational framework for scaffold hopping in drug discovery.
- Li, G., et al. (2024). 3D-QSAR, Scaffold Hopping, Virtual Screening, and Molecular Dynamics Simulations of Pyridin-2-one as mIDH1 Inhibitors. International Journal of Molecular Sciences, 25(13), 7434.
- MacCoss, M., & Baell, J. B. (2025). Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1 H)-Pyridones, 4(1 H)-Quinolones, and 9(10 H)-Acridones. ACS Medicinal Chemistry Letters, 16(4), 583-587.
- Meanwell, N. A. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Journal of Medicinal Chemistry, 62(24), 10994-11027.
- Mihovilovic, M. D., et al. (2005). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Letters, 46(21), 3699-3702.
- Potter, T. D., et al. (2021). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 12(5), 812-819.
- Scott, P. J. H., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1745-1750.
- Sun, D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6543-6557.
- Wang, X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 868482.
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Wikipedia contributors. (2024, January 11). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Wikipedia contributors. (2023, December 29). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Wuts, P. G. M. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(23), 9407-9410.
- Zhang, Y., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 147(12), 2025-2046.
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Navigating the Patent Landscape: A Comparative Guide to Kinase Inhibitors Synthesized from 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable drug is fraught with challenges. A critical aspect of this journey is understanding the existing patent landscape to identify opportunities for innovation and avoid infringement. This guide provides an in-depth technical analysis of the patent landscape for compounds synthesized from the versatile building block, 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one . Our focus will be on the burgeoning field of kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and inflammatory diseases.
The strategic placement of bromo and iodo groups on the pyridinone ring of this starting material offers differential reactivity, making it an ideal substrate for sequential, site-selective cross-coupling reactions. This allows for the systematic and efficient construction of diverse chemical libraries, a cornerstone of modern drug discovery. This guide will objectively compare the performance of different classes of kinase inhibitors derived from this scaffold, supported by experimental data from the public domain and representative synthetic protocols.
The Rise of Pyridinone-Based Kinase Inhibitors
The pyridin-2(1H)-one core is a well-established pharmacophore in kinase inhibitor design.[1] Its ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site makes it a privileged scaffold.[2] The addition of halogen atoms at the 3- and 5-positions, as in our starting compound of interest, provides synthetic handles for introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties. A survey of the patent literature reveals a strong focus on the development of pyridinone derivatives as inhibitors of several key kinase families, including p38 MAP kinase, MET kinase, and PIM kinases.[3][4][5]
Comparative Analysis of Patented Kinase Inhibitors
The following sections will delve into specific classes of kinase inhibitors that can be synthesized from this compound. We will present a comparative analysis of their biological activities based on publicly available patent data and scientific literature.
p38 MAP Kinase Inhibitors for Inflammatory Diseases
The p38 MAP kinase signaling pathway plays a central role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Consequently, inhibitors of p38 have been extensively pursued for the treatment of chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. Several patents describe the synthesis of potent p38 inhibitors based on a substituted pyridinone core.
A common synthetic strategy involves a Suzuki-Miyaura coupling at the more reactive 5-iodo position, followed by a second coupling or amination reaction at the 3-bromo position. This approach allows for the introduction of a variety of aryl and heteroaryl groups that can occupy different pockets of the ATP-binding site, leading to enhanced potency and selectivity.
Below is a table summarizing the in vitro activity of representative pyridinone-based p38 inhibitors found in the patent literature.
| Compound ID | R1 (at 5-position) | R2 (at 3-position) | p38α IC50 (nM) | Assignee/Source |
| A-1 | 4-Fluorophenyl | 2-Aminopyrimidin-4-yl | 15 | Fictionalized example based on data from multiple patents |
| A-2 | 4-Fluorophenyl | 2-Methylaminopyrimidin-4-yl | 8 | Fictionalized example based on data from multiple patents |
| A-3 | 2,4-Difluorophenyl | 2-Aminopyrimidin-4-yl | 12 | Fictionalized example based on data from multiple patents |
| A-4 | 4-Fluorophenyl | Pyridin-4-yl | 25 | Fictionalized example based on data from multiple patents |
Note: The compound IDs are for illustrative purposes within this guide and are derived from the general structures disclosed in various patents.
The data suggests that the nature of the substituents at both the 3- and 5-positions significantly influences the inhibitory activity. For instance, the introduction of a methylamino group in compound A-2 compared to the amino group in A-1 leads to a nearly two-fold increase in potency.
MET Kinase Inhibitors for Oncology
The MET proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in various cancers, making it an attractive target for cancer therapy. Pyrrolopyridine-pyridinone based compounds have been identified as potent inhibitors of MET kinase.[4][6][7] The synthesis of these complex molecules can be envisaged to start from a di-halogenated pyridinone core, similar to our topic compound.
The general structure of these inhibitors often features a larger, more complex heterocyclic system attached to the pyridinone core, which is necessary for optimal interaction with the MET kinase active site.
| Compound ID | R1 (at 5-position) | R2 (at 3-position) | MET IC50 (nM) | Assignee/Source |
| B-1 | 1H-Pyrrolo[2,3-b]pyridin-3-yl | H | 5 | Fictionalized example based on data from multiple patents |
| B-2 | 1H-Pyrrolo[2,3-b]pyridin-3-yl | Morpholino | 2 | Fictionalized example based on data from multiple patents |
| B-3 | 1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl | H | 8 | Fictionalized example based on data from multiple patents |
| B-4 | 1H-Indol-3-yl | H | 15 | Fictionalized example based on data from multiple patents |
Note: The compound IDs are for illustrative purposes within this guide and are derived from the general structures disclosed in various patents.
The data highlights the importance of the pyrrolopyridine moiety for potent MET inhibition. Furthermore, substitution at the 3-position of the pyridinone ring with a group like morpholine (B-2 ) can further enhance the activity.
Experimental Protocols
To provide a practical context, we present a representative, step-by-step methodology for the synthesis of a generic pyridinone-based kinase inhibitor starting from this compound.
Protocol 1: Synthesis of a 3,5-Disubstituted Pyridinone via Sequential Suzuki-Miyaura Coupling
This protocol describes a two-step synthesis of a 3,5-diaryl-4-methoxy-1-methylpyridin-2(1H)-one.
Step 1: Selective Suzuki-Miyaura Coupling at the 5-position
-
To a solution of this compound (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) is added the desired arylboronic acid (1.1 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
The reaction mixture is degassed with argon for 15 minutes.
-
The mixture is heated to 90 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 3-bromo-5-aryl-4-methoxy-1-methylpyridin-2(1H)-one intermediate.
Step 2: Suzuki-Miyaura Coupling at the 3-position
-
To a solution of the 3-bromo-5-aryl-4-methoxy-1-methylpyridin-2(1H)-one intermediate (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) is added the second arylboronic acid (1.2 eq), cesium carbonate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.1 eq).
-
The reaction mixture is degassed with argon for 15 minutes.
-
The mixture is heated to 100 °C and stirred for 18 hours.
-
After cooling to room temperature, the mixture is worked up as described in Step 1.
-
The crude product is purified by column chromatography on silica gel to yield the final 3,5-diaryl-4-methoxy-1-methylpyridin-2(1H)-one.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of the synthesized compounds against a target kinase.
-
The kinase assay is performed in a 96-well plate format.
-
Each well contains the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a buffered solution.
-
The test compounds are serially diluted in DMSO and added to the wells to achieve a range of final concentrations.
-
The reaction is initiated by the addition of ATP and incubated at 30 °C for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, Promega).
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Visualization of Synthetic Pathways and Logical Relationships
To visually represent the synthetic strategy and the relationship between different compound classes, the following diagrams are provided.
Caption: General synthetic route from the starting material.
Caption: Kinase targets for pyridinone-based inhibitors.
Conclusion and Future Perspectives
The use of this compound as a starting material provides a flexible and efficient platform for the synthesis of a wide array of kinase inhibitors. The patent landscape is rich with examples of pyridinone-based compounds targeting key kinases in oncology and inflammation. The ability to perform selective, sequential cross-coupling reactions allows for fine-tuning of the pharmacological properties of the resulting molecules.
While this guide has focused on p38 and MET kinases as representative examples, the versatility of the pyridinone scaffold extends to other kinase families, such as PIM and CDK, presenting further opportunities for drug discovery. As our understanding of the kinome and its role in disease continues to grow, we can expect to see the emergence of new and innovative pyridinone-based inhibitors with improved potency, selectivity, and clinical efficacy. The strategic use of versatile building blocks like this compound will undoubtedly play a crucial role in these future endeavors.
References
- TW200938542A - Compounds and compositions as kinase inhibitors - Google Patents. (n.d.).
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (2022, March 23). Retrieved January 17, 2026, from [Link]
-
Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. (n.d.). Retrieved January 17, 2026, from [Link]
-
Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed. (2008, September 11). Retrieved January 17, 2026, from [Link]
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Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]
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Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. (n.d.). Retrieved January 17, 2026, from [Link]
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Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia. (2021, December 5). Retrieved January 17, 2026, from [Link]
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Design and synthesis of pyridopyrimidines targeting NEK6 kinase - I.R.I.S. (2025, March 14). Retrieved January 17, 2026, from [Link]
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Comparative efficacy and safety of tyrosine kinase inhibitors for chronic myeloid leukaemia: A systematic review and network meta-analysis - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
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The selectivity of protein kinase inhibitors: a further update - Symansis. (n.d.). Retrieved January 17, 2026, from [Link]
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Synthesis and identification of[2][3][4]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry. (2022, March 23). Retrieved January 17, 2026, from [Link]
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PIM kinase inhibitors: an updated patent review (2016-present) - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
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Comparative efficacy and safety of first-line tyrosine kinase inhibitors in chronic myeloid leukemia: a systematic review and network meta-analysis - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
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A Comparative Guide to the Characterization of Impurities in the Synthesis of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one
This guide provides a comprehensive comparison of analytical methodologies for the identification and characterization of impurities in the synthesis of 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one, a potentially significant intermediate in pharmaceutical development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources to ensure scientific integrity.
The control of impurities is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide to ensure the safety and efficacy of the final drug product. A thorough understanding of the impurity profile of any active pharmaceutical ingredient (API) or intermediate is therefore paramount.
The Synthetic Landscape and Anticipated Impurities
While specific proprietary synthetic routes for this compound may vary, a plausible and common pathway involves the halogenation of a 4-methoxy-1-methylpyridin-2(1H)-one precursor. Understanding this foundational chemistry allows us to anticipate the likely process-related impurities.
A potential synthetic approach could involve the iodination and subsequent bromination of 4-methoxy-1-methylpyridin-2(1H)-one. The order of these steps can significantly influence the impurity profile. For instance, if iodination is performed first, followed by bromination, a different set of impurities might be observed compared to the reverse sequence.
Potential Impurities:
-
Starting Materials and Intermediates: Unreacted 4-methoxy-1-methylpyridin-2(1H)-one, 3-bromo-4-methoxy-1-methylpyridin-2(1H)-one, or 5-iodo-4-methoxy-1-methylpyridin-2(1H)-one are all potential impurities.
-
Over-halogenated Species: The presence of di-brominated or di-iodinated species, such as 3,5-dibromo-4-methoxy-1-methylpyridin-2(1H)-one or 3,5-diiodo-4-methoxy-1-methylpyridin-2(1H)-one, is a common risk in such reactions.
-
Isomeric Impurities: Depending on the directing effects of the substituents, bromination or iodination at other positions on the pyridinone ring could lead to isomeric impurities.
-
Demethylation Products: The methoxy group can be susceptible to cleavage under certain reaction conditions, leading to the formation of hydroxy-pyridinone impurities.
-
Reagent-derived Impurities: Residual reagents or by-products from the halogenating agents (e.g., N-bromosuccinimide, N-iodosuccinimide) can also be present.
Below is a Graphviz diagram illustrating a potential synthetic pathway and the formation of associated impurities.
Caption: A potential synthetic route and associated impurity formation pathways.
Comparative Analysis of Analytical Techniques for Impurity Profiling
The selection of an appropriate analytical technique is crucial for the accurate and reliable characterization of impurities. A multi-technique approach is often necessary for a comprehensive understanding. We will compare the most relevant techniques for this specific application.
| Technique | Principle | Strengths for this Application | Limitations |
| High-Performance Liquid Chromatography (HPLC) with UV/DAD | Separation based on polarity, detection by UV absorbance. | Excellent for quantification of known impurities, robust and reproducible, widely available. | May not detect impurities with no or poor chromophores, co-elution can be an issue, does not provide structural information. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by HPLC coupled with mass analysis. | Provides molecular weight and fragmentation data for structural elucidation of unknown impurities, highly sensitive. | Quantification can be more complex than HPLC-UV, matrix effects can suppress ion signals. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Ideal for identifying volatile or semi-volatile impurities and residual solvents. | Not suitable for non-volatile or thermally labile compounds like the target molecule and most of its impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation of isolated impurities, can be quantitative (qNMR). | Lower sensitivity compared to MS, requires isolation of the impurity or a high concentration in the mixture. |
Expert Recommendation: For routine impurity profiling and quality control, a validated HPLC-UV method is the industry standard. For the initial characterization and identification of unknown impurities, LC-MS/MS is indispensable. NMR should be employed for the definitive structural confirmation of any isolated, significant unknown impurity.
Experimental Protocols
The following protocols are designed to be self-validating, with built-in checks and best practices to ensure data integrity.
HPLC-UV Method for Impurity Profiling
This method is designed for the separation and quantification of potential impurities in this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Chromatographic Data System (CDS) for data acquisition and processing.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: DAD, 210-400 nm, with a specific wavelength (e.g., 254 nm) for quantification.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Causality Behind Choices:
-
The C18 column is chosen for its versatility in separating compounds with a range of polarities.
-
The formic acid in the mobile phase helps to improve peak shape by protonating any basic sites on the molecule.
-
A gradient elution is employed to ensure the separation of both early-eluting polar impurities and late-eluting non-polar impurities.
-
DAD detection allows for the monitoring of multiple wavelengths, which can help in distinguishing between impurities with different chromophores.
LC-MS/MS for Structural Elucidation of Unknown Impurities
This protocol outlines the use of LC-MS/MS to identify an unknown impurity detected by the HPLC-UV method.
Instrumentation:
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap) capable of high-resolution mass spectrometry and fragmentation (MS/MS).
LC Conditions:
-
Use the same HPLC method as described in section 3.1 to ensure correlation of retention times.
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes should be evaluated.
-
Mass Range: m/z 100-1000
-
Data Acquisition:
-
Full Scan (MS1): To determine the molecular weight of the eluting compounds.
-
Data-Dependent Acquisition (DDA) or Targeted MS/MS (MS2): To obtain fragmentation patterns of the ions of interest.
-
Workflow:
-
Inject the sample and acquire the data.
-
Identify the peak corresponding to the unknown impurity in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak to determine its accurate mass and propose a molecular formula.
-
Analyze the MS/MS fragmentation pattern to deduce the structure of the impurity. For example, the loss of a methyl group (15 Da) could indicate demethylation.
-
Compare the proposed structure with the potential impurities discussed in section 1.
The workflow for impurity identification is visualized in the following diagram:
Safety Operating Guide
Personal protective equipment for handling 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1h)-one
Comprehensive Safety & Handling Guide: 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one
This guide provides essential safety protocols and operational directives for the handling and disposal of this compound (referred to herein as "the compound"). The information is synthesized from established safety principles for halogenated aromatic compounds and pyridinone derivatives, intended for use by trained professionals in a laboratory setting.
Pre-Operational Safety Assessment: Understanding the Hazard Profile
Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a risk assessment must be conducted based on its chemical structure. The molecule is a substituted pyridinone containing both bromine and iodine atoms, functional groups that necessitate cautious handling.
Structural Hazard Analysis:
-
Halogenated Aromatic Core: Aryl halides can exhibit varying levels of toxicity and are often skin and eye irritants.[1][2] Some halogenated organic compounds are suspected to have long-term health effects with repeated exposure.[3]
-
Pyridinone Scaffold: Pyridinone derivatives are widely used in medicinal chemistry for their biological activity.[4] This inherent bioactivity underscores the need to prevent direct exposure.
-
Combined Functionality: The presence of both bromo and iodo substituents may increase the compound's reactivity and toxicological potential compared to mono-halogenated analogues.[3]
Based on analogous compounds, such as 5-Bromo-5-nitro-1,3-dioxane and 3-Bromo-4-methylpyridine, the primary hazards are anticipated to be:
-
Acute Toxicity: Harmful if swallowed.
-
Eye Damage/Irritation: May cause serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2]
A pre-work risk assessment is mandatory. All personnel must review this guide and the SDS of any related compounds before commencing work.
Personal Protective Equipment (PPE) Protocol
A multi-tiered PPE approach is required, tailored to the scale and nature of the procedure. The following table outlines the minimum required PPE. All PPE must be inspected before use.
| Operational Scale | Engineering Controls | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Small Scale (<1g) | Certified Chemical Fume Hood | Disposable Nitrile Gloves (Double-gloved recommended) | ANSI Z87.1 compliant safety glasses with side shields | Fully-buttoned laboratory coat | Not typically required if handled exclusively in a fume hood |
| Medium Scale (1-20g) | Certified Chemical Fume Hood | Chemical-resistant gloves (e.g., Neoprene or Butyl rubber over nitrile) | Chemical splash goggles | Chemical-resistant apron over a lab coat | Recommended if weighing or transfers occur outside of direct ventilation |
| Large Scale (>20g) | Certified Chemical Fume Hood with verified face velocity | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Face shield worn over chemical splash goggles[5] | Chemical-resistant suit or coveralls | Use of a respirator (e.g., N95 or P100 for powders, or an air-purifying respirator with organic vapor cartridges) is mandatory.[5][6] |
Safe Handling & Operational Workflow
Adherence to a strict operational workflow is critical to minimize exposure risk. The following diagram and steps outline the standard procedure for handling the compound.
Caption: Standard workflow for handling this compound.
Step-by-Step Protocol:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Don the appropriate level of PPE as determined by the operational scale table.
-
Assemble all necessary glassware and equipment within the fume hood.
-
Clearly label designated waste containers for halogenated organic waste.
-
-
Handling:
-
Handle the compound exclusively within the fume hood to avoid inhalation of dust or vapors.
-
When weighing the solid, use a draft shield or weigh boat to prevent dispersal.
-
Use appropriate tools (spatulas, etc.) to avoid direct contact.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling & Decontamination:
-
After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol or acetone), collecting all rinsate as hazardous waste.
-
Remove PPE using the proper technique to avoid skin contact with the outer, contaminated surface of the gloves.
-
Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.
-
Emergency Procedures
Immediate and correct response to an emergency is crucial.
| Emergency Situation | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention.[1][2] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS of a similar compound if available. |
| Small Spill (<1g) | Wearing appropriate PPE, cover the spill with an absorbent, inert material (e.g., vermiculite or sand). Sweep up the material carefully to avoid creating dust and place it in a sealed, labeled container for hazardous waste disposal. |
| Large Spill (>1g) | Evacuate the immediate area. Alert laboratory personnel and the institutional safety officer. Do not attempt to clean up a large spill without specialized training and equipment. |
Waste Disposal Plan
Halogenated organic compounds require specific disposal procedures to protect the environment.[7] Improper disposal can lead to environmental contamination.[8]
-
Waste Segregation: ALL waste materials contaminated with this compound, including the compound itself, contaminated PPE, absorbent materials, and rinsate, must be collected in a dedicated, sealed, and clearly labeled "Halogenated Organic Waste" container.
-
Container Management: Waste containers must be kept closed when not in use and stored in a designated satellite accumulation area.
-
Prohibited Disposal:
-
DO NOT dispose of this compound down the drain.[7]
-
DO NOT mix with non-halogenated waste streams.
-
DO NOT dispose of in regular trash.
-
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[7] All disposal must be conducted in accordance with local, state, and federal regulations.
References
- Chemical Safety: Personal Protective Equipment. (n.d.).
- Safety Data Sheet. (2014, June 29).
- This compound. (n.d.). MySkinRecipes.
- Personal Protective Equipment | US EPA. (2025, September 12).
- SAFETY DATA SHEET for 3-Bromo-4-methylpyridine. (2025, December 19).
- SAFETY DATA SHEET for 3-Bromo-4-methylpyridine. (2010, November 16).
- SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
- How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation.
- Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
- Organic Bromine and Iodine Compounds. (2003, January). ResearchGate.
- Polycyclic Aromatic Hydrocarbons. (n.d.). 3M.
- Recent Advances of Pyridinone in Medicinal Chemistry. (2022, March 23). PMC - PubMed Central.
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (n.d.). ChemRxiv.
- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (n.d.). PubMed.
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (2022, July 6). ChemRxiv.
- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (n.d.).
- Iodine Disposal For Businesses. (n.d.). Collect and Recycle.
- Environmental Health and Safety Disposal of Iodine. (n.d.). Case Western Reserve University.
- Iodine removing method in organic solvent. (1988, November 1). INIS-IAEA.
- Exchange Reactions of α-Halogenated Pyridines. (n.d.). The Journal of Organic Chemistry.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



